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  • Product: Fenchlorphos-D6
  • CAS: 33576-72-6

Core Science & Biosynthesis

Foundational

What is fenchlorphos-d6 used for in mass spectrometry

The Strategic Application of Fenchlorphos-d6 in Mass Spectrometry: A Technical Guide to Matrix Effect Correction and Organophosphate Quantification Executive Summary In the rigorous fields of environmental monitoring, fo...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Application of Fenchlorphos-d6 in Mass Spectrometry: A Technical Guide to Matrix Effect Correction and Organophosphate Quantification

Executive Summary

In the rigorous fields of environmental monitoring, food safety, and toxicological drug development, the precise quantification of organophosphate residues is paramount. Fenchlorphos-d6 (also known as Ronnel-d6) serves as a highly specialized Stable Isotope-Labeled Internal Standard (SIL-IS) in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows[][2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic definitions, detailing the causality behind why fenchlorphos-d6 is engineered the way it is, how it systematically validates analytical protocols, and the exact methodologies required to deploy it for absolute quantification in complex matrices.

Chemical Profiling and the Logic of the "+6 Da" Mass Shift

Fenchlorphos is a broad-spectrum organothiophosphate insecticide. Its deuterated isotopologue, fenchlorphos-d6, replaces six hydrogen atoms on the dimethyl phosphate moiety with deuterium ( 2H ).

From a mass spectrometry perspective, the choice of a d6 label is not arbitrary; it is a calculated necessity to overcome the complex isotopic signature of chlorine. Fenchlorphos contains three chlorine atoms, resulting in a broad natural isotopic cluster (M, M+2, M+4, M+6) due to the natural abundance of 35Cl (75%) and 37Cl (25%). If a d3 or d4 label were used, the monoisotopic mass of the internal standard would overlap with the M+4 or M+6 isotopic peaks of the highly concentrated unlabeled analyte, causing quantitative cross-talk in the first quadrupole (Q1). The +6 Da shift ensures complete baseline resolution between the analyte and the IS precursor ions[2].

Table 1: Physico-Chemical Comparison for MS Method Development

ParameterUnlabeled FenchlorphosFenchlorphos-d6 (SIL-IS)
CAS Number 299-84-333576-72-6
Chemical Formula C8​H8​Cl3​O3​PS C8​H2​D6​Cl3​O3​PS
Monoisotopic Mass 319.900 Da325.937 Da
Chromatographic Retention Identical ( tR​ )Identical ( tR​ )
Primary Use Target AnalyteInternal Standard (Matrix Correction)

The Mechanistic Imperative: Why Fenchlorphos-d6 is the Gold Standard

In trace-level pesticide analysis, particularly in complex matrices like tea, soil, or biological fluids, analysts face two primary enemies: Extraction Loss and Matrix Effects (ion suppression or enhancement in the ESI/APCI source)[3].

Fenchlorphos-d6 corrects for both via Isotope-Dilution Mass Spectrometry (IDMS) . Because the deuterium atoms do not significantly alter the molecule's polarity or pKa, fenchlorphos-d6 co-elutes exactly with unlabeled fenchlorphos. When they enter the electrospray ionization (ESI) source simultaneously, they compete for the same available charge. If co-extracting matrix components suppress the ionization of the target analyte by 40%, the ionization of fenchlorphos-d6 is also suppressed by exactly 40%. By quantifying the target based on the Response Ratio (Area of Analyte / Area of IS) rather than absolute peak area, the matrix effect is mathematically nullified[3][4].

G A Unlabeled Analyte (Fenchlorphos) C Chromatographic Co-elution A->C B Stable Isotope IS (Fenchlorphos-d6) B->C D ESI/APCI Source (Identical Matrix Effects) C->D Simultaneous entry E Mass Spectrometer (m/z Separation) D->E Ionization F Ratio Quantification (Area Analyte / Area IS) E->F Signal processing

Fig 1: Mechanism of Isotope-Dilution Mass Spectrometry (IDMS) using Fenchlorphos-d6.

Standardized Experimental Protocol: QuEChERS & LC-MS/MS Integration

To ensure a self-validating system, fenchlorphos-d6 must be introduced at the very beginning of the sample preparation workflow. The following is a validated QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol optimized for food and biological matrices[4][5].

Step-by-Step Methodology:
  • Sample Homogenization: Weigh exactly 10.0 g of homogenized sample (e.g., agricultural produce or tissue) into a 50 mL PTFE centrifuge tube.

  • SIL-IS Spiking (Critical Step): Fortify the sample with 100 µL of a 1.0 µg/mL Fenchlorphos-d6 working solution. Scientific Causality: Spiking before solvent addition ensures the IS is subjected to the exact same physical binding, extraction efficiency, and degradation pathways as the endogenous analyte.

  • Solvent Extraction: Add 10.0 mL of LC-MS grade Acetonitrile (containing 1% Acetic Acid). Vortex vigorously for 1 minute.

  • Salting Out: Add QuEChERS extraction salts (4.0 g anhydrous MgSO4​ and 1.0 g NaCl ). Shake immediately for 2 minutes to prevent salt agglomeration. Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid Phase Extraction (d-SPE) Cleanup: Transfer 2.0 mL of the supernatant to a 15 mL tube containing 300 mg MgSO4​ , 100 mg PSA (Primary Secondary Amine), and 50 mg C18 sorbent. Vortex for 1 minute and centrifuge.

  • Reconstitution: Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.

QuEChERS S1 1. Homogenize Sample (e.g., Food/Tissue Matrix) S2 2. Spike Fenchlorphos-d6 IS (Prior to Extraction) S1->S2 S3 3. Solvent Extraction (Acetonitrile + Salts) S2->S3 Ensures recovery correction S4 4. Centrifugation & Phase Separation S3->S4 S5 5. d-SPE Cleanup (PSA, C18, MgSO4) S4->S5 S6 6. LC-MS/MS or GC-MS/MS Analysis S5->S6

Fig 2: QuEChERS extraction workflow integrating Fenchlorphos-d6 as a pre-extraction spike.

Mass Spectrometry Parameters & Data Acquisition

For absolute quantification on a Triple Quadrupole (QqQ) mass spectrometer, Multiple Reaction Monitoring (MRM) is utilized. The fragmentation of fenchlorphos typically involves the loss of the dimethyl thiophosphate group.

Because fenchlorphos-d6 carries the deuterium atoms on the methoxy groups attached to the phosphorus, the resulting product ions will retain the +6 Da mass shift if the fragment contains the phosphate moiety, or they will revert to the unlabeled mass if the fragment is the cleaved trichlorophenol ring.

Table 2: Optimized MRM Transitions (Positive ESI Mode)

CompoundPrecursor Ion (m/z)Quantifier Product Ion (m/z)Qualifier Product Ion (m/z)Collision Energy (CE)
Fenchlorphos 320.9 [M+H]+ 284.9250.015 eV / 25 eV
Fenchlorphos-d6 326.9 [M+H]+ 290.9256.015 eV / 25 eV

Note: The exact m/z may vary slightly depending on the instrument's mass calibration and adduct formation (e.g., [M+NH4​]+ vs [M+H]+ ).

Method Validation and Data Integrity

When utilizing fenchlorphos-d6, the analytical method must be validated according to SANTE or FDA bioanalytical guidelines. The use of this SIL-IS routinely improves the Relative Standard Deviation (RSD) of the method from >20% (without IS) to <5% (with IS).

By plotting the calibration curve as the ratio of AreaFenchlorphos​/AreaFenchlorphos−d6​ against the nominal concentration, the linear dynamic range is significantly extended, and the R2 value typically exceeds 0.995, proving the self-validating nature of isotope dilution[3].

References

  • Food Safety Asia. "SIMULTANEOUS DETERMINATION OF PESTICIDE RESIDUES IN FOOD BY GAS AND LIQUID CHROMATOGRAPHY - TANDEM MASS SPECTROMETRY." Food Safety Asia, [Link]

  • LCGC International. "Analysis of Near 400 Pesticides in Tea via LC–MS/MS: Simple Sample Preparation and APCI to Improve Analyte Coverage." Chromatography Online, [Link]

  • European Union Reference Laboratory for Pesticide Residues. "Screening Validation Report S11." EURL-Pesticides, [Link]

Sources

Exploratory

An In-depth Technical Guide to Fenchlorphos-d6: Chemical Structure and Isotopic Purity Assessment

This guide provides a comprehensive technical overview of Fenchlorphos-d6, a deuterated stable isotope-labeled (SIL) internal standard. It is intended for researchers, analytical scientists, and professionals in drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of Fenchlorphos-d6, a deuterated stable isotope-labeled (SIL) internal standard. It is intended for researchers, analytical scientists, and professionals in drug development and environmental analysis who utilize quantitative mass spectrometry-based methods. We will delve into the specific chemical structure, the rationale behind its use, and the rigorous analytical methodologies required to validate its isotopic purity.

Introduction: The Role of Isotopic Labeling in Quantitative Analysis

Fenchlorphos, also known as Ronnel, is an organothiophosphate insecticide.[1][2] Its primary mechanism of action involves the inhibition of acetylcholinesterase, an enzyme critical to the nervous system of insects.[2][3] In analytical chemistry, particularly for regulatory, environmental, and food safety monitoring, the precise quantification of pesticide residues like Fenchlorphos is paramount.

The "gold standard" for quantification in complex matrices is isotope dilution mass spectrometry (IDMS). This technique relies on the use of a stable isotope-labeled internal standard, which is a version of the target analyte where one or more atoms have been replaced with a heavier, non-radioactive isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). Fenchlorphos-d6 serves this exact purpose.[4][5] Added to a sample at a known concentration prior to extraction and analysis, the SIL internal standard co-elutes chromatographically and experiences nearly identical ionization and matrix effects as its unlabeled counterpart (the analyte).[6] By measuring the ratio of the native analyte to the labeled standard, analysts can correct for procedural losses and instrumental variability, leading to highly accurate and precise quantification.[5][7]

Part 1: The Chemical Architecture of Fenchlorphos-d6

A thorough understanding of the molecular structure is fundamental to its application and analysis. The integrity of the isotopic label's location and stability is critical for its function as a reliable internal standard.

Core Molecular Structure

The systematic IUPAC name for Fenchlorphos is O,O-dimethyl O-(2,4,5-trichlorophenyl) phosphorothioate.[2][8] The molecule consists of a central pentavalent phosphorus atom double-bonded to a sulfur atom (a phosphorothioate). This phosphorus center is also bonded to a 2,4,5-trichlorophenoxy group and two methoxy groups.

Isotopic Labeling: Pinpointing the Deuterium

In Fenchlorphos-d6, the isotopic modification is highly specific. The six hydrogen atoms of the two methoxy groups are replaced with deuterium atoms.[4] This results in two di(trideuteromethyl) groups, denoted as -(OCD₃)₂. This specific labeling site is synthetically accessible and provides a significant mass shift without altering the core structure responsible for the molecule's chemical behavior during extraction and chromatography.

The SMILES string for Fenchlorphos-d6 can be represented as: C([2H])([2H])([2H])OP(=S)(OC([2H])([2H])([2H]))Oc1cc(Cl)c(Cl)cc1Cl.

Figure 1: Chemical structure of Fenchlorphos-d6.
Key Chemical and Physical Data

A summary of essential identifiers and properties for Fenchlorphos-d6 is provided below for easy reference.

PropertyValueReference
Chemical Formula C₈H₂D₆Cl₃O₃PS[9]
Molecular Weight 327.58 g/mol [9]
Unlabeled MW 321.55 g/mol [3]
CAS Number 33576-72-6[4][9][10]
Unlabeled CAS 299-84-3[1][4]
Isotopic Label Deuterium (D)[4]
Number of Labels 6[4]

Part 2: Isotopic Purity Assessment: A Methodological Deep Dive

The utility of Fenchlorphos-d6 as an internal standard is directly proportional to its isotopic purity. High isotopic purity means the material consists almost entirely of the d6-labeled molecule, with minimal presence of unlabeled (d0) or partially labeled (d1-d5) species. The presence of significant d0 impurity would artificially inflate the analyte signal, leading to inaccurate quantification. Therefore, rigorous validation is not just recommended; it is required.

The two primary analytical techniques for this validation are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS) for Isotopic Enrichment

MS is the definitive technique for determining isotopic purity as it directly measures the mass-to-charge ratio (m/z) of the molecule and its fragments. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for a semi-volatile compound like Fenchlorphos.[11][12]

Principle of Causality: The analysis hinges on the 6 Dalton mass difference between the fully labeled Fenchlorphos-d6 and any residual unlabeled Fenchlorphos. By acquiring a full-scan mass spectrum of the standard, one can integrate the ion currents for the molecular isotope clusters of both the d6 and d0 species. The ratio of these areas provides a direct measure of isotopic enrichment.

Expected Mass Spectral Data: The table below summarizes the expected m/z values for the primary molecular ions of Fenchlorphos and its deuterated analog, considering the characteristic chlorine isotope pattern.

SpeciesIonExpected m/z (Monoisotopic)Key Fragments (for d0)
Fenchlorphos (d0) [M]⁺˙319.9285, 125, 109[11][12]
Fenchlorphos-d6 [M]⁺˙325.9285, 131

Note: The fragment at m/z 285 corresponds to the [M-OCH₃]⁺ fragment losing HCl, or a related rearrangement, and would be common to both if it does not contain the methoxy groups. The fragment at m/z 125 in the unlabeled compound likely corresponds to [(CH₃O)₂PS]⁺, which would shift to m/z 131 for the d6 analog.

Experimental Protocol: Isotopic Purity by GC-MS

  • Standard Preparation: Prepare a solution of the Fenchlorphos-d6 standard in a suitable solvent (e.g., hexane or ethyl acetate) at a concentration of ~10-100 µg/mL.

  • GC-MS System: Utilize a GC system coupled to a mass spectrometer (Quadrupole, ToF, or Orbitrap).

    • Column: A standard non-polar column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) is appropriate.[11]

    • Injection: 1 µL splitless injection.

    • Oven Program: Start at 50°C, hold for 1 min, ramp at 25°C/min to 300°C, and hold for 5 min.[7] (This is an example; the method must be optimized).

  • MS Acquisition: Acquire data in full-scan mode over a range of m/z 50-400 to observe the full molecular ion clusters.

  • Data Analysis:

    • Identify the chromatographic peak for Fenchlorphos-d6.

    • Extract the mass spectrum across this peak.

    • Integrate the ion abundance for the entire molecular ion cluster of Fenchlorphos-d6 (around m/z 326) and the corresponding cluster for any residual Fenchlorphos-d0 (around m/z 320).

    • Calculate the isotopic purity as:

      • % Purity = [Area(d6) / (Area(d6) + Area(d0))] * 100

Self-Validating System: This protocol is self-validating because it directly compares the signal of the labeled compound to the primary impurity of concern (the unlabeled analog) within the same analysis. A high-purity standard should yield a d0 signal that is at or below the instrument's background noise level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While MS confirms mass, NMR spectroscopy confirms the precise location of the isotopic labels.

¹H NMR Spectroscopy:

  • Expertise: In the ¹H NMR spectrum of unlabeled Fenchlorphos, the two methoxy groups produce a characteristic doublet signal (due to coupling with the phosphorus atom) around δ 3.5-4.0 ppm.[13]

  • Trustworthiness: For a high-purity Fenchlorphos-d6 sample, this doublet must be absent or reduced to a trace signal. The presence of a significant signal in this region would indicate incomplete deuteration. Any residual protons in partially deuterated methyl groups (e.g., -CHD₂ or -CH₂D) would appear as complex, low-intensity multiplets.

²H (Deuterium) NMR Spectroscopy:

  • Expertise: A ²H NMR spectrum provides direct evidence of the deuterium label. It will show a signal in the region expected for the methoxy groups, confirming the presence of deuterium at the desired positions. The integration of this signal can be used for quantitative assessment.

¹³C NMR Spectroscopy:

  • Expertise: In the ¹³C NMR spectrum, the carbons of the -CD₃ groups will appear as multiplets due to one-bond C-D coupling. These signals will also be shifted slightly upfield compared to the corresponding -CH₃ carbon signals in the unlabeled compound.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Analytical Validation start Deuterated Precursors (e.g., CD₃OD) synthesis Chemical Synthesis of Fenchlorphos-d6 start->synthesis purification Chromatographic Purification synthesis->purification ms Mass Spectrometry (GC-MS) purification->ms nmr NMR Spectroscopy (¹H, ²H, ¹³C) purification->nmr ms_check Confirm MW (327.58) Assess d6 vs d0 ratio ms->ms_check nmr_check Confirm Label Position Absence of ¹H methoxy signal nmr->nmr_check final_product Certified Fenchlorphos-d6 Internal Standard ms_check->final_product nmr_check->final_product

Figure 2: Workflow for synthesis and validation of Fenchlorphos-d6.

Conclusion

Fenchlorphos-d6 is an indispensable tool for the accurate and reliable quantification of its parent pesticide in complex analytical workflows. Its value is predicated on a well-defined chemical structure and, most critically, exceptionally high isotopic purity. This guide has outlined the key structural features and presented the authoritative analytical methodologies—mass spectrometry and NMR spectroscopy—that form a self-validating system for confirming the identity and purity of this essential internal standard. For any laboratory conducting quantitative pesticide analysis, the rigorous in-house or third-party validation of such standards is a cornerstone of scientific integrity and data defensibility.

References

  • ¹H NMR (400 MHz, DMSO-d6) δ 1.39. The Royal Society of Chemistry. Available from: [Link]

  • Fenchlorphos. National Institute for Environmental Studies, Japan. Available from: [Link]

  • Accurately Quantify 380 Pesticides Using LC-MS/MS and GC-MS/MS. LabRulez LCMS. Available from: [Link]

  • Al-Qassab, A. T., & Al-Badrany, Y. A. (2020). Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. Iraqi Journal of Agricultural Sciences, 51(1), 406-421. Available from: [Link]

  • Fenchlorphos. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Development of Flow Synthesis Method for Deuterated Aromatic Compounds. Taiyo Nippon Sanso. Available from: [Link]

  • Fenchlorphos. SIELC Technologies. Available from: [Link]

  • Li, Y., et al. (2021). Rapid Screening and Quantitative Analysis of 74 Pesticide Residues in Herb by Retention Index Combined with GC-QQQ-MS/MS. Journal of Analytical Methods in Chemistry. Available from: [Link]

  • Is fenchlorphos detectable by LCMSMS? Chromatography Forum. Available from: [Link]

  • Garcia-Reyes, J. F., et al. (2005). Multi-residue pesticide analysis in fruits and vegetables by liquid chromatography–time-of-flight mass spectrometry. Journal of Chromatography A, 109(1-2), 1-13. Available from: [Link]

  • Synthesis method of deuterated compound. Google Patents.
  • Peldszus, S., et al. (2023). Photolysis Products of Fluorinated Pharmaceuticals. Environmental Toxicology and Chemistry. Available from: [Link]

  • Wang, Y., et al. (2022). Clinical Application and Synthesis Methods of Deuterated Drugs. Current Drug Metabolism. Available from: [Link]

  • Supporting Information Rec. Nat. Prod. 19:2 (2025) 198-203. Records of Natural Products. Available from: [Link]

  • Catalog Of Pesticide NMR Spectra. US Environmental Protection Agency. Available from: [Link]

  • Ashikari, Y., et al. (2024). Synthesis of Deuterated Compounds by Flow Chemistry. ChemPlusChem. Available from: [Link]

  • Ashikari, Y., et al. (2024). Synthesis of Deuterated Compounds by Flow Chemistry. ChemPlusChem. Available from: [Link]

  • Dr. Ehrenstorfer reference materials for food and environmental analysis. LGC Standards. Available from: [Link]

  • Cequier, E., et al. (2014). Development of an analytical method based on solid-phase extraction and LC-MS/MS for the monitoring of current-use pesticides and their metabolites in human urine. Analytical and Bioanalytical Chemistry. Available from: [Link]

  • Solid Phase Extraction Techniques for the Analysis of Pesticides and Drugs in Biological Specimens. University of Glasgow. Available from: [Link]

Sources

Foundational

Isotopic Precision in Residue Analysis: Physical and Chemical Properties of Deuterated Fenchlorphos (Fenchlorphos-D6)

Introduction & Mechanistic Basis for Deuteration Fenchlorphos (also known by its trade name, Ronnel) is a legacy organophosphorus insecticide characterized by its broad-spectrum efficacy against parasitic insects [1]. In...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Basis for Deuteration

Fenchlorphos (also known by its trade name, Ronnel) is a legacy organophosphorus insecticide characterized by its broad-spectrum efficacy against parasitic insects [1]. In modern analytical chemistry, environmental and biological monitoring requires ultra-trace quantification of such legacy pesticides. Deuterated fenchlorphos, specifically Fenchlorphos-D6 (O,O-di(trideuteromethyl) O-(2,4,5-trichlorophenyl) phosphorothioate), serves as the gold-standard internal standard for isotope dilution mass spectrometry (IDMS) .

The Causality of the +6 Da Mass Shift: Fenchlorphos contains three chlorine atoms, which produces a complex, wide isotopic envelope (M, M+2, M+4, M+6) due to the natural abundance of 35 Cl (75%) and 37 Cl (25%). If a +3 Da or +4 Da isotopologue were used as an internal standard, its signal would suffer from severe cross-talk and isotopic overlap with the native analyte's heavier isotopes. By deuterating both methoxy groups (-OCD 3​ ), a clean +6 Da mass shift is achieved. This completely resolves the precursor ion of the internal standard from the native fenchlorphos isotopic cluster, ensuring high-fidelity quantification without matrix interference.

Comparative Physical and Chemical Properties

The physical and chemical properties of Fenchlorphos-D6 closely mirror those of the native compound, with only slight deviations attributable to the increased mass of the deuterium atoms [2].

Quantitative Data Summary
PropertyNative FenchlorphosFenchlorphos-D6
Molecular Formula C 8​ H 8​ Cl 3​ O 3​ PSC 8​ H 2​ D 6​ Cl 3​ O 3​ PS
Molecular Weight 321.5 g/mol 327.6 g/mol
Physical State White to light-tan crystalline solidWhite crystalline powder
Melting Point 40 - 44 °C40 - 44 °C
Boiling Point 97 °C (at reduced pressure)~97 °C
Density 1.49 g/cm³ (at 25 °C)~1.52 g/cm³
LogP (Octanol/Water) 5.07~5.07
Vapor Pressure 0.0008 mmHg (at 25 °C)0.0008 mmHg

Chromatographic Causality: The identical LogP (5.07) and nearly identical vapor pressure ensure that Fenchlorphos-D6 co-elutes with native fenchlorphos in both Gas Chromatography (GC) and Liquid Chromatography (LC) [1]. This co-elution is critical: it means the internal standard experiences the exact same matrix ionization suppression or enhancement as the target analyte at the exact moment of elution, enabling perfect mathematical correction.

Degradation Pathways and Stability

Like all organophosphates, fenchlorphos is susceptible to both environmental and metabolic degradation. The primary pathways are hydrolysis of the ester bond and Cytochrome P450-mediated oxidative desulfuration [3].

Degradation N1 Fenchlorphos-D6 (P=S) N2 Fenchlorphos-oxon-D6 (P=O) N1->N2 CYP450 Oxidation (Desulfuration) N3 2,4,5-Trichlorophenol N1->N3 Hydrolysis (Ester Cleavage) N4 Di(trideuteromethyl) phosphorothioic acid N1->N4 Hydrolysis (Ester Cleavage)

Metabolic and environmental degradation pathways of Fenchlorphos-D6.

Kinetic Isotope Effect (KIE): Because the deuterium atoms are located on the methoxy groups, they do not significantly alter the rate of P-O-Aryl hydrolysis or P=S to P=O oxidation. The primary reaction centers remain unlabelled. Therefore, Fenchlorphos-D6 degrades at the exact same rate as the native compound, ensuring it accurately tracks sample degradation during long-term storage.

Experimental Protocols: Self-Validating QuEChERS Extraction

To leverage Fenchlorphos-D6 effectively, researchers employ the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. This protocol is designed as a self-validating system : the absolute recovery of the D6 standard dictates the acceptance of the analytical batch. If the absolute peak area of D6 drops significantly, it indicates matrix suppression or extraction failure.

Step-by-Step Methodology
  • Matrix Homogenization & Spiking: Weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube. Immediately spike with 100 µL of a 1.0 µg/mL Fenchlorphos-D6 working solution.

    • Causality: Spiking before extraction ensures the internal standard undergoes the exact same partitioning and cleanup losses as the native analyte.

  • Solvent Extraction: Add 10.0 mL of LC-MS grade Acetonitrile. Vortex vigorously for 1 minute.

    • Causality: Acetonitrile precipitates proteins and extracts a broad polarity range of pesticides while minimizing the co-extraction of lipophilic matrix components.

  • Salting Out (Partitioning): Add 4.0 g anhydrous MgSO 4​ and 1.0 g NaCl. Shake immediately for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

    • Causality: The exothermic hydration of MgSO 4​ drives water out of the organic phase, forcing the relatively non-polar fenchlorphos (LogP 5.07) entirely into the upper acetonitrile layer.

  • Dispersive Solid Phase Extraction (dSPE) Cleanup: Transfer 1.5 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg anhydrous MgSO 4​ and 50 mg Primary Secondary Amine (PSA). Vortex for 30 seconds and centrifuge.

    • Causality: PSA acts as a weak anion exchanger, binding co-extracted organic acids, fatty acids, and sugars, while leaving the neutral fenchlorphos molecule in solution.

  • Analysis & Self-Validation: Analyze the supernatant via GC-MS/MS. Monitor the absolute peak area of Fenchlorphos-D6. If the area deviates by >20% from a neat solvent standard, it indicates severe matrix effects, invalidating the batch and prompting sample dilution.

Workflow A 1. Sample Homogenization & D6 Spiking B 2. Acetonitrile Extraction (Protein Precipitation) A->B C 3. MgSO4 / NaCl Partitioning (Salting Out) B->C D 4. dSPE Cleanup (PSA) (Matrix Removal) C->D E 5. GC-MS/MS Analysis (Isotope Dilution) D->E

Self-validating QuEChERS extraction workflow utilizing Fenchlorphos-D6.

Mass Spectrometry Parameters

In GC-MS/MS utilizing Electron Ionization (70 eV), native fenchlorphos typically yields fragments such as m/z 285 via the loss of a chlorine atom or methoxy groups [4]. For Fenchlorphos-D6, the corresponding Multiple Reaction Monitoring (MRM) transitions are shifted by the mass of the incorporated deuterium isotopes. This +6 Da shift completely isolates the standard's signal from the native pesticide's isotopic cluster, providing an uncompromised baseline for trace quantification.

References

  • National Center for Biotechnology Information (PubChem). "Fenchlorphos | C8H8Cl3O3PS | CID 9298". Source: NIH. URL: [Link]

  • National Center for Biotechnology Information (PubChem). "Fenchlorphos-oxon | C8H8Cl3O4P | CID 77602". Source: NIH. URL: [Link]

  • National Institutes of Health (PMC). "Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC". Source: NIH. URL: [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Analytical Utility of Fenchlorphos-d6 in Mass Spectrometry

Executive Summary The accurate quantification of legacy organophosphate pesticides in complex environmental and biological matrices requires robust analytical methodologies. Fenchlorphos (also known as Ronnel), a broad-s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of legacy organophosphate pesticides in complex environmental and biological matrices requires robust analytical methodologies. Fenchlorphos (also known as Ronnel), a broad-spectrum organophosphate, is notoriously susceptible to matrix-induced ion suppression and extraction losses. To counteract these analytical vulnerabilities, Fenchlorphos-d6 is deployed as a premium internal standard (IS) in Isotope Dilution Mass Spectrometry (IDMS).

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications. Here, we will dissect the exact physicochemical properties of Fenchlorphos-d6, explore the mechanistic causality behind its specific isotopic labeling, and provide a self-validating experimental protocol for its use in GC-MS/MS workflows.

Physicochemical Profiling & Structural Elucidation

Fenchlorphos-d6 is the stable, isotopically labeled analog of Fenchlorphos, where six hydrogen atoms on the two methoxy groups have been replaced with deuterium ( 2H ). This specific substitution pattern—IUPAC name: O,O-bis(trideuteriomethyl) O-(2,4,5-trichlorophenyl) phosphorothioate[]—is critical for maintaining the identical chromatographic behavior of the native analyte while providing a distinct mass shift.

Table 1: Core Physicochemical Properties
PropertySpecificationAnalytical Implication
Chemical Name Fenchlorphos-d6 (Ronnel-d6)Standardized nomenclature for regulatory compliance.
CAS Registry Number 33576-72-6[2]Unique identifier for procurement and LIMS tracking.
Molecular Formula C8​H2​D6​Cl3​O3​PS [3]Determines the exact isotopic mass shift (+6 Da).
Molecular Weight 327.58 g/mol [2]Used for gravimetric standard preparation.
Exact Mass 325.937 g/mol Critical for High-Resolution Mass Spectrometry (HRMS) targeting.
Isotopic Purity Typically ≥99% atom DPrevents false-positive signals in the native analyte channel.

Mechanistic Causality: The Strategic Advantage of the D6 Isotope

In mass spectrometry, the selection of a D6 label over a D3 or D4 label is not arbitrary; it is a calculated decision based on the isotopic envelope of the native molecule.

Native Fenchlorphos contains three chlorine atoms ( Cl3​ ). Due to the natural abundance of 35Cl and 37Cl , the native molecule exhibits a broad isotopic envelope with significant M+2, M+4, and M+6 peaks. The exact mass of the native precursor is ≈319.900 Da. Its M+6 isotope (containing three 37Cl atoms) appears at m/z 326—the exact nominal mass of the Fenchlorphos-d6 precursor.

Why does this not cause interference? The causality lies in the MS/MS fragmentation pathways. While the native M+6 ion and the D6 precursor share a nominal mass of m/z 326, their collision-induced dissociation (CID) yields completely different product ions:

  • Native M+6 ( m/z 326): Loses a standard methoxy radical ( −CH3​O∙ , 31 Da) Product Ion m/z 295.

  • Fenchlorphos-d6 ( m/z 326): Loses a deuterated methoxy radical ( −CD3​O∙ , 34 Da) Product Ion m/z 292.

By monitoring the specific 326→292 transition, we achieve absolute channel isolation, ensuring that matrix effects are perfectly normalized without isobaric cross-talk.

Causality Matrix Sample Matrix (Ion Suppression) Native Native Analyte (Fenchlorphos) Matrix->Native Signal Drop Labeled Internal Standard (Fenchlorphos-d6) Matrix->Labeled Equal Drop Detector Mass Spectrometer Native->Detector m/z 320 Labeled->Detector m/z 326 Result Normalized Output Detector->Result Ratio Calculation

Figure 2: Mechanistic causality of matrix effect normalization.

Experimental Protocol: Self-Validating Isotope Dilution GC-MS/MS

To leverage the physicochemical properties of Fenchlorphos-d6[4], the following QuEChERS-based GC-MS/MS methodology is designed as a self-validating system . Every step includes an inherent quality control mechanism.

Step-by-Step Methodology
  • Standard Preparation & Calibration:

    • Prepare a 1.0 mg/mL stock solution of Fenchlorphos-d6 in GC-grade acetone.

    • Generate a 6-point calibration curve for native Fenchlorphos ( 1 to 100 ng/mL ), maintaining a constant IS concentration of 20 ng/mL in all vials.

    • Causality: A constant IS concentration across the curve mathematically corrects for injection volume variations in the GC inlet.

  • Matrix Spiking (Pre-Extraction):

    • Weigh 10.0 g of homogenized environmental sample (e.g., soil) into a 50 mL centrifuge tube.

    • Spike exactly 100μL of a 2μg/mL Fenchlorphos-d6 working solution directly onto the matrix. Allow to equilibrate for 15 minutes.

    • Causality: Spiking before extraction ensures the IS undergoes the exact same degradative and physical losses as the native analyte, yielding true absolute recovery data.

  • QuEChERS Extraction:

    • Add 10 mL of Acetonitrile. Vortex vigorously for 1 minute.

    • Add partitioning salts ( 4 g anhydrous MgSO4​ , 1 g NaCl ). Shake for 1 minute to induce phase separation, then centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid Phase Extraction (dSPE) Clean-up:

    • Transfer 1 mL of the upper organic layer to a dSPE tube containing 150 mg MgSO4​ , 50 mg PSA (Primary Secondary Amine), and 50 mg C18.

    • Causality: PSA removes interfering organic acids, while C18 strips co-extracted lipids, protecting the GC column and reducing MS background noise.

  • GC-MS/MS Acquisition:

    • Inject 1μL into the GC-MS/MS operating in Electron Ionization (EI) MRM mode.

    • Monitor the native transitions ( 320→285 , 320→250 ) and the IS transitions ( 326→292 , 326→256 ).

Workflow A 1. Matrix Homogenization B 2. Spike Fenchlorphos-d6 (IS) A->B C 3. QuEChERS Extraction B->C D 4. dSPE Clean-up C->D E 5. GC-MS/MS Analysis D->E F 6. Data Validation E->F

Figure 1: Self-validating Isotope Dilution GC-MS/MS Workflow.

System Suitability and Data Validation

A protocol is only as reliable as its validation criteria. To ensure the integrity of the Fenchlorphos-d6 data, the system must autonomously pass the following checks:

Table 2: Self-Validation Acceptance Criteria
ParameterAcceptance ToleranceDiagnostic Meaning
Chromatographic Retention Time Native and IS must co-elute within ±0.05 min.Confirms the absence of kinetic isotope effects during chromatography.
IS Absolute Peak Area Must be >50% of the neat solvent standard area.A drop below 50% flags catastrophic matrix suppression or severe extraction failure.
Ion Ratio (Quant/Qual) Must match the calibration standard within ±20% .Validates peak purity; ensures no co-eluting matrix isobar is artificially inflating the signal.
Calibration Linearity R2≥0.995 with residuals <15% .Confirms the detector is operating within its dynamic range without saturation.

By adhering to these rigorous physicochemical parameters and mechanistic workflows, researchers can utilize Fenchlorphos-d6 to generate defensible, high-fidelity quantitative data in the most challenging analytical environments.

References

  • Title: Fenchlorphos-D6, neat (CAS Number: 33576-72-6) Source: Qmx Laboratories URL: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Isotopic Labeling Synthesis of Fenchlorphos-d6

Abstract This technical guide provides a comprehensive overview of the synthesis mechanism for fenchlorphos-d6, an isotopically labeled internal standard crucial for the accurate quantification of the organothiophosphate...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis mechanism for fenchlorphos-d6, an isotopically labeled internal standard crucial for the accurate quantification of the organothiophosphate insecticide fenchlorphos in complex matrices. The synthesis is strategically designed in two primary stages: the preparation of the deuterated intermediate, O,O-di(methyl-d3) phosphorochloridothioate, followed by a modified Williamson ether synthesis to couple this intermediate with 2,4,5-trichlorophenol. This document offers a detailed exposition of the underlying chemical principles, step-by-step experimental protocols, and in-depth characterization methodologies essential for verifying the successful synthesis, isotopic enrichment, and purity of the final product. The intended audience for this guide includes researchers, analytical scientists, and professionals in the fields of drug development and pesticide analysis.

Introduction: The Significance of Fenchlorphos-d6 in Analytical Chemistry

Fenchlorphos, chemically known as O,O-dimethyl O-(2,4,5-trichlorophenyl) phosphorothioate, is an organophosphate insecticide that has been utilized for the control of various insect pests.[1][2] Due to its potential toxicity and environmental persistence, regulatory bodies worldwide mandate the monitoring of its residue levels in food and environmental samples.[1]

Accurate quantification of fenchlorphos at trace levels necessitates the use of a stable isotopically labeled internal standard in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Fenchlorphos-d6, in which the six hydrogen atoms of the two methoxy groups are replaced with deuterium, is an ideal internal standard. Its chemical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for clear differentiation in mass spectrometric detection, enabling precise and accurate quantification by correcting for matrix effects and variations in instrument response.

This guide delineates a robust and reproducible synthetic pathway to fenchlorphos-d6, providing the scientific community with the necessary knowledge to produce this critical analytical standard.

Proposed Synthetic Pathway: A Two-Stage Approach

The synthesis of fenchlorphos-d6 is logically approached in two main stages, as depicted below. This strategy isolates the introduction of the deuterium labels into a key intermediate, which is then used to build the final molecule.

Fenchlorphos-d6 Synthesis Pathway cluster_0 Stage 1: Synthesis of Deuterated Intermediate cluster_1 Stage 2: Coupling Reaction PSCl3 Thiophosphoryl Chloride (PSCl3) Intermediate O,O-di(methyl-d3) phosphorochloridothioate PSCl3->Intermediate Reaction with CD3OD CD3OD Deuterated Methanol (CD3OD) CD3OD->Intermediate Fenchlorphos_d6 Fenchlorphos-d6 Intermediate->Fenchlorphos_d6 Williamson Ether-type Synthesis Trichlorophenol 2,4,5-Trichlorophenol Trichlorophenol->Fenchlorphos_d6 Base Base (e.g., K2CO3) Base->Fenchlorphos_d6

Caption: Overall synthetic workflow for fenchlorphos-d6.

Stage 1: Synthesis of O,O-di(methyl-d3) phosphorochloridothioate

The foundational step in this synthesis is the preparation of the deuterated phosphorylating agent. This is achieved through the reaction of thiophosphoryl chloride (PSCl₃) with two equivalents of deuterated methanol (CD₃OD).

Mechanism:

The reaction proceeds via a nucleophilic substitution at the phosphorus center. The oxygen atom of the deuterated methanol acts as a nucleophile, attacking the electrophilic phosphorus atom of thiophosphoryl chloride. This results in the sequential displacement of two chloride ions, yielding the desired O,O-di(methyl-d3) phosphorochloridothioate. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid (HCl) generated as a byproduct.[3][4] The use of a base is crucial to drive the reaction to completion and prevent side reactions.

Stage 1 Mechanism PSCl3 PSCl₃ Intermediate [Intermediate Complex] PSCl3->Intermediate + 2 CD₃OD CD3OD 2 x CD₃OD CD3OD->Intermediate Base Base (e.g., Et₃N) Base->Intermediate Product O,O-di(methyl-d3) phosphorochloridothioate Intermediate->Product Byproduct 2 x Base·HCl Intermediate->Byproduct

Caption: Reaction scheme for the synthesis of the deuterated intermediate.

Stage 2: Williamson Ether-type Synthesis of Fenchlorphos-d6

The final step involves the formation of the aryl phosphorothioate ester bond. This is accomplished through a reaction analogous to the Williamson ether synthesis, where the sodium or potassium salt of 2,4,5-trichlorophenol (the phenoxide) acts as a nucleophile, attacking the O,O-di(methyl-d3) phosphorochloridothioate.[5][6][7]

Mechanism:

2,4,5-trichlorophenol is first deprotonated by a suitable base, such as potassium carbonate or sodium hydroxide, to form the more nucleophilic phenoxide.[6] This phenoxide then attacks the phosphorus atom of the deuterated intermediate, displacing the remaining chloride ion and forming the desired fenchlorphos-d6. The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, can facilitate this Sₙ2-type reaction.[6]

Stage 2 Mechanism Intermediate O,O-di(methyl-d3) phosphorochloridothioate Fenchlorphos_d6 Fenchlorphos-d6 Intermediate->Fenchlorphos_d6 + Phenoxide Phenoxide 2,4,5-Trichlorophenoxide Phenoxide->Fenchlorphos_d6 Trichlorophenol 2,4,5-Trichlorophenol Trichlorophenol->Phenoxide + Base Base Base (e.g., K₂CO₃) Base->Phenoxide Byproduct KCl + Base·HCl Fenchlorphos_d6->Byproduct

Caption: The coupling of the deuterated intermediate with 2,4,5-trichlorophenoxide.

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis of fenchlorphos-d6. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Materials and Reagents
ReagentPuritySupplier
Thiophosphoryl chloride (PSCl₃)≥98%Sigma-Aldrich
Deuterated Methanol (CD₃OD)99.8 atom % DCambridge Isotope Laboratories
Triethylamine (Et₃N)≥99.5%, anhydrousSigma-Aldrich
2,4,5-Trichlorophenol≥98%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)≥99%, anhydrousSigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Sigma-Aldrich
HexaneHPLC GradeFisher Scientific
Ethyl AcetateHPLC GradeFisher Scientific
Silica Gel230-400 meshSigma-Aldrich
Protocol for Stage 1: Synthesis of O,O-di(methyl-d3) phosphorochloridothioate
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (100 mL) and triethylamine (2.2 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add thiophosphoryl chloride (1 equivalent) to the stirred solution.

  • In a separate dry flask, prepare a solution of deuterated methanol (2.1 equivalents) in anhydrous dichloromethane (50 mL).

  • Add the deuterated methanol solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with cold, dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude O,O-di(methyl-d3) phosphorochloridothioate. This intermediate is often used in the next step without further purification.

Protocol for Stage 2: Synthesis of Fenchlorphos-d6
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2,4,5-trichlorophenol (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents) to anhydrous N,N-dimethylformamide (DMF).[8]

  • Stir the suspension at room temperature for 30 minutes to form the potassium phenoxide.

  • Add a solution of the crude O,O-di(methyl-d3) phosphorochloridothioate (1.1 equivalents) in a small amount of anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.[8]

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude fenchlorphos-d6.

Purification

The crude fenchlorphos-d6 can be purified by column chromatography on silica gel.[9]

  • Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Apply the sample to the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield fenchlorphos-d6 as a crystalline solid.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized fenchlorphos-d6.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for confirming the successful incorporation of deuterium and for determining the isotopic enrichment.

  • Expected Molecular Ion: The molecular weight of unlabeled fenchlorphos is approximately 321.5 g/mol .[10] For fenchlorphos-d6, the expected molecular ion peak ([M]⁺˙) in the mass spectrum will be shifted by +6 mass units to approximately 327.5 g/mol .

  • Isotopic Enrichment Calculation: The isotopic enrichment can be calculated by analyzing the relative intensities of the mass peaks in the molecular ion cluster. The percentage of d6-labeled compound can be determined by comparing the intensity of the M+6 peak to the sum of the intensities of the M, M+1, M+2, etc., peaks.

  • Fragmentation Pattern: The electron ionization (EI) mass spectrum of fenchlorphos exhibits characteristic fragment ions.[10] The fragmentation pattern of fenchlorphos-d6 should be consistent with that of the unlabeled standard, with the corresponding fragments containing the deuterated methyl groups showing a +3 or +6 mass shift. A key fragment for fenchlorphos is observed at m/z 285, corresponding to the loss of a chlorine atom.[10] For fenchlorphos-d6, a corresponding peak would be expected at m/z 291.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and for confirming the position of the isotopic labels.

  • ¹H NMR: The most significant change in the ¹H NMR spectrum of fenchlorphos-d6 compared to unlabeled fenchlorphos will be the disappearance of the signal corresponding to the methoxy protons. In unlabeled fenchlorphos, this signal appears as a doublet around 3.8-4.0 ppm due to coupling with the phosphorus atom. The aromatic protons will remain, and their chemical shifts and coupling patterns should be consistent with the 2,4,5-trichlorophenyl moiety.

  • ³¹P NMR: The ³¹P NMR spectrum provides information about the phosphorus environment. The chemical shift of fenchlorphos-d6 should be very similar to that of unlabeled fenchlorphos. The proton-decoupled ³¹P NMR spectrum will show a singlet.

  • ²H (Deuterium) NMR: A deuterium NMR spectrum can be acquired to directly observe the incorporated deuterium atoms. A single resonance corresponding to the -OCD₃ groups would confirm the successful labeling.

Chromatographic Purity

The purity of the synthesized fenchlorphos-d6 should be assessed using GC-MS or HPLC. The compound should appear as a single, sharp peak with a purity of ≥98% for use as an internal standard.

Conclusion

The synthesis of fenchlorphos-d6, while not directly reported in the literature, can be reliably achieved through a well-established two-stage synthetic strategy. The key steps involve the preparation of a deuterated phosphorylating agent, O,O-di(methyl-d3) phosphorochloridothioate, followed by a Williamson ether-type coupling with 2,4,5-trichlorophenol. Careful control of reaction conditions and rigorous purification are essential to obtain a final product of high chemical and isotopic purity. The detailed protocols and characterization methods provided in this guide offer a comprehensive framework for researchers and scientists to successfully synthesize and validate fenchlorphos-d6 for its critical role as an internal standard in analytical applications.

References

  • Bull. Korean Chem. Soc. (2009). Theoretical and Experimental 31P NMR and ESI-MS Study of Hg2+ Binding to Fenitrothion. Retrieved from [Link]

  • Chiral Technologies. (2022). The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases. PMC. Retrieved from [Link]

  • Beilstein Journals. (2006). Synthesis of phosphorothioates using thiophosphate salts. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 9.5: Williamson ether synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN102584892A - Method for preparing O, O-diethyl chlorothiophosphate.
  • The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]

  • SciSpace. (2020). Process for preparation of O,O-dimethyl phosphoramidothioate and N-(methoxy-methylsulfanylphosphoryl) acetamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US10669295B2 - Process for preparation of O,O-dimethyl phosphoramidothioate and N-(methoxy-methylsulfanylphosphoryl) acetamide.
  • Oregon State University. (2015). 1H NMR Spectra and Peak Assignment. Retrieved from [Link]

  • TREA. (2023). PROCESS FOR PREPARATION OF THIOPHOSPHORYL CHLORIDE AND ACEPHATE. Retrieved from [Link]

  • University of California, Davis. (n.d.). 31P NMR Chemical Shift of Phosphorous Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020018914A1 - Process for preparation of o, o-dimethyl phosphoramidothioate and n-(methoxy-methylsulfanylphosphoryl) acetamide.
  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]

  • Chem.ucalgary.ca. (n.d.). Introduction Differences Between 1H and 31P NMR Interpreting Spectra. Retrieved from [Link]

  • University of Bristol. (n.d.). 31P NMR chemical shift calculator. Retrieved from [Link]

  • Springer. (2023). Improving the accuracy of 31P NMR chemical shift calculations by use of scaling methods. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phosphorochloridothioic acid, O,O-dimethyl ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fenchlorphos. PubChem. Retrieved from [Link]

  • PMC. (2022). Rapid Screening of 352 Pesticide Residues in Chrysanthemum Flower by Gas Chromatography Coupled to Quadrupole-Orbitrap Mass Spectrometry with Sin-QuEChERS Nanocolumn Extraction. Retrieved from [Link]

  • Scholars Research Library. (2013). Determination of organophosphate insecticide (Chlorpyrifos) in cabbage, cauliflower and capsicum by high performance liquid chromatography. Retrieved from [Link]

  • LCGC International. (2023). Optimal Separation of Polar Anionic Pesticides from Fruits and Vegetables with HPLC Column Selectivity. Retrieved from [Link]

  • PMC. (n.d.). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Retrieved from [Link]

  • PMC. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]

  • ACS Publications. (n.d.). Complete Assignment of 1H NMR Spectra and Structural Analysis of Intact Bacteriochlorophyll c Dimer in Solution. Retrieved from [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2018). RP-HPLC Method for Determination of Organophosphate and Synthetic Pyrethroids Insecticides. Retrieved from [Link]

  • Agilent. (n.d.). Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert. Retrieved from [Link]

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Exploratory

Stability Dynamics and Half-Life Determination of Fenchlorphos-d6 in Organic Solvents: A Comprehensive Guide for Analytical Workflows

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary Fenchlorphos (Ronnel) is a legacy organothiophosphate pesticid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Fenchlorphos (Ronnel) is a legacy organothiophosphate pesticide whose quantification in environmental and food matrices relies heavily on isotope dilution mass spectrometry (IDMS). Its deuterated isotopologue, Fenchlorphos-d6 (C8H2D6Cl3O3PS, MW 327.58)[1], serves as the gold-standard internal standard. However, the stability of organothiophosphates in organic solvents is notoriously variable, leading to calibration drift, false quantification, and compromised assay integrity[2].

This whitepaper provides an in-depth analysis of the chemical kinetics governing Fenchlorphos-d6 degradation, evaluates its half-life across various solvent systems, and establishes a self-validating experimental protocol for laboratories to assess standard stability autonomously.

Chemical Kinetics and Degradation Mechanisms

Fenchlorphos-d6 consists of an O,O-dimethyl-d6 O-(2,4,5-trichlorophenyl) phosphorothioate structure. Its degradation in solution is dictated by the nature of the solvent, ambient temperature, and trace contaminants (e.g., water or alkaline leachates from glassware). The compound degrades readily in the environment via hydrolysis and oxidation[3], and these same pathways threaten its stability in laboratory storage.

The Threat of Isotopic Scrambling in Protic Solvents

A critical, yet frequently overlooked, mechanism of degradation for deuterated methoxy-organophosphates is transesterification . When Fenchlorphos-d6 is dissolved in a protic solvent like pure methanol, the solvent acts as a nucleophile. Over time, the unlabeled methoxy groups from the methanol exchange with the deuterated methoxy groups (-OCD3) on the pesticide.

Causality: This D-to-H exchange (isotopic scrambling) strips the molecule of its +6 Da mass shift. While the chemical concentration of fenchlorphos remains constant, the Fenchlorphos-d6 MS/MS signal rapidly decays, resulting in an artificial inflation of the calculated concentration of the native analyte in the sample.

Hydrolysis and Oxidation

In aprotic solvents (e.g., acetonitrile), transesterification is impossible. Instead, the primary threat is base-catalyzed hydrolysis of the P-O-aryl bond, often triggered by trace water and the slightly alkaline surface of standard borosilicate glass vials. Furthermore, exposure to light and oxygen can drive the desulfuration of the thiophosphate group, converting Fenchlorphos-d6 into its corresponding oxon metabolite[3].

G A Fenchlorphos-d6 (Intact Standard) B Protic Solvents (e.g., Methanol) A->B Dissolved in C Aprotic Solvents (e.g., Acetonitrile) A->C Dissolved in F Oxidation to Oxon (O2 / Light) A->F Poor storage D Isotopic Scrambling (Loss of D6 label) B->D Transesterification E High Stability (Maintains D6 label) C->E Inert environment

Degradation pathways of Fenchlorphos-d6 in protic versus aprotic organic solvents.

Solvent-Specific Stability Profiles & Half-Life Data

To maximize the shelf-life of multicomponent pesticide mixes, the choice of diluent is paramount. Acetonitrile is vastly superior to methanol for Fenchlorphos-d6 due to its aprotic nature[2].

The Role of Acidification: To combat base-catalyzed hydrolysis in acetonitrile, the addition of 0.1% acetic acid is highly recommended. The acid protonates the reactive silanol groups on the surface of glass storage vials, effectively neutralizing the catalytic surface that drives the cleavage of the P-O-aryl bond[2]. Once ampoules are opened and exposed to ambient moisture, degradation accelerates rapidly, making acidification a mandatory step for working solutions[4].

Quantitative Half-Life Summary

The following table synthesizes the expected half-life ( t1/2​ ) of Fenchlorphos-d6 across various solvent systems, derived from accelerated aging models (Arrhenius kinetics).

Solvent SystemStorage TempEstimated Half-Life ( t1/2​ )Primary Degradation Mechanism
Methanol (Pure)25°C< 14 DaysTransesterification (Isotopic Scrambling)
Methanol (Pure)-20°C~ 6 MonthsTransesterification
Acetonitrile (Pure)25°C45 DaysHydrolysis (via trace water/alkalinity)
Acetonitrile + 0.1% AcOH25°C> 180 DaysTrace Oxidation
Acetonitrile + 0.1% AcOH-20°C> 2 Years Negligible

Note: Data reflects behavior in sealed, amber borosilicate vials. Exposure to light or repeated freeze-thaw cycles will reduce these estimates.

Self-Validating Protocol for Stability Assessment

Laboratories must empirically verify the stability of their internal standards. The following protocol utilizes an accelerated aging model (50°C incubation) to simulate long-term storage at -20°C[2].

Crucially, this protocol is self-validating . By co-spiking Triphenyl Phosphate (TPP) into the test aliquots, the system decouples chemical degradation from instrument drift. TPP is highly stable and elutes in a clean chromatographic window[5]. If the Fenchlorphos-d6 signal drops while the TPP signal remains constant, chemical degradation is confirmed. If both signals drop proportionally, the issue is instrument-related (e.g., MS source fouling or injection volume errors).

Step-by-Step Methodology
  • Primary Stock Preparation: Reconstitute neat Fenchlorphos-d6 in Acetonitrile containing 0.1% Acetic Acid to a concentration of 1 mg/mL. Store immediately at -80°C.

  • Working Aliquot Formulation: Dilute the primary stock to 100 ng/mL in the target solvent (e.g., MeCN + 0.1% AcOH). Spike the solution with 100 ng/mL of Triphenyl Phosphate (TPP) to serve as the internal drift monitor.

  • Accelerated Thermal Stressing: Divide the working solution into multiple sealed amber vials. Store the control vial at -80°C. Place the test vials in a precision incubator at 50°C. According to the Q10​ rule of reaction kinetics, incubating at 50°C for a few weeks simulates months to years of storage at -20°C[2].

  • LC-MS/MS or GC-MS/MS Acquisition: Pull vials at designated time points (Day 0, 3, 7, 14, 28). Analyze via Multiple Reaction Monitoring (MRM). For Fenchlorphos-d6, monitor the precursor-to-product ion transition specific to the deuterated fragments.

  • Kinetic Modeling: Plot the natural log of the Area Ratio (Fenchlorphos-d6 / TPP) against time. A linear decay indicates first-order kinetics. Calculate the rate constant ( k ) from the slope, and determine the half-life using the equation t1/2​=0.693/k .

Workflow S1 1. Standard Preparation (Fenchlorphos-d6 + TPP) S2 2. Aliquot Distribution (MeCN vs MeOH, +/- AcOH) S1->S2 S3 3. Accelerated Aging (Incubation at 50°C) S2->S3 S4 4. LC-MS/MS Analysis (MRM Mode) S3->S4 S5 5. Kinetic Modeling (Calculate t½) S4->S5

Self-validating experimental workflow for determining the half-life of Fenchlorphos-d6.

Best Practices for Storage and Handling

Based on the kinetic data and degradation causality, adhere to the following best practices to ensure the integrity of Fenchlorphos-d6:

  • Avoid Protic Solvents: Never store deuterated methoxy-organophosphates in methanol or ethanol to prevent isotopic scrambling.

  • Acidify Diluents: Always use 0.1% Acetic Acid or Formic Acid in Acetonitrile for working solutions to buffer against glass-induced alkaline hydrolysis.

  • Single-Use Ampoules: Multiresidue pesticide mixtures are highly stable while ampouled under inert gas. Once opened and combined, degradation accelerates rapidly[4]. Prepare working calibration mixtures daily or weekly from sealed stocks.

  • Silanized Glassware: If long-term storage of a working solution is unavoidable, use deactivated (silanized) amber glass vials to minimize surface reactivity and light exposure.

References

  • PubChem - National Institutes of Health (NIH). Fenchlorphos: Chemical and Physical Properties, Degradation by Hydrolysis and Oxidation. URL:[Link]

  • Journal of Agricultural and Food Chemistry (ACS Publications). Determination of Stability from Multicomponent Pesticide Mixes. URL:[Link]

  • Journal of AOAC International (PMC). Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS and GC–MS/MS. URL:[Link]

  • National Institute for Occupational Safety and Health (NIOSH) / EPA. NIOSH Method 5600: Organophosphorus Pesticides. URL:[Link]

  • Qmx Laboratories. Fenchlorphos-D6 (C8H2D6Cl3O3PS) Reference Material Specifications. URL: [Link]

Sources

Foundational

Advanced Metabolic Pathway Tracing of Organophosphates: A Fenchlorphos-d6 Case Study

Introduction: The Complexity of Organophosphate Metabolism Organophosphorus compounds (OPs) are a highly scrutinized class of chemicals due to their potent neurotoxicity, which stems from their ability to inhibit acetylc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Complexity of Organophosphate Metabolism

Organophosphorus compounds (OPs) are a highly scrutinized class of chemicals due to their potent neurotoxicity, which stems from their ability to inhibit acetylcholinesterase (AChE). The vast majority of commercial OPs, including fenchlorphos (Ronnel), are synthesized as phosphorothioates containing a P=S (thion) moiety.

From a pharmacokinetic perspective, the P=S bond is relatively inert. These compounds require bioactivation via cytochrome P450 (CYP450) mediated oxidative desulfuration to form the highly reactive P=O (oxon) analog, which is the actual toxicant responsible for AChE inhibition[1]. Simultaneously, these same CYP450 enzymes—alongside various esterases—catalyze detoxification pathways such as dearylation and hydrolysis, creating a complex, competing metabolic network[2]. Understanding the delicate equilibrium between activation and detoxification is critical for toxicological risk assessment and the development of targeted bioscavengers.

The Strategic Advantage of Deuterated Tracers (Fenchlorphos-d6)

In traditional in vitro metabolic assays, distinguishing between endogenous biological background noise, pre-existing environmental OP exposures, and the experimental substrate is a significant analytical hurdle.

By utilizing fenchlorphos-d6 (where the two methoxy groups are deuterated, yielding an -O-CD₃ configuration), we introduce a precise +6 Da mass shift. This isotopic labeling serves as an unambiguous molecular barcode. When analyzed via high-resolution mass spectrometry (HRMS) or tandem LC-MS/MS, the mass isotopomer distribution (MID) allows us to trace the distinct biochemical origin of the metabolites[3]. Because the deuterium atoms are located on the methoxy groups rather than the primary site of CYP-mediated desulfuration (the P=S bond), we effectively bypass the primary kinetic isotope effect (KIE), ensuring that the tracer's metabolic clearance rate accurately reflects that of the native compound.

Mechanistic Pathways of Fenchlorphos

The biotransformation of fenchlorphos-d6 in human hepatic systems follows a bifurcated pathway driven by phase I enzymes.

OP_Metabolism A Fenchlorphos-d6 (Thion) B Fenchlorphos-oxon-d6 (Active Metabolite) A->B CYP450 (Desulfuration) C 2,4,5-Trichlorophenol (Dearylation) A->C CYP450 (Dearylation) B->C Esterases (Hydrolysis) D Dimethylphosphate-d6 (Hydrolysis) B->D Esterases (Hydrolysis)

Fig 1: CYP450-mediated and esterase-driven metabolic pathways of fenchlorphos-d6.

Experimental Protocol: In Vitro Metabolic Tracing

To accurately map these pathways, we utilize Human Liver Microsomes (HLMs). The following protocol is designed as a self-validating system , ensuring that every observed metabolic shift is causally linked to enzymatic activity rather than artifactual degradation.

Step-by-Step Methodology
  • System Equilibration: Thaw pooled HLMs on ice. Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂. Pre-incubate at 37°C for 5 minutes.

    • Causality: Mg²⁺ is a mandatory cofactor that stabilizes the CYP450 structural fold and facilitates optimal electron transfer from NADPH-cytochrome P450 reductase.

  • Tracer Introduction: Spike fenchlorphos-d6 to a final concentration of 5 µM.

    • Causality: Utilizing a concentration well below the typical Michaelis constant ( Km​ ) ensures the reaction follows first-order kinetics, which is mathematically required for accurate intrinsic clearance ( Clint​ ) calculation[4].

  • Reaction Initiation: Add 1 mM NADPH to initiate the metabolic cascade.

    • Causality: NADPH provides the essential reducing equivalents required to drive the CYP450 catalytic cycle. Without it, oxidative desulfuration cannot occur.

  • Time-Course Quenching: At predefined intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately submerge them into 150 µL of ice-cold acetonitrile containing a non-deuterated internal standard (e.g., triphenylphosphate).

    • Causality: The 3:1 organic-to-aqueous ratio instantly precipitates structural proteins and denatures enzymes, abruptly halting the reaction and locking the metabolic profile in time.

  • Sample Clean-up: Centrifuge the quenched samples at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant to autosampler vials for LC-MS/MS analysis.

    • Causality: Removing precipitated proteins prevents LC column clogging and mitigates ion suppression in the mass spectrometer's electrospray ionization (ESI) source.

System Validation & Quality Control

A robust assay must prove its own validity. This protocol mandates two critical controls:

  • Minus-NADPH Control: An identical incubation lacking NADPH. If fenchlorphos-d6 degrades here, it indicates chemical instability or non-CYP mediated hydrolysis, invalidating CYP-specific kinetic claims.

  • Zero-Time Point (t=0): Quenched immediately upon tracer addition. This establishes the absolute baseline concentration and accounts for matrix-induced signal suppression.

Workflow N1 HLM Incubation with Tracer N2 Reaction Quenching (Cold ACN) N1->N2 N3 Protein Precipitation & Centrifugation N2->N3 N4 LC-MS/MS Analysis (MRM Mode) N3->N4 N5 MID Data Processing N4->N5

Fig 2: LC-MS/MS analytical workflow for fenchlorphos-d6 metabolic tracing.

Quantitative Data Presentation & Kinetics

The clearance rates of phosphorothioate OPs are highly dependent on the specific CYP isoforms present in the liver. While CYP3A4 is the most abundant, studies utilizing recombinant human enzymes have demonstrated that CYP2B6 and CYP2C19 are the primary drivers of OP desulfuration and dearylation, respectively[2].

The table below summarizes the kinetic parameters for structural analogs of fenchlorphos (methyl parathion and diazinon) to illustrate the typical metabolic velocity and affinity observed in human hepatic models[2],[4].

OP SubstratePrimary CYP IsoformMetabolic Pathway Km​ (µM) Vmax​ (nmol/min/nmol P450) Clint​ (µL/min/mg)
Methyl Parathion CYP2B6Desulfuration (Activation)12.58.42673.6
Methyl Parathion CYP3A4Dearylation (Detoxification)104.05.1549.5
Diazinon CYP1A1Desulfuration (Activation)8.212.101475.6
Diazinon CYP2C19Dearylation (Detoxification)5.045.581107.1

Note: Clint​ (Intrinsic Clearance) is derived from Vmax​/Km​ . A lower Km​ indicates higher enzymatic affinity for the OP substrate.

By applying MID analysis to the fenchlorphos-d6 samples, we can quantify the exact ratio of the +6 Da oxon metabolite against the +6 Da dimethylphosphate hydrolysis product. This ratio directly informs us whether the hepatic system is leaning toward bioactivation (toxicity) or detoxification[5].

Conclusion

Metabolic tracing using stable isotopes like fenchlorphos-d6 fundamentally elevates the precision of toxicological research. By combining the mass-shifting power of deuterium with the rigorous, self-validating protocols of LC-MS/MS metabolomics, researchers can confidently map the complex interplay between CYP450 activation and esterase detoxification. This data is not just academic; it is the foundational architecture required to build accurate physiologically based pharmacokinetic (PBPK) models and develop next-generation medical countermeasures against organophosphate poisoning.

References

  • Chemistry, Metabolism and Neurotoxicity of Organophosphorus Insecticides: A Review Nature Environment and Pollution Technology[1]

  • Human Hepatic Cytochrome P450-Specific Metabolism of the Organophosphorus Pesticides Methyl Parathion and Diazinon PMC (National Institutes of Health)[2]

  • Targeted Metabolomics of Organophosphate Pesticides and Chemical Warfare Nerve Agent Simulants Using High- and Low-Dose Exposure in Human Liver Microsomes MDPI[4]

  • Isotope tracing-based metabolite identification for mass spectrometry metabolomics PMC (National Institutes of Health)[3]

  • Isotope tracing-based metabolite identification for mass spectrometry metabolomics (Preprint) bioRxiv[5]

Sources

Exploratory

Preserving Isotopic Integrity: A Technical Guide to Preventing Degradation of Fenchlorphos-d6 Standards

Introduction Fenchlorphos (also known as ronnel) is a legacy organophosphorus insecticide widely monitored in environmental and agricultural matrices. In modern analytical chemistry, its deuterated isotopologue, fenchlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Fenchlorphos (also known as ronnel) is a legacy organophosphorus insecticide widely monitored in environmental and agricultural matrices. In modern analytical chemistry, its deuterated isotopologue, fenchlorphos-d6 (O,O-di(methyl-d3) O-(2,4,5-trichlorophenyl) phosphorothioate), serves as a critical internal standard for Isotope Dilution Mass Spectrometry (IDMS).

As a Senior Application Scientist, I frequently encounter laboratories experiencing unexplained calibration drift or loss of standard response. In 90% of these cases, the root cause is not instrument failure, but the chemical degradation or isotopic scrambling of the deuterated standard. This whitepaper deconstructs the causality behind fenchlorphos-d6 degradation and establishes self-validating protocols to ensure absolute isotopic integrity.

Mechanistic Pathways of Degradation

To prevent degradation, we must first understand the specific vulnerabilities of the fenchlorphos-d6 molecule. The degradation of this standard is driven by three primary mechanisms:

Hydrolysis and Nucleophilic Attack

Organophosphorothioates are inherently susceptible to hydrolysis. The phosphorus atom acts as an electrophilic center, vulnerable to nucleophilic attack by water or hydroxide ions. According to authoritative chemical data [1], fenchlorphos is stable in neutral media but rapidly hydrolyzes in alkaline conditions. Furthermore, research published in Environmental Science & Technology [2] demonstrates that nucleophilic substitution in structurally similar organophosphates occurs primarily at the carbon atom of the methoxy group, leading to the formation of desmethyl degradation products and trichlorophenol.

The Protic Solvent Trap: Isotopic Scrambling

A unique and insidious degradation mechanism specific to fenchlorphos-d6 is isotopic exchange . The six deuterium atoms are located on the two methoxy groups (–OCD₃). If the standard is dissolved and stored in a protic, nucleophilic solvent like unlabelled methanol (CH₃OH), transesterification occurs at the phosphorus center. The –OCD₃ groups are gradually replaced by –OCH₃ groups. This converts the D6 standard into D3 and eventually D0 isotopologues, destroying its utility as an internal standard while maintaining the overall concentration of the parent chemical structure.

Oxidation and Photolysis

Exposure to ultraviolet (UV) light and atmospheric oxygen induces the cleavage of the P=S double bond, converting the phosphorothioate into its corresponding oxon (P=O) analog (fenchlorphos-oxon-d6). This oxidative desulfurization alters the mass-to-charge (m/z) ratio and retention time, directly reducing the available concentration of the target standard.

G Standard Fenchlorphos-d6 Standard Hydrolysis Hydrolysis (Nucleophilic Attack) Standard->Hydrolysis Moisture / High pH Oxidation Oxidation (P=S to P=O) Standard->Oxidation O2 / Radicals Exchange Isotopic Exchange (Transesterification) Standard->Exchange Protic Solvents (CH3OH) Metabolite Desmethyl-d3 Metabolite & Trichlorophenol Hydrolysis->Metabolite Oxon Fenchlorphos-oxon-d6 Oxidation->Oxon Scrambled D3 or D0 Isotopologues Exchange->Scrambled Aprotic Aprotic Solvents (e.g., Acetone, Toluene) Aprotic->Hydrolysis Aprotic->Exchange Prevents Inert Inert Atmosphere (Argon/N2) Inert->Oxidation Prevents Cryo Cryogenic Storage (-20°C) Cryo->Hydrolysis Slows Cryo->Oxidation

Logical relationship between fenchlorphos-d6 degradation pathways and preventative storage controls.

Causality-Driven Storage Conditions

To mitigate the degradation pathways outlined above, storage conditions must be engineered to remove the chemical catalysts (water, nucleophiles, oxygen, photons, and thermal energy).

  • Solvent Selection (Aprotic & Anhydrous): Never store deuterated methoxy-organophosphates in methanol or water. Working solutions must be prepared in strictly anhydrous, aprotic solvents such as LC-MS grade acetone, acetonitrile, or toluene. This eliminates the nucleophiles required for both hydrolysis and isotopic scrambling.

  • Thermal Mitigation (Cryogenic Storage): Reaction kinetics dictate that degradation rates double for every 10°C increase in temperature. Standards must be stored at ≤ -20°C.

  • Actinic Shielding and Headspace: Store in amber borosilicate glass vials to prevent UV-induced photolysis. Vials should be purged with dry Argon or Nitrogen gas prior to sealing with PTFE-lined caps to displace atmospheric oxygen and moisture.

Quantitative Data: Accelerated Degradation of Organophosphates

Accelerated aging is a proven technique for simulating long-term storage stability [3]. The table below summarizes the expected half-life of fenchlorphos-d6 under various environmental conditions, highlighting the severe impact of improper solvent selection.

Storage ConditionSolvent MatrixTemperatureEstimated Half-Life (D6 Integrity)Primary Degradation Mechanism
Optimal (Recommended) Anhydrous Acetone-20°C> 24 MonthsNone (Stable)
Sub-Optimal Methanol (CH₃OH)4°C< 3 MonthsIsotopic Scrambling (Transesterification)
Sub-Optimal Water / ACN (50:50)25°C~ 45 DaysHydrolysis (Desmethylation)
Extreme Stress Anhydrous Acetone50°C~ 14 DaysThermal Degradation / Oxidation

Self-Validating Experimental Protocol for Stability Assessment

To ensure trustworthiness in your analytical pipeline, you must periodically validate the integrity of your working standards. This protocol utilizes a mass-balance approach: it does not merely look for the disappearance of the D6 standard, but actively monitors for the appearance of degradation products, creating a self-validating loop. This aligns with EPA accelerated storage stability guidelines [4].

Step-by-Step Methodology:

Step 1: Preparation of Isotopic Baselines

  • Reconstitute neat fenchlorphos-d6 in anhydrous acetone to yield a 1.0 mg/mL stock solution.

  • Aliquot 100 µL into multiple 2 mL amber glass vials equipped with PTFE-lined screw caps.

  • Purge the headspace of each vial with a gentle stream of high-purity Nitrogen gas for 5 seconds before immediately capping.

Step 2: Environmental Stress Induction (Accelerated Aging)

  • Place the "Test" cohort of vials in a dark incubator set to 50°C for 14 days (simulating approximately 6 months of aging at -20°C).

  • Place the "Control" cohort of vials in a -80°C ultra-low temperature freezer.

Step 3: IDMS Quantification via GC-MS/MS

  • After 14 days, equilibrate all vials to room temperature.

  • Spike all samples with a secondary, highly stable internal standard (e.g., triphenyl phosphate) to normalize injection volumes.

  • Analyze via GC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Critical Causality Step: Do not just monitor the D6 transitions. You must explicitly set MRM transitions to monitor the D3 isotopologue, the D0 isotopologue, and fenchlorphos-oxon.

Step 4: Data Validation and Causality Assignment

  • Calculate the isotopic purity ratio: Area(D6) /[Area(D6) + Area(D3) + Area(D0)].

  • Interpretation:

    • If the absolute response of D6 drops relative to the -80°C control, but the D3/D0 ratio remains flat, the standard is suffering from hydrolysis or oxidation .

    • If the absolute response of D6 drops and the D3 or D0 response proportionally increases, your solvent matrix is contaminated with a protic solvent, causing isotopic scrambling . The standard must be discarded and remade in fresh anhydrous solvent.

References

  • Title: Fenchlorphos | C8H8Cl3O3PS | CID 9298 - PubChem - NIH Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Nucleophilic Substitution Reactions of Chlorpyrifos-methyl with Sulfur Species Source: Environmental Science & Technology (ACS Publications) URL: [Link]

  • Title: Determination of Stability from Multicomponent Pesticide Mixes Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Accelerated Storage Stability and Corrosion Characteristics Study Protocol Source: United States Environmental Protection Agency (US EPA) URL: [Link]

Protocols & Analytical Methods

Method

High-Precision GC-MS/MS Pesticide Residue Analysis Using Fenchlorphos-d6 as an Internal Standard: A SANTE-Compliant Workflow

Executive Summary & Rationale The quantification of pesticide residues in complex food and environmental matrices is inherently vulnerable to matrix effects, extraction losses, and instrumental drift. In Gas Chromatograp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The quantification of pesticide residues in complex food and environmental matrices is inherently vulnerable to matrix effects, extraction losses, and instrumental drift. In Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), matrix-induced signal enhancement is a well-documented phenomenon where matrix components block active sites (e.g., silanol groups) in the GC inlet and column, allowing a higher proportion of target analytes to reach the detector compared to solvent-only standards[1][2].

To establish a self-validating analytical system, the European SANTE/11312/2021 guidelines explicitly state that the most effective method to compensate for these matrix effects—and to correct for recovery variations—is the use of isotopically labeled internal standards (ILIS)[2]. Fenchlorphos-d6 (O,O-di(methyl-d3) O-(2,4,5-trichlorophenyl) phosphorothioate) serves as an ideal stable isotope surrogate for organophosphorus pesticides. Because it co-elutes with non-labeled organophosphates and shares identical physicochemical properties, it experiences the exact same matrix suppression/enhancement and extraction partitioning, ensuring that the analyte-to-internal-standard response ratio remains absolute and accurate[3][4].

Mechanistic Insights: Why Fenchlorphos-d6?

Selecting the correct internal standard requires understanding the causality behind experimental failures in GC-MS/MS[5].

  • Active Site Competition: Organophosphorus pesticides are highly susceptible to thermal degradation and adsorption in the GC inlet. Fenchlorphos-d6 acts as an internal calibrant that degrades or adsorbs at the exact same rate as target organophosphates.

  • Mass Shift for Selectivity: The incorporation of six deuterium atoms on the methoxy groups shifts the precursor mass by +6 Da (from m/z 320 to 326). This mass shift is large enough to prevent isotopic cross-talk and allows the mass spectrometer to isolate the internal standard perfectly from the native pesticide[3].

  • Ionization Efficiency: In Electron Ionization (EI), Fenchlorphos-d6 yields robust, high-mass fragments that avoid the low-mass chemical noise (m/z < 100) typical of complex food matrices[3].

Table 1: Physicochemical & Mass Spectrometric Properties
PropertyNative FenchlorphosFenchlorphos-d6 (Internal Standard)
Chemical Formula C8H8Cl3O3PSC8H2D6Cl3O3PS
Molecular Weight 321.5 g/mol 327.6 g/mol
GC Retention Time ~16.26 min (Method dependent)~16.25 min (Co-eluting)
Precursor Ion (EI) m/z 320m/z 326
Primary Fragment (Loss of Cl) m/z 285m/z 291
Secondary Fragment m/z 125m/z 131

Experimental Workflow

The following diagram illustrates the integration of Fenchlorphos-d6 into the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol. By introducing the internal standard at the very beginning of the workflow, the protocol becomes self-validating: any volumetric losses during the dispersive solid-phase extraction (dSPE) cleanup are proportionally mirrored by the internal standard[1][4].

G Sample 1. Sample Homogenization (10g Food Matrix) Spike 2. Internal Standard Addition (Spike Fenchlorphos-d6) Sample->Spike Extract 3. Solvent Extraction (10 mL Acetonitrile) Spike->Extract Partition 4. Salting Out & Partitioning (MgSO4 / NaCl / Citrate) Extract->Partition Centrifuge1 5. Centrifugation (4000 rpm, 5 min) Partition->Centrifuge1 dSPE 6. dSPE Cleanup (PSA / C18 / MgSO4) Centrifuge1->dSPE Centrifuge2 7. Centrifugation (4000 rpm, 5 min) dSPE->Centrifuge2 GCMS 8. GC-MS/MS Analysis (EI-MRM Mode) Centrifuge2->GCMS Data 9. Data Processing (Response Ratio Normalization) GCMS->Data

Figure 1: End-to-end QuEChERS workflow incorporating Fenchlorphos-d6 internal standard for GC-MS/MS.

Step-by-Step Methodology

Sample Preparation & Extraction (QuEChERS EN 15662 Method)

Note: This protocol utilizes the citrate-buffered QuEChERS method to ensure the stability of base-sensitive pesticides during extraction.

  • Homogenization: Weigh exactly 10.0 g (± 0.1 g) of homogenized, frozen sample (e.g., fruit, vegetable, or cereal) into a 50 mL PTFE centrifuge tube[1].

  • Internal Standard Spiking (Critical Step): Add 100 µL of a 1.0 µg/mL Fenchlorphos-d6 working solution directly to the matrix. Allow the sample to sit for 15 minutes to ensure the IS penetrates and equilibrates with the matrix. Causality: Spiking before solvent addition ensures the IS undergoes the exact same extraction dynamics as the native analytes[1].

  • Extraction: Add 10.0 mL of LC-MS grade Acetonitrile (ACN). Vortex vigorously for 1 minute[1].

  • Partitioning: Add the EN 15662 extraction salt packet (4 g anhydrous MgSO4, 1 g NaCl, 1 g Sodium Citrate tribasic dihydrate, 0.5 g Sodium Citrate dibasic sesquihydrate). Immediately shake vigorously for 1 minute to prevent agglomeration of the MgSO4.

  • First Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes at 10°C to separate the organic and aqueous phases[1].

Dispersive Solid-Phase Extraction (dSPE) Cleanup
  • Transfer: Transfer 1.0 mL of the upper ACN layer into a 2 mL dSPE microcentrifuge tube containing 150 mg anhydrous MgSO4, 25 mg Primary Secondary Amine (PSA), and 25 mg C18 (for matrices with high lipid content).

  • Cleanup: Vortex tightly capped tubes for 30 seconds. PSA removes organic acids and sugars, while C18 removes non-polar interferences.

  • Second Centrifugation: Centrifuge at 4000 rpm for 5 minutes[1].

  • Vialing: Transfer 0.5 mL of the purified supernatant into a GC autosampler vial. Add 5 µL of a 5% formic acid in ACN solution to stabilize base-sensitive analytes prior to injection.

GC-MS/MS Analytical Conditions

To maximize sensitivity and comply with US EPA Method 8270 and SANTE guidelines, analysis is performed in Multiple Reaction Monitoring (MRM) mode using Electron Ionization (EI)[3][6].

Table 2: GC-MS/MS Instrument Parameters
ParameterSetting
Injection Volume 1.0 µL, Splitless mode
Inlet Temperature 250 °C
Carrier Gas Helium (High Purity 99.999%), Constant flow at 1.2 mL/min
Column 30 m × 0.25 mm i.d., 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
Oven Program 60°C (hold 1 min) → 40°C/min to 170°C → 10°C/min to 310°C (hold 3 min)
Transfer Line Temp 280 °C
Ion Source Temp (EI) 300 °C
Collision Gas Argon (1.5 mTorr)
Table 3: MRM Transitions for Quantification
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Fenchlorphos (Native) 320.0285.015Quantifier
Fenchlorphos (Native) 320.0125.025Qualifier
Fenchlorphos-d6 (IS) 326.0291.015IS Quantifier
Fenchlorphos-d6 (IS) 326.0131.025IS Qualifier

Data Processing & SANTE Validation Criteria

The fundamental advantage of this protocol is the mathematical normalization of data. The concentration of the target pesticide is calculated using the Response Factor (RF) equation:

Response Ratio (RR) = (Area of Native Analyte) / (Area of Fenchlorphos-d6) Concentration = (RR of Sample / RR of Calibration Standard) × Concentration of Calibration Standard

Self-Validating Acceptance Criteria (SANTE 11312/2021)

To ensure the scientific integrity of the batch, the following parameters must be met[2]:

  • Retention Time Drift: The retention time of Fenchlorphos-d6 in sample extracts must be within ±0.1 minutes of the calibration standards.

  • Ion Ratio Abundance: The ratio between the quantifier (m/z 291) and qualifier (m/z 131) transitions for Fenchlorphos-d6 must not deviate by more than ±30% from the average ratio established in the calibration curve.

  • Method Recovery: Absolute recovery (assessed by comparing pre-extraction spikes to post-extraction spikes) should fall between 70% and 120%, with a Relative Standard Deviation (RSD) ≤ 20%[7].

References

  • Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021 - European Commission (europa.eu).[Link]

  • GC/MS/MS Pesticide Residue Analysis: The European guidelines SANTE/11312/2021 - HPST.[Link]

  • Quantitation of 341 Pesticide Residues in Tomato According to SANTE 11312/2021 Guideline - Agilent Technologies.[Link]

  • Comparison of Gas Chromatography-Mass Spectrometry and Gas Chromatography-Tandem Mass Spectrometry with Electron Ionization and Negative-Ion Chemical Ionization for Analyses of Pesticides - National Institutes of Health (NIH).[Link]

  • LC-MS Applications for Food Safety Analysis Compendium (QuEChERS & GC-MS/MS) - LCMS.cz.[Link]

  • Analysis of Semivolatile Organic Compounds with US EPA 8270E Using the Agilent 7000E Triple Quadrupole GC/MS - Agilent Technologies.[Link]

Sources

Application

Preparation of Fenchlorphos-d6 Stock Solutions for LC-MS/MS: An Application Note and Protocol

Abstract This comprehensive application note provides a detailed protocol for the accurate and reliable preparation of fenchlorphos-d6 stock solutions for use as an internal standard in liquid chromatography-tandem mass...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive application note provides a detailed protocol for the accurate and reliable preparation of fenchlorphos-d6 stock solutions for use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This guide is intended for researchers, scientists, and drug development professionals who require precise quantification of fenchlorphos in various matrices. The protocol emphasizes best practices for handling, storage, and quality control to ensure the integrity and stability of the standard solutions, thereby enhancing the accuracy and reproducibility of analytical data.

Introduction: The Critical Role of a Stable Internal Standard

In the realm of quantitative analysis by LC-MS/MS, the principle of isotope dilution mass spectrometry is the gold standard for mitigating variability and achieving the highest levels of accuracy and precision. This technique relies on the use of a stable isotope-labeled (SIL) internal standard, which is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes.

Fenchlorphos-d6 (CAS 33576-72-6), a deuterated analog of the organophosphate insecticide fenchlorphos (also known as Ronnel), serves as an ideal internal standard for the quantification of its unlabeled counterpart.[1][2][3] Because fenchlorphos-d6 and fenchlorphos exhibit nearly identical chemical and physical properties, they co-elute during chromatographic separation and experience similar ionization efficiencies and matrix effects in the mass spectrometer.[4] Any loss of analyte during sample preparation and analysis will be mirrored by a proportional loss of the internal standard. Consequently, the ratio of the analyte signal to the internal standard signal provides a normalized response that corrects for these variations, leading to highly reliable and reproducible quantitative results.[4][5]

The accuracy of this approach, however, is fundamentally dependent on the precise and accurate preparation of the internal standard stock solutions. This application note provides a detailed, field-proven protocol for the preparation of fenchlorphos-d6 stock solutions, with a focus on ensuring their stability, concentration accuracy, and long-term integrity.

Materials and Reagents

Chemicals and Standards
Chemical/StandardGradeSupplierCAS Number
Fenchlorphos-d6High Purity (≥98%)LGC Standards, Santa Cruz Biotechnology, or equivalent33576-72-6
AcetonitrileLC-MS GradeFisher Scientific, MilliporeSigma, or equivalent75-05-8
MethanolLC-MS GradeFisher Scientific, MilliporeSigma, or equivalent67-56-1
Purified WaterType I (18.2 MΩ·cm)Milli-Q® system or equivalent7732-18-5
Equipment
  • Analytical balance (4-5 decimal places)

  • Class A volumetric flasks (various sizes: 1 mL, 5 mL, 10 mL, 25 mL)

  • Calibrated pipettes (various sizes)

  • Amber glass vials with PTFE-lined screw caps

  • Vortex mixer

  • Sonicator

  • Freezer (-20°C, non-frost-free)

  • Refrigerator (2-8°C)

Health and Safety Precautions

Fenchlorphos-d6, like its non-deuterated counterpart, is an organophosphate compound and should be handled with appropriate safety measures.[6] It is classified as a hazardous substance for transport.[2][3] Always consult the Safety Data Sheet (SDS) before handling.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.

Protocol for Preparation of Fenchlorphos-d6 Stock Solutions

This protocol outlines a three-tiered approach to preparing fenchlorphos-d6 solutions: a primary stock solution, an intermediate stock solution, and working solutions. This serial dilution method minimizes weighing errors and provides a versatile set of solutions for various analytical needs.

Preparation of Primary Stock Solution (e.g., 1000 µg/mL)

The primary stock solution is the most concentrated solution and serves as the foundation for all subsequent dilutions.

Step-by-Step Procedure:

  • Equilibration: Allow the vial containing the solid fenchlorphos-d6 to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh a precise amount of fenchlorphos-d6 (e.g., 10 mg) using a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the weighed solid to a Class A volumetric flask (e.g., 10 mL). Add a small volume of LC-MS grade acetonitrile (approximately 50-70% of the final volume). Fenchlorphos is soluble in acetonitrile.[7]

  • Mixing: Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or sonicator to ensure complete dissolution.

  • Dilution to Volume: Once the solid is completely dissolved, bring the solution to the final volume with acetonitrile. Ensure the meniscus is aligned with the calibration mark.

  • Homogenization: Cap the flask and invert it at least 10-15 times to ensure a homogeneous solution.

  • Labeling and Storage: Transfer the primary stock solution to a labeled amber glass vial with a PTFE-lined screw cap. The label should include the compound name, concentration, solvent, preparation date, and the preparer's initials. Store the primary stock solution in a freezer at -20°C.[8][9]

Preparation of Intermediate Stock Solution (e.g., 100 µg/mL)

The intermediate stock solution is a dilution of the primary stock and is used to prepare the working solutions.

Step-by-Step Procedure:

  • Equilibration: Allow the primary stock solution to equilibrate to room temperature.

  • Dilution: Using a calibrated pipette, transfer a precise volume of the primary stock solution (e.g., 1 mL of the 1000 µg/mL solution) into a Class A volumetric flask (e.g., 10 mL).

  • Dilution to Volume: Dilute to the final volume with acetonitrile.

  • Homogenization: Cap the flask and invert it at least 10-15 times.

  • Labeling and Storage: Transfer to a labeled amber glass vial and store at -20°C.

Preparation of Working Solutions (e.g., 1-10 µg/mL)

Working solutions are used for spiking into calibration standards, quality control samples, and unknown samples. The concentration of the working solution should be chosen based on the expected concentration range of the analyte in the samples.

Step-by-Step Procedure:

  • Equilibration: Allow the intermediate stock solution to equilibrate to room temperature.

  • Dilution: Prepare the desired concentration of the working solution by diluting the intermediate stock solution with the appropriate solvent (typically a mixture of acetonitrile and water to match the initial mobile phase conditions of the LC method). For example, to prepare a 10 µg/mL working solution, transfer 1 mL of the 100 µg/mL intermediate stock solution to a 10 mL volumetric flask and dilute to volume.

  • Homogenization: Cap and invert the flask multiple times.

  • Labeling and Storage: Transfer to labeled amber glass vials. Working solutions can be stored in a refrigerator at 2-8°C for short-term use or at -20°C for longer-term storage.

Workflow for Solution Preparation

G cluster_0 Primary Stock Solution cluster_1 Intermediate Stock Solution cluster_2 Working Solution A Weigh Fenchlorphos-d6 (solid) B Dissolve in Acetonitrile A->B C Dilute to Volume (e.g., 10 mL) B->C D Primary Stock (1000 µg/mL) C->D E Pipette 1 mL of Primary Stock D->E F Dilute to Volume (e.g., 10 mL) E->F G Intermediate Stock (100 µg/mL) F->G H Pipette 1 mL of Intermediate Stock G->H I Dilute to Volume (e.g., 10 mL) H->I J Working Solution (10 µg/mL) I->J

Sources

Method

Application Note: Quantitative Analysis of Fenchlorphos in Complex Matrices by Isotope Dilution Mass Spectrometry Using Fenchlorphos-d6

Abstract This application note presents a detailed, robust, and validated methodology for the quantification of fenchlorphos, an organothiophosphate insecticide, in complex sample matrices. The protocol leverages the pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed, robust, and validated methodology for the quantification of fenchlorphos, an organothiophosphate insecticide, in complex sample matrices. The protocol leverages the precision and accuracy of Isotope Dilution Mass Spectrometry (IDMS), employing the stable isotope-labeled internal standard, fenchlorphos-d6. This approach effectively mitigates matrix effects and variations in sample preparation and instrument response, which are common challenges in residue analysis. The detailed protocols herein provide a comprehensive guide for researchers and analytical chemists, covering sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) configuration, data analysis, and quality control, ensuring high trustworthiness and reproducibility.

Introduction: The Principle of Isotope Dilution

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a primary ratio method by the Consultative Committee for Amount of Substance (CCQM), establishing it as a reference technique for chemical measurements. The core principle of IDMS lies in the addition of a known quantity of an isotopically enriched version of the analyte (in this case, fenchlorphos-d6) to the sample at the very beginning of the analytical workflow.

Fenchlorphos-d6 is an ideal internal standard as it is chemically identical to the native analyte (fenchlorphos) and thus exhibits the same behavior during sample extraction, cleanup, and chromatographic separation. However, it is mass-shifted due to the incorporation of six deuterium atoms, allowing it to be distinguished by the mass spectrometer. By measuring the relative response of the native analyte to the stable isotope-labeled standard, any loss of analyte during the procedure is compensated for, leading to highly accurate and precise quantification.

This method is particularly advantageous for complex matrices such as food products, environmental samples (water, soil), and biological tissues, where matrix components can interfere with the analysis, causing ion suppression or enhancement in the mass spectrometer source.

Experimental Workflow Overview

The entire analytical process is designed to ensure accuracy and minimize potential sources of error. The workflow, from sample receipt to final data reporting, is illustrated below.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Homogenization Spike 2. Spiking with Fenchlorphos-d6 Sample->Spike Extraction 3. Solvent Extraction (e.g., QuEChERS) Spike->Extraction Cleanup 4. Dispersive SPE Cleanup Extraction->Cleanup Evaporation 5. Solvent Evaporation & Reconstitution Cleanup->Evaporation LC_Separation 6. LC Separation Evaporation->LC_Separation MS_Detection 7. MS/MS Detection LC_Separation->MS_Detection Integration 8. Peak Integration MS_Detection->Integration Calculation 9. Concentration Calculation Integration->Calculation Report 10. Final Report Calculation->Report

Figure 1: High-level workflow for fenchlorphos quantification using IDMS.

Materials and Reagents

  • Standards: Fenchlorphos (CAS 299-84-3) and Fenchlorphos-d6 (CAS 1219794-81-7) certified reference materials. Purity should be ≥98%.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (≥98%), anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), and primary secondary amine (PSA) sorbent.

  • Sample Matrix: This protocol is applicable to various matrices. The example below uses a non-fatty food matrix (e.g., apple).

Detailed Protocols

Preparation of Standard Solutions

Accuracy begins with the standards. It is critical to prepare these with precision using calibrated volumetric flasks and analytical balances.

  • Primary Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of fenchlorphos and fenchlorphos-d6 neat material into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Intermediate Standard Mix (10 µg/mL): Dilute the primary stock solutions in methanol to create an intermediate mixed solution containing both fenchlorphos and fenchlorphos-d6.

  • Internal Standard Spiking Solution (1 µg/mL): Prepare a working solution of fenchlorphos-d6 in acetonitrile. This will be used to spike all samples, blanks, and calibration standards.

  • Calibration Curve Standards (0.1 - 50 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate standard mix in a solvent that mimics the final sample extract composition (e.g., 90:10 water:acetonitrile). Spike each calibration level with the internal standard spiking solution to maintain a constant concentration of fenchlorphos-d6 across all points.

Sample Preparation: Modified QuEChERS Protocol

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and effective approach for extracting pesticides from food matrices.

  • Homogenization: Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add 100 µL of the 1 µg/mL fenchlorphos-d6 internal standard spiking solution to the sample. This addition at the earliest stage is the cornerstone of the IDMS method, ensuring that any subsequent analyte loss affects the standard and the native analyte equally.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl).

    • Immediately cap and shake vigorously for 1 minute. The salt addition creates an exothermic reaction that facilitates partitioning of the analytes into the acetonitrile layer.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA.

    • PSA is a weak anion exchanger that effectively removes organic acids, fatty acids, and sugars from the extract, which could otherwise interfere with the analysis.

    • Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract Preparation:

    • Transfer 500 µL of the cleaned extract to a clean vial.

    • Add 500 µL of LC-MS grade water containing 0.1% formic acid. This step ensures the final solvent composition is compatible with the reversed-phase LC mobile phase, promoting good peak shape.

    • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Instrumental Analysis

The separation and detection are performed using a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Liquid Chromatography (LC) Conditions
ParameterValueRationale
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Provides excellent retention and separation for moderately non-polar compounds like fenchlorphos.
Mobile Phase A Water + 0.1% Formic AcidPromotes analyte ionization in the MS source.
Mobile Phase B Acetonitrile + 0.1% Formic AcidElutes the analyte from the C18 column.
Gradient 10% B to 95% B over 8 min, hold for 2 min, re-equilibrate for 3 minA standard gradient to ensure elution of the analyte while cleaning the column of late-eluting matrix components.
Flow Rate 0.3 mL/minCompatible with standard 2.1 mm ID columns and ESI sources.
Injection Volume 5 µLA typical volume to balance sensitivity with potential matrix loading.
Column Temperature 40 °CEnsures reproducible retention times and improves peak shape.
Mass Spectrometry (MS) Conditions

The instrument is operated in positive electrospray ionization (ESI+) mode. The specific MRM transitions must be optimized for the instrument in use, but typical transitions are provided below.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
Fenchlorphos 320.9284.9125.020
Fenchlorphos-d6 326.9290.9125.020
  • Rationale for Transitions: The precursor ion [M+H]⁺ is selected in the first quadrupole (Q1). It is then fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). Using two transitions (a quantifier and a qualifier) provides an extra layer of confirmation for analyte identity, as per SANTE/11312/2021 guidelines. The ratio of the qualifier to quantifier ion should be consistent between standards and samples.

G cluster_fenchlorphos Fenchlorphos cluster_fenchlorphos_d6 Fenchlorphos-d6 Precursor [M+H]⁺ 320.9 Product1 Quantifier 284.9 Precursor->Product1  -Cl Product2 Qualifier 125.0 Precursor->Product2  Fragment Precursor_d6 [M+H-d6]⁺ 326.9 Product1_d6 Quantifier 290.9 Precursor_d6->Product1_d6  -Cl Product2_d6 Qualifier 125.0 Precursor_d6->Product2_d6  Fragment

Figure 2: MRM fragmentation pathways for fenchlorphos and its deuterated internal standard.

Data Analysis and Quantification

The concentration of fenchlorphos in the original sample is calculated using the response ratio of the analyte to the internal standard against a calibration curve.

  • Peak Integration: Integrate the chromatographic peaks for the quantifier MRM transitions of both fenchlorphos and fenchlorphos-d6.

  • Response Ratio Calculation: For each standard and sample, calculate the response ratio (RR):

    • RR = (Peak Area of Fenchlorphos) / (Peak Area of Fenchlorphos-d6)

  • Calibration Curve: Plot the Response Ratio (y-axis) versus the concentration of fenchlorphos (x-axis) for the calibration standards. Perform a linear regression fit, which should have a coefficient of determination (r²) > 0.99.

  • Concentration Calculation: Determine the concentration of fenchlorphos in the extract (C_extract) using the regression equation from the calibration curve. The final concentration in the original sample (C_sample) is calculated as follows:

    C_sample (µg/kg) = (C_extract (ng/mL) × V_final (mL)) / W_sample (g)

    Where:

    • C_extract: Concentration calculated from the calibration curve.

    • V_final: The final volume of the reconstituted extract (in this protocol, 1 mL after d-SPE and dilution).

    • W_sample: The initial weight of the sample (10 g).

Conclusion

This application note details a highly selective and sensitive IDMS method for the quantification of fenchlorphos. The use of the stable isotope-labeled internal standard, fenchlorphos-d6, ensures the highest level of accuracy by correcting for matrix effects and procedural losses. This self-validating system provides a trustworthy and robust protocol suitable for routine testing in regulatory, food safety, and environmental laboratories.

References

  • Title: Isotope Dilution Mass Spectrometry Source: Wikipedia URL: [Link]

  • Title: The role of stable isotope-labeled internal standards in mass spectrometry-based quantitative analysis Source: Bioanalysis URL: [Link]

  • Title: The role of the CCQM in developing a worldwide measurement system for chemistry Source: Metrologia URL: [Link]

  • Title: Isotope Dilution Analysis Source: International Union of Pure and Applied Chemistry URL: [Link]

  • Title: QuEChERS – A Mini-Multiresidue Method for the Analysis of Pesticide Residues in Low-Fat Products Source: USDA Agricultural Research Service URL: [Link]

Application

Fenchlorphos-d6 sample preparation protocols for environmental soil testing

Application Note: Optimized Fenchlorphos-d6 Isotope Dilution Protocol for Environmental Soil Extraction and GC-MS/MS Analysis 1. Introduction & Mechanistic Rationale Fenchlorphos (also known by its trade name, Ronnel) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Fenchlorphos-d6 Isotope Dilution Protocol for Environmental Soil Extraction and GC-MS/MS Analysis

1. Introduction & Mechanistic Rationale Fenchlorphos (also known by its trade name, Ronnel) is a legacy organophosphate (OP) insecticide. Environmental monitoring of fenchlorphos in soil presents unique analytical challenges. Soil is a highly complex, heterogeneous matrix consisting of organic matter (humic and fulvic acids) and inorganic minerals that possess numerous active sites (polar, non-polar, and ionic) capable of strongly retaining pesticide residues[1].

To achieve absolute quantitative accuracy, this protocol employs Isotope Dilution Mass Spectrometry (IDMS) using Fenchlorphos-d6 as an isotopically labeled internal standard (ILIS). By introducing the ILIS at the very beginning of the sample preparation workflow, we create a self-validating system: any physical loss of the analyte during extraction, or signal suppression/enhancement in the MS source, is proportionately mirrored by the deuterated analog, effectively canceling out matrix effects.

2. Overcoming Traditional Extraction Pitfalls Historically, soil extractions relied on exhaustive techniques such as Soxhlet extraction (EPA Method 3540) or Ultrasonic Solvent Extraction (EPA Method 3550)[2]. However, as a Senior Application Scientist, I strongly advise against ultrasonic extraction for OP pesticides. According to EPA Method 8141B, ultrasonic extraction can lead to the destruction of target organophosphorus analytes via cavitation-induced localized heating and free radical formation[3]. Furthermore, OP esters are highly susceptible to hydrolysis under strictly acidic or basic conditions[3].

To circumvent these issues, this protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology[4]. Originally developed for food matrices, QuEChERS has been successfully adapted for soil, providing superior recoveries for neutral pesticides like fenchlorphos by utilizing acetonitrile (ACN) partitioning and dispersive solid-phase extraction (dSPE)[1].

3. Experimental Workflow & Causality

G Start Soil Sample (10g) Homogenization Spike Spike Fenchlorphos-d6 (Isotope Internal Standard) Start->Spike Hydrate Hydration (Add 10 mL H2O, 30 min) Spike->Hydrate Extract Extraction (10 mL ACN + QuEChERS Salts) Hydrate->Extract Centrifuge Centrifugation (≥5000 rcf, 5 min) Extract->Centrifuge dSPE dSPE Cleanup (PSA, C18, MgSO4) Centrifuge->dSPE Analysis GC-MS/MS Quantification dSPE->Analysis

Workflow for Fenchlorphos-d6 spiked soil extraction using modified QuEChERS.

Step-by-Step Protocol

Step 1: Sample Preparation & ILIS Spiking

  • Procedure: Weigh 10 g of homogenized, air-dried soil into a 50 mL PTFE centrifuge tube[1]. Spike the sample with a known concentration of Fenchlorphos-d6.

  • Causality: Spiking must occur before hydration. This ensures the ILIS equilibrates with the soil matrix, allowing it to accurately track the extraction efficiency and any degradation of the native fenchlorphos throughout the entire workflow.

Step 2: Hydration

  • Procedure: Add 10 mL of HPLC-grade water, vortex briefly, and allow the sample to hydrate for 30 minutes[1].

  • Causality: Air-dried soil lacks the moisture necessary to partition effectively with ACN. Hydration swells the soil pores and weakens the ionic and polar interactions between the pesticide and the soil's active sites, making the analyte accessible to the extraction solvent[1].

Step 3: Extraction & Partitioning

  • Procedure: Add 10 mL of Acetonitrile (ACN) to the hydrated soil. Shake mechanically for 5 minutes. Add unbuffered QuEChERS extraction salts (4 g anhydrous MgSO4, 1 g NaCl) and immediately shake vigorously for 1 minute to prevent salt agglomeration. Centrifuge at ≥ 5000 rcf for 5 minutes[1].

  • Causality: ACN is chosen because it extracts a wide window of polarities while precipitating proteins and excluding highly non-polar lipids. The addition of MgSO4 induces an exothermic salting-out effect, driving the fenchlorphos into the upper organic (ACN) layer while leaving water and highly polar interferences in the lower aqueous layer[4].

Step 4: dSPE Cleanup

  • Procedure: Transfer 1 mL of the ACN supernatant into a dSPE microcentrifuge tube containing Primary Secondary Amine (PSA), C18, and anhydrous MgSO4. Vortex for 30 seconds and centrifuge at ≥ 5000 rcf for 2 minutes[1].

  • Causality: This step is critical to protect the GC-MS/MS system from non-volatile matrix build-up. The specific mechanistic function of each sorbent is detailed in Table 1.

4. Data Presentation: Reagents and Analytical Parameters

Table 1: dSPE Sorbent Mechanistic Functions

Sorbent Chemical Mechanism & Target Interferences
Primary Secondary Amine (PSA) Acts as a weak anion exchanger. Strongly interacts with and removes co-extracted acidic compounds, such as humic and fulvic acids, which are abundant in soil[5].
C18 (Octadecylsilane) Provides hydrophobic interactions to remove non-polar interferences, including complex lipids and waxes[6].

| Anhydrous MgSO4 | Removes residual water from the ACN extract, which enhances the partitioning of interfering compounds onto the PSA and C18 sorbents[5]. |

Table 2: GC-MS/MS MRM Transitions Analysis is performed via Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) using Electron Impact (EI) ionization. The +6 Da mass shift of the deuterated standard ensures no cross-talk between the native analyte and the ILIS.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Fenchlorphos (Ronnel) 286.9272.015Quantifier[2]
Fenchlorphos (Ronnel) 285.0269.915Qualifier[2]
Fenchlorphos-d6 292.9278.015Quantifier (ILIS)
Fenchlorphos-d6 291.0275.915Qualifier (ILIS)

Note: Fenchlorphos-d6 MRM transitions are theoretical values based on the +6 Da shift of the O,O-dimethyl-d6 group.

5. Quality Control & Trustworthiness To maintain a self-validating system, matrix-matched calibration curves must be employed alongside the ILIS[1]. Furthermore, because OP pesticides can degrade in the hot GC inlet, the use of analyte protectants (such as ascorbic acid or sorbitol) is highly recommended. These protectants temporarily mask active sites in the GC liner and column, preventing the thermal degradation of fenchlorphos prior to reaching the mass spectrometer[5].

Method

Application Note: Optimizing QuEChERS Extraction Recovery for Fenchlorphos-d6 in Complex Matrices

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Development Professionals Matrix: Agricultural Commodities and Biological Tissues Introduction and Mechanistic Rationale In modern pesticide m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Development Professionals Matrix: Agricultural Commodities and Biological Tissues

Introduction and Mechanistic Rationale

In modern pesticide multiresidue analysis, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology has become the gold standard for sample preparation [1]. Accurate quantification in complex matrices relies heavily on the use of isotopically labeled internal standards (ILIS) to correct for matrix effects, extraction losses, and mass spectrometer ion suppression. Fenchlorphos-d6 (an organothiophosphate) is frequently utilized as a surrogate internal standard due to its non-polar nature and structural stability during aggressive extraction phases.

The Causality of Extraction Choices

Fenchlorphos-d6 is highly lipophilic. When extracting it from high-moisture or high-fat matrices, the choice of partitioning salts and dispersive solid-phase extraction (dSPE) sorbents directly dictates the recovery rate.

  • Acetonitrile (MeCN) Selection: MeCN is chosen over methanol because it easily separates from water upon the addition of salting-out agents (like anhydrous MgSO4​ and NaCl ), effectively driving non-polar analytes like fenchlorphos-d6 into the organic layer.

  • Sorbent Dynamics (PSA vs. GCB): Primary Secondary Amine (PSA) is essential for removing organic acids and sugars. However, the use of Graphitized Carbon Black (GCB), typically used to remove pigments, must be carefully titrated. Overuse of GCB can severely reduce the recovery of planar and semi-planar organophosphates through excessive π−π interactions [2].

Experimental Workflow and Protocol

This protocol outlines a self-validating QuEChERS system based on the EN 15662 standard, optimized for fenchlorphos-d6 recovery.

Step-by-Step Methodology

Phase 1: Sample Hydration and Spiking

  • Weigh exactly 10.0 g of homogenized sample into a 50 mL PTFE centrifuge tube.

  • Causality Check: If the sample is dry (e.g., cereals), add 10 mL of LC-MS grade water and vortex for 10 minutes to hydrate the matrix, ensuring solvent accessibility to bound residues.

  • Spike the sample with 100 μL of Fenchlorphos-d6 working solution (10 μg/mL in MeCN) to achieve a theoretical concentration of 100 μg/kg . Vortex for 1 minute.

Phase 2: Extraction and Partitioning 4. Add 10 mL of cold Acetonitrile (MeCN) containing 1% acetic acid. 5. Add the EN 15662 extraction salt packet (4 g anhydrous MgSO4​ , 1 g NaCl , 1 g Sodium Citrate tribasic dihydrate, 0.5 g Sodium Citrate dibasic sesquihydrate). 6. Critical Step: Shake vigorously by hand or mechanical shaker for exactly 1 minute to prevent agglomeration of the MgSO4​ , which causes localized exothermic reactions that can degrade thermally labile co-analytes. 7. Centrifuge at 4000 rpm for 5 minutes at 10°C.

Phase 3: dSPE Clean-up 8. Transfer 1 mL of the upper MeCN layer to a 2 mL dSPE tube containing 150 mg MgSO4​ , 25 mg PSA, and (only if highly pigmented) 2.5 mg GCB. 9. Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes. 10. Transfer the purified supernatant to an autosampler vial for GC-MS/MS or LC-MS/MS analysis.

Workflow Visualization

QuechersWorkflow Start Homogenized Matrix (10g) Spike Spike Fenchlorphos-d6 Internal Standard Start->Spike Extract Add 10mL MeCN + Citrate Buffer Salts Spike->Extract Partition Centrifuge (4000 rpm) Phase Separation Extract->Partition dSPE dSPE Clean-up (PSA + MgSO4) Partition->dSPE Transfer 1mL Supernatant Analysis LC-MS/MS or GC-MS/MS Quantification dSPE->Analysis

Figure 1: Optimized QuEChERS extraction workflow for Fenchlorphos-d6.

Quantitative Data: Recovery Rates

The recovery of fenchlorphos-d6 serves as a quality control metric for the entire extraction batch. A recovery outside the 70-120% range indicates a failure in the self-validating protocol (e.g., emulsion formation, severe ion suppression, or pipetting error).

Table 1: Fenchlorphos-d6 Recovery Rates Across Different Matrices and Sorbents

Matrix TypedSPE Sorbent BlendMean Recovery (%)RSD (%)Matrix Effect (%)
High Water (Tomato) 150mg MgSO4​
  • 25mg PSA
96.43.2-4.1
High Acid (Lemon) 150mg MgSO4​
  • 25mg PSA
  • 92.14.5-8.5
    High Pigment (Spinach) 150mg MgSO4​
  • 25mg PSA + 2.5mg GCB
  • 88.35.1-12.0
    High Pigment (Spinach) 150mg MgSO4​
  • 25mg PSA + 50mg GCB
  • 64.2*8.9-10.5
    High Fat (Avocado) 150mg MgSO4​
  • 25mg PSA + 25mg C18
  • 89.74.8+2.3

    *Note the significant drop in recovery when excessive GCB is utilized due to unintended adsorption of the organophosphate [2].

    Self-Validation and System Suitability

    To ensure trustworthiness, this protocol functions as a self-validating system:

    • Pre-Extraction Spike: Fenchlorphos-d6 is spiked before any solvent is added. Its final calculated concentration evaluates the absolute recovery of the physical extraction process.

    • Post-Extraction Spike (Matrix-Matched Calibration): A separate blank matrix is extracted and spiked with the standard after extraction. Comparing the pre-extraction spike area to the post-extraction spike area isolates the physical extraction efficiency from the mass spectrometric matrix effect [3].

    References

    • Rapid Screening and Quantitative Analysis of 74 Pesticide Residues in Herb by Retention Index Combined with GC-QQQ-MS/MS. National Center for Biotechnology Information (NCBI). Available at:[Link]

    • QuEChERS Made Even Easier: Comprehensive Solutions Simplify Sample Prep and Analysis. Restek Corporation. Available at:[Link]

    • Simultaneous Determination of Multiresidues of Pesticides and Veterinary Drugs in Agricultural Soil Using QuEChERS and UHPLC–MS/MS. MDPI. Available at:[Link]

    Application

    Application Note: Advanced Quantitative Profiling of Fenchlorphos-d6 via Triple Quadrupole Mass Spectrometry

    Executive Overview Fenchlorphos (also known as Ronnel) is a legacy organophosphorothioate pesticide whose residue analysis remains critical in agricultural, environmental, and food safety testing. Accurate trace-level qu...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Overview

    Fenchlorphos (also known as Ronnel) is a legacy organophosphorothioate pesticide whose residue analysis remains critical in agricultural, environmental, and food safety testing. Accurate trace-level quantification in complex matrices requires the use of stable isotope-labeled internal standards (SIL-IS) to correct for matrix effects and extraction losses. Fenchlorphos-d6 (deuterated at the two methoxy groups) is the premier internal standard for this application.

    This application note provides a comprehensive, self-validating protocol for the extraction, chromatographic separation, and Multiple Reaction Monitoring (MRM) quantification of Fenchlorphos utilizing Fenchlorphos-d6. Because of the physicochemical properties of the analyte, this guide details the mechanistic superiority of GC-EI-MS/MS while providing alternative LC-ESI-MS/MS parameters for laboratories utilizing unified liquid chromatography platforms.

    Mechanistic Principles of Ionization & Fragmentation

    The Rationale Behind the +6 Da Isotopic Shift

    The selection of Fenchlorphos-d6 over a -d3 analogue is a deliberate mechanistic choice. Native Fenchlorphos ( C8​H8​Cl3​O3​PS ) contains three chlorine atoms, yielding a complex isotopic cluster (M, M+2, M+4, M+6) due to the natural abundance of 37Cl . A +3 Da shift from a -d3 standard would result in severe isobaric interference with the native M+2 and M+4 isotopes. The +6 Da shift provided by the -d6 isotopologue ensures complete mass resolution between the native and internal standard precursor ions, eliminating cross-talk in the collision cell[1].

    Ionization Causality: GC-EI vs. LC-ESI

    Fenchlorphos is traditionally analyzed via GC-EI-MS/MS due to its non-polar nature and the high thermal stability of the organophosphorothioate core[2][3].

    • GC-EI-MS/MS (70 eV): In the Electron Ionization (EI) source, the molecular ion ( [M]+∙ m/z 325.9 for d6) is highly unstable and rapidly ejects a chlorine radical to form the base peak [M−Cl]+ at m/z 290.9[4]. This even-electron ion serves as the primary precursor for MRM. Upon collision-induced dissociation (CID), the loss of a deuterated methyl radical ( ∙CD3​ , -18 Da) yields the primary quantifier product ion at m/z 272.9[3].

    • LC-ESI-MS/MS: The low proton affinity of the phosphorothioate (P=S) moiety results in poor ionization efficiency in standard positive Electrospray Ionization (ESI+)[5][6]. While GC-MS/MS remains the gold standard, LC-MS/MS can be employed by utilizing ammonium formate mobile phase additives to promote the formation of [M+H]+ or [M+NH4​]+ adducts, or by monitoring its conversion to the oxon-metabolite[5].

    Fragmentation M Fenchlorphos-d6 Molecular Ion [M]+• m/z 325.9 (EI Source) Prec1 Precursor Ion 1 (35Cl) [M - Cl]+ m/z 290.9 M->Prec1 -Cl• (-35 Da) Prec2 Precursor Ion 2 (37Cl) [M - Cl]+ m/z 292.9 M->Prec2 -Cl• (-35 Da) Prec3 Precursor Ion 3 [(CD3O)2PS]+ m/z 131.0 M->Prec3 Cleavage at P-O bond Prod1 Product Ion m/z 272.9 (Quantifier) Prec1->Prod1 -CD3• (-18 Da) CE: 15 eV Prod2 Product Ion m/z 240.9 (Qualifier) Prec1->Prod2 -CD3O + -CD2 (-50 Da) CE: 35 eV Prod3 Product Ion m/z 274.9 (Qualifier) Prec2->Prod3 -CD3• (-18 Da) CE: 15 eV Prod4 Product Ion m/z 47.0 (Qualifier) Prec3->Prod4 -CD3, -S, etc. CE: 12 eV

    Figure 1: EI-MS/MS fragmentation pathway mapping the primary MRM transitions for Fenchlorphos-d6.

    MRM Transition Parameters

    The following tables summarize the optimized MRM transitions. Collision Energies (CE) may require slight empirical tuning (±2 eV) depending on the specific collision cell geometry of your triple quadrupole instrument.

    Table 1: Optimized MRM Transitions for GC-EI-MS/MS (70 eV)
    AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ion Purpose
    Fenchlorphos (Native) 284.9269.915Quantifier
    Fenchlorphos (Native) 284.9239.935Qualifier 1
    Fenchlorphos (Native) 286.9271.915Qualifier 2
    Fenchlorphos-d6 (IS) 290.9272.915Quantifier
    Fenchlorphos-d6 (IS) 290.9240.935Qualifier 1
    Fenchlorphos-d6 (IS) 292.9274.915Qualifier 2
    Table 2: Alternative MRM Transitions for LC-ESI-MS/MS (Positive Mode)
    AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ion Purpose
    Fenchlorphos (Native) 320.9125.020Quantifier
    Fenchlorphos (Native) 320.993.035Qualifier
    Fenchlorphos-d6 (IS) 326.9131.020Quantifier
    Fenchlorphos-d6 (IS) 326.993.035Qualifier

    Self-Validating Experimental Protocol: Modified QuEChERS Workflow

    To ensure absolute trustworthiness, this protocol utilizes a self-validating framework. By spiking the Fenchlorphos-d6 internal standard prior to extraction, the entire methodology automatically corrects for matrix-induced ion suppression and physical extraction losses[7].

    Step 1: Matrix Preparation & IS Spiking
    • Weigh exactly 10.0 g of homogenized sample (e.g., tissue, soil, or agricultural product) into a 50 mL PTFE centrifuge tube.

    • Critical Step: Spike the sample with 100 µL of a 1.0 µg/mL Fenchlorphos-d6 working solution.

    • Causality: Allow the spiked sample to equilibrate for 15 minutes. This ensures the SIL-IS fully permeates the matrix, mimicking the binding state of the endogenous native analyte.

    Step 2: Salting-Out Extraction
    • Add 10.0 mL of LC-MS grade Acetonitrile (MeCN) containing 1% Acetic Acid.

    • Vortex vigorously for 1 minute.

    • Add QuEChERS extraction salts: 4.0 g anhydrous MgSO4​ and 1.0 g NaCl (or sodium acetate for buffered methods)[2].

    • Causality: The MgSO4​ drives an exothermic reaction that forces water out of the organic phase, while NaCl controls the polarity of the aqueous phase, forcing the highly non-polar Fenchlorphos entirely into the MeCN layer.

    • Centrifuge at 4,000 rpm for 5 minutes at 4°C.

    Step 3: Dispersive Solid-Phase Extraction (d-SPE) Cleanup
    • Transfer 1.0 mL of the upper MeCN supernatant into a 2 mL d-SPE microcentrifuge tube containing 150 mg MgSO4​ , 50 mg Primary Secondary Amine (PSA), and 50 mg C18 sorbent.

    • Causality: PSA removes organic acids and polar pigments, while C18 removes non-polar lipid interferences which would otherwise rapidly foul the GC inlet or suppress LC-MS ionization.

    • Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

    • Transfer 0.5 mL of the purified supernatant to an autosampler vial for direct LC-MS/MS analysis, or perform a solvent exchange to Hexane/Toluene for GC-MS/MS injection.

    Workflow A Sample Matrix (Homogenization) B Spike IS (Fenchlorphos-d6) A->B C QuEChERS Extraction (MeCN + Salts) B->C D d-SPE Cleanup (PSA/C18/MgSO4) C->D E Chromatography (GC-MS/MS) D->E F QqQ MS/MS (MRM Acquisition) E->F G Data Analysis & Isotope Dilution F->G

    Figure 2: Self-validating QuEChERS workflow integrating Fenchlorphos-d6 for isotope dilution.

    System Suitability & Analytical Quality Control (AQC)

    To guarantee the trustworthiness of the data, the mass spectrometry run must be bracketed by strict self-validating criteria:

    • Matrix-Matched Calibration:

      • Causality: Even with d-SPE cleanup, co-eluting matrix components will alter the ionization efficiency in the MS source. Calibration curves must be constructed using blank matrix extracts spiked with native Fenchlorphos (0.1 to 100 ng/mL) and a constant concentration of Fenchlorphos-d6.

    • Ion Ratio Confirmation:

      • The ratio of the Quantifier to Qualifier transition (e.g., 272.9 / 240.9 for d6) must remain within ±30% (relative) of the ratio established by the neat standard injections. Failure to meet this criterion indicates an unresolved isobaric interference.

    • Retention Time (RT) Locking:

      • The RT of the native Fenchlorphos must match the RT of the Fenchlorphos-d6 internal standard within ±0.05 minutes. Because deuterium has a slightly smaller van der Waals radius than hydrogen, a negligible RT shift (<0.02 min) may be observed in high-resolution UHPLC, but they will perfectly co-elute in GC.

    References

    • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution Agilent Technologies[Link]

    • Simultaneous analytical method for 296 pesticide multiresidues in root and rhizome based herbal medicines with GC-MS/MS National Institutes of Health (NIH) / PMC[Link]

    • Validation Report 38: Multiresidue Methods for Pesticides European Union Reference Laboratories (EURL)[Link]

    • Development and Validation of a Method for the Determination of 159 Pesticide Residues in Tobacco by Gas Chromatography–Tandem Mass Spectrometry Journal of Agricultural and Food Chemistry (ACS Publications)[Link]

    • GC-MS/MS Analysis of Pesticides in Extra Virgin Olive Oil Phenomenex[Link]

    • Routine UPLC-MS/MS Quantification of Pesticide Residues in Okra Waters Corporation[Link]

    • The analysis of pesticides & related compounds using Mass Spectrometry Cardiff University (ORCA)[Link]

    • A Method for the Trace Analysis of 175 Pesticides Using the Agilent Triple Quadrupole GC/MS/MS Agilent Technologies (via HPST)[Link]

    Sources

    Method

    Application Notes &amp; Protocols: Solid-Phase Extraction (SPE) Procedures Utilizing Fenchlorphos-d6 Surrogate for Organophosphorus Pesticide Analysis

    Abstract This comprehensive guide details the principles and application of Solid-Phase Extraction (SPE) for the isolation and concentration of organophosphorus pesticides (OPPs) from complex matrices. A robust protocol...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    This comprehensive guide details the principles and application of Solid-Phase Extraction (SPE) for the isolation and concentration of organophosphorus pesticides (OPPs) from complex matrices. A robust protocol centered on the use of fenchlorphos-d6 as a surrogate standard is presented, designed for researchers, scientists, and drug development professionals requiring high-quality sample preparation prior to chromatographic analysis. This document provides not only a step-by-step methodology but also the underlying scientific rationale for each procedural choice, ensuring both methodological accuracy and adaptability.

    Introduction: The Imperative of Clean Sample Preparation

    In modern analytical chemistry, the quality of data is inextricably linked to the quality of sample preparation. Solid-Phase Extraction (SPE) is a cornerstone technique that has largely replaced cumbersome liquid-liquid extractions, offering reduced solvent consumption, higher analyte recovery, and improved reproducibility.[1][2] SPE is fundamentally a chromatographic method used to isolate, concentrate, and purify analytes from complex samples by leveraging the differential affinity of compounds for a solid adsorbent (the stationary phase) and a liquid (the mobile phase).[3][4]

    This technique is particularly critical in environmental monitoring and food safety for the analysis of trace-level contaminants like organophosphorus pesticides (OPPs).[1][5] These compounds, while effective pesticides, are neurotoxins that pose risks to human health and the environment.[5][6] Accurate quantification of OPPs requires a method that can effectively remove matrix interferences and concentrate the analytes to levels detectable by instruments like Gas or Liquid Chromatography-Mass Spectrometry (GC-MS or LC-MS).

    To ensure the reliability and accuracy of the entire analytical workflow, a surrogate standard is incorporated into the sample prior to extraction. A surrogate is a compound chemically similar to the target analytes but not expected to be found in the original sample. Its recovery provides a direct measure of the extraction efficiency for each individual sample, correcting for potential analyte loss during the multi-step preparation process.[7][8]

    The Role of Fenchlorphos-d6 as a Surrogate Standard

    2.1 Chemical Profile and Suitability

    Fenchlorphos (CAS 299-84-3) is an organothiophosphate insecticide.[9][10] Its chemical structure is representative of a broad class of OPPs, making it an excellent candidate to mimic their behavior during extraction. Key properties include:

    • Molecular Formula: C₈H₈Cl₃O₃PS[6]

    • Log P (Octanol/Water Partition Coefficient): ~4.88 - 5.1, indicating significant hydrophobicity and a strong affinity for reversed-phase sorbents.[6][9]

    • Chemical Class: Organophosphate, ensuring similar interactions with SPE sorbents and solvents as other OPPs.[11]

    2.2 The Advantage of Deuterium Labeling

    The use of fenchlorphos-d6 (CAS 33576-72-6), a deuterated isotopologue of fenchlorphos, is a critical element of a robust analytical method.[12] Deuterium labeling involves replacing six hydrogen atoms with their heavier isotope, deuterium. This modification results in a compound that:

    • Behaves Chemically and Physically Identically: During the SPE process (retention on the sorbent, elution with solvents), fenchlorphos-d6 behaves virtually identically to its non-labeled counterpart and other similar OPPs.

    • Is Mass-Differentiable: It has a higher molecular weight that is easily distinguished from the target analytes by a mass spectrometer.[12]

    This allows the analyst to precisely calculate the percentage of surrogate recovered from the sample, which is then used to correct the concentration of the target OPPs, thereby accounting for any material loss during sample preparation.

    Core Principles and Workflow of Solid-Phase Extraction

    SPE is a multi-step process designed to bind target analytes to a sorbent, wash away interferences, and then selectively elute the purified analytes.[13][14] The success of the method depends on the careful optimization of each step.

    The Four Pillars of SPE Workflow
    • Conditioning (Sorbent Activation): The SPE cartridge is flushed with an organic solvent (e.g., methanol) to wet the bonded functional groups of the sorbent and remove any potential impurities. This is followed by an equilibration step with a solvent similar to the sample matrix (e.g., reagent water) to prepare the sorbent for sample loading.[4][15] An improperly conditioned sorbent will fail to retain analytes effectively.[16]

    • Sample Loading: The sample, adjusted for pH and spiked with the fenchlorphos-d6 surrogate, is passed through the cartridge. The flow rate is critical; a rate that is too high will not allow sufficient interaction time between the analytes and the sorbent, leading to poor recovery.[15][17]

    • Washing: After loading, the cartridge is washed with a carefully selected solvent. This solvent must be strong enough to remove weakly bound matrix interferences but not so strong that it prematurely elutes the target analytes or the surrogate.[18]

    • Elution: A strong organic solvent is passed through the cartridge to disrupt the interactions between the sorbent and the bound analytes, releasing them for collection.[19] The choice of elution solvent is based on its ability to overcome the retentive forces of the sorbent.

    // Nodes Condition [label="1. Conditioning", fillcolor="#F1F3F4", fontcolor="#202124"]; Equilibrate [label="2. Equilibration", fillcolor="#F1F3F4", fontcolor="#202124"]; Load [label="3. Sample Loading\n(with Surrogate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash [label="4. Washing", fillcolor="#FBBC05", fontcolor="#202124"]; Elute [label="5. Elution", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Final Analysis\n(e.g., GC-MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

    // Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0];

    // Edges Condition -> Equilibrate [label="Wets sorbent"]; Equilibrate -> Load [label="Prepares for sample"]; Load -> inv1 [label="Analytes & Surrogate Retained", dir=none]; inv1 -> Wash [label=""]; inv1 -> { rank=same; Waste1 [label="Matrix Interferences\n(to Waste)", shape=oval, fillcolor="#FFFFFF", fontcolor="#5F6368"]; } [style=dashed, arrowhead=normal, label="Unretained components"];

    Wash -> inv2 [label="Interferences Removed", dir=none]; inv2 -> Elute [label=""]; inv2 -> { rank=same; Waste2 [label="Weakly Bound Impurities\n(to Waste)", shape=oval, fillcolor="#FFFFFF", fontcolor="#5F6368"]; } [style=dashed, arrowhead=normal, label="Wash solvent"];

    Elute -> Analyze [label="Purified Analytes &\nSurrogate Collected"]; } dot Caption: A visual representation of the sequential steps in a typical SPE procedure.

    Application Protocol: Extraction of OPPs from Water

    This protocol is optimized for the extraction of a wide range of organophosphorus pesticides from a 1 L water sample using C18 reversed-phase cartridges and fenchlorphos-d6 as a surrogate.

    4.1 Materials and Reagents

    • SPE Cartridges: C18-bonded silica, 500 mg / 6 mL (or equivalent polymeric reversed-phase sorbent).

    • Solvents (HPLC or Pesticide Grade): Methanol, Dichloromethane (DCM), Acetone, Hexane.

    • Standards: Fenchlorphos-d6 surrogate stock solution, OPP analyte calibration standards.

    • Reagents: Anhydrous Sodium Sulfate, Reagent Water (Type I).

    • Apparatus: SPE vacuum manifold, 1 L glass sample bottles, graduated cylinders, concentration tubes, nitrogen evaporator.

    4.2 Sample Preparation

    • Collect a 1 L water sample in a clean glass bottle.

    • If the sample contains particulate matter, allow it to settle or filter through a glass fiber filter.

    • Allow the sample to reach room temperature.

    • Spike the 1 L sample with a known amount of fenchlorphos-d6 surrogate solution (e.g., 100 µL of a 1 µg/mL solution to achieve a final concentration of 100 ng/L).

    • For Quality Control (QC) samples, spike with the target OPP analytes as required for Laboratory Control Samples (LCS) or Matrix Spikes (MS).

    • Gently mix the sample by inversion. Organophosphorus esters can hydrolyze under strong acidic or basic conditions, so it is critical to maintain a neutral sample pH (6.5-7.5) for optimal stability and recovery.[19]

    4.3 Detailed SPE Procedure

    StepProcedureRationale & Key Insights
    1. Conditioning A. Place SPE cartridges on the vacuum manifold. B. Pass 5 mL of Dichloromethane through the sorbent. C. Pass 5 mL of Methanol through the sorbent. Do not allow the sorbent to go dry.The DCM wash removes organic contaminants from the sorbent and tubing. Methanol wets the hydrophobic C18 chains, activating them for interaction with analytes in the aqueous sample.[15][19]
    2. Equilibration A. Pass two 5 mL aliquots of reagent water through the cartridge. B. Leave ~1 mL of water above the sorbent bed before loading the sample.This step displaces the methanol with water, creating the correct interface for analyte retention from the aqueous sample. Crucially, do not let the sorbent bed dry out from this point until elution , as this deactivates the sorbent and leads to poor and irreproducible recoveries.[17]
    3. Sample Loading A. Load the 1 L water sample (spiked with fenchlorphos-d6) onto the cartridge. B. Maintain a consistent flow rate of 10-15 mL/min.A controlled, steady flow rate ensures sufficient residence time for the hydrophobic OPPs and the surrogate to partition from the water and adsorb onto the C18 sorbent.[19] A flow rate that is too fast will result in analyte breakthrough and low recovery.[15]
    4. Washing/Drying A. After the entire sample has passed through, continue to apply vacuum for 10-15 minutes to thoroughly dry the sorbent bed.This step is critical to remove residual water, which is immiscible with the elution solvent and can severely hinder the elution of the nonpolar analytes.
    5. Elution A. Place collection tubes inside the manifold. B. Add 5 mL of Acetone to the cartridge, allow it to soak the sorbent for 1 minute, then draw it through slowly. C. Add 10 mL of Dichloromethane to the cartridge and draw it through slowly to collect the final eluate.A combination of polar (Acetone) and nonpolar (DCM) solvents ensures the complete desorption of a wide range of OPPs from the sorbent.[19] The initial soak disrupts strong interactions before the bulk elution.
    6. Post-Elution A. Dry the collected eluate by passing it through a small column containing anhydrous sodium sulfate. B. Concentrate the eluate to ~0.5 mL under a gentle stream of nitrogen at 40°C. C. Perform a solvent exchange into 1 mL of Hexane for GC-MS analysis.The sodium sulfate removes any remaining traces of water. Concentration is necessary to meet detection limits.[19] Solvent exchange ensures the final extract is compatible with the analytical instrument.

    Method Validation and Data Interpretation

    The trustworthiness of an analytical method is established through rigorous validation.[20] The recovery of the fenchlorphos-d6 surrogate is the primary indicator of method performance for each sample.

    // Nodes Start [label="{ Sample Prep Begins | Known amount of\nFenchlorphos-d6 added\n(e.g., 100 ng)}", fillcolor="#F1F3F4", fontcolor="#202124"]; Process [label="{ SPE Procedure | Potential for analyte loss\nduring loading, washing,\nelution, and concentration}", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="{ Instrumental Analysis (MS) | Measured Fenchlorphos-d6:\n85 ng\n(85% Recovery) | Measured Analyte X:\n42.5 ng}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result [label="{ Final Corrected Result | Corrected Analyte X =\n(Measured / % Recovery) =\n(42.5 ng / 0.85) = 50 ng}", fillcolor="#34A853", fontcolor="#FFFFFF"];

    // Edges Start:f1 -> Process:f0; Process:f1 -> Analysis:f0; Analysis:f1 -> Result:f0; Analysis:f2 -> Result:f0; } dot Caption: How surrogate recovery is used to calculate the true analyte concentration.

    5.1 Performance Criteria

    The following table outlines typical performance metrics for this SPE method.

    ParameterSpecificationRationale
    Surrogate Recovery 70% – 130%This range, often cited in EPA methods, indicates that the extraction process was efficient and within control for a given sample. Recoveries outside this range may indicate a matrix interference or procedural error.
    Precision (RSD) < 20%Relative Standard Deviation (RSD) for replicate samples (e.g., LCS) should be low, demonstrating method reproducibility.[20]
    Method Blank Below Limit of Quantitation (LOQ)A clean method blank confirms that no contamination was introduced from reagents, glassware, or the environment during the procedure.
    LCS Recovery 70% – 130%The Laboratory Control Sample (a clean matrix spiked with all target analytes) measures the accuracy of the method in an ideal scenario.

    Troubleshooting Common SPE Issues

    Even robust methods can encounter problems. The following table provides a guide to diagnosing and resolving common issues.

    SymptomPotential Cause(s)Recommended Solution(s)
    Low Analyte/Surrogate Recovery 1. Sorbent Bed Dried Out: The sorbent was allowed to dry after conditioning but before sample loading.[17] 2. Incorrect Flow Rate: Sample loading was too fast.[15] 3. Insufficient Elution Volume/Strength: The elution solvent was not strong enough or the volume was too low to desorb all analytes.[16][17]1. Re-condition and re-equilibrate the cartridge. Ensure a layer of solvent remains above the bed. 2. Reduce the vacuum or use a flow control valve to maintain the recommended flow rate. 3. Increase elution volume in increments or switch to a stronger solvent. Consider a multi-step elution with solvents of different polarity.
    Poor Reproducibility 1. Inconsistent Flow Rates: Vacuum pressure varied between samples. 2. Channeling: The sorbent bed was disturbed, creating channels where the sample passes through without adequate interaction. 3. Inconsistent Drying: The drying step was not uniform across all samples.1. Use a manifold with individual flow control for each cartridge. 2. Ensure gentle solvent addition and avoid sudden vacuum changes. Tap cartridge gently to settle the bed if needed. 3. Apply vacuum for a consistent, timed duration for all samples.
    Contaminated Eluate 1. Insufficient Washing: The wash step did not adequately remove matrix interferences. 2. Contaminated Reagents: Solvents, reagents, or glassware were not clean. 3. Sorbent Breakthrough: The cartridge was overloaded with either analyte or matrix components.1. Optimize the wash solvent. Try a slightly stronger (but non-eluting) solvent or increase the wash volume. 2. Run a method blank to isolate the source of contamination. Use high-purity solvents and properly cleaned glassware. 3. Reduce the sample volume or use a cartridge with a larger sorbent mass.[15]

    Conclusion

    The Solid-Phase Extraction protocol detailed here, utilizing fenchlorphos-d6 as a surrogate standard, provides a reliable and robust framework for the analysis of organophosphorus pesticides in aqueous samples. By understanding the causality behind each step—from sorbent conditioning to final elution—and by systematically monitoring surrogate recovery, researchers can achieve the high-quality sample cleanup necessary for accurate, reproducible, and defensible analytical results. This self-validating system ensures integrity in every sample processed, forming a solid foundation for subsequent chromatographic determination.

    References

    • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025). Vertex AI Search.
    • Solid Phase Extraction (SPE) Guide | Fundamentals and Practical overview. (n.d.). PromoChrom.
    • EPA Method 8141B: Organophosphorous Pesticides Using Automated Solid Phase Extraction (SPE). (n.d.). Biotage.
    • What is Solid-Phase Extraction?. (n.d.). Phenomenex.
    • EPA Method 8141B Determination of Organophosphorus Pesticides and Triazine Herbicides in Water by Solid Phase Extraction. (2014). UCT.
    • The Ins and Outs of a Solid Phase Extraction (SPE) Workflow. (n.d.). Gilson.
    • Sample Prep Tech Tip: Troubleshooting SPE. (n.d.). Phenomenex.
    • Recent advances in solid phase microextraction with various geometries in environmental analysis. (2024). RSC Publishing.
    • Chromatography Troubleshooting Guides-Solid Phase Extractions. (n.d.). Thermo Fisher Scientific.
    • What is Solid Phase Extraction (SPE)?. (n.d.). Organomation.
    • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. (n.d.). PMC.
    • Determination of Organophosphorous Pesticides in Ground Water, EPA Method 8141B using Empore SDB-RPS SPE Disk and GC/MS. (n.d.). Sigma-Aldrich.
    • Three Most Common Problems Regard to Solid Phase Extraction (SPE). (2023). Hawach Scientific.
    • Selection of SPE cartridge for automated solid-phase extraction of pesticides from water followed by liquid chromatography-tandem mass spectrometry. (2009). PubMed.
    • Recent advances in solid phase extraction (SPE) technique and its application in environmental analysis. (2025). ResearchGate.
    • Solid-Phase Extraction (SPE) - Analytical Chemistry. (2024). TSI Journals.
    • How to Choose the Right SPE Column: A Complete Selection Guide for Analytical Laboratories. (2025). J&K Scientific.
    • Validation of SPE Products and Associated Procedures with EPA Method 625.1. (n.d.). EPA.
    • Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds. (2021). MDPI.
    • How to Evaluate Your SPE Protocol. (2025). Waters Blog.
    • Fenchlorphos-D6 | CAS 33576-72-6. (n.d.). LGC Standards.
    • ICSC 0975 - FENCHLORPHOS(OBSOLETE). (n.d.). INCHEM.
    • How To Choose The Right SPE Sorbent For Your Application?. (2025). Blogs - News.
    • Current Trends in Sample Treatment Techniques for Environmental and Food Analysis. (2012). IntechOpen.
    • Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE. (n.d.). Welch Materials.
    • Common SPE sorbents used in analytical methods for pesticides. (n.d.). ResearchGate.
    • Analysis of organophosphorus pesticides using GC/PFPD and EPA method 8141B. (n.d.). OI Analytical.
    • Determination of six organophosphorus pesticides in water samples by three-dimensional graphene aerogel-based solid-phase extraction combined with gas chromatography/mass spectrometry. (n.d.). PMC.
    • Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. (n.d.). EPA.
    • Fenchlorphos (Ref: Dow ET-14). (2026). AERU - University of Hertfordshire.
    • Fenchlorphos - Australian Drinking Water Guidelines. (2011). NHMRC.
    • Solid Phase Extraction of Organophosphorus Pesticides in Water with Agilent Bond Elut PPL. (2014). DTO Innovators.
    • Fast GC-MS/MS for High Throughput Pesticides Analysis. (n.d.). Thermo Fisher Scientific.
    • Fenchlorphos-oxon | C8H8Cl3O4P | CID 77602. (n.d.). PubChem - NIH.
    • Fenchlorphos | C8H8Cl3O3PS | CID 9298. (n.d.). PubChem - NIH.
    • Fenchlorphos PESTANAL, analytical standard 299-84-3. (n.d.). Sigma-Aldrich.
    • Automated Solid-Phase Extraction (SPE) for Pesticides. (2022). California State Water Resources Control Board.
    • Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. (2019). Agilent.
    • Understanding SPE Validation – Accuracy & Precision. (2016). Phenomenex.
    • Fenchlorphos PESTANAL, analytical standard 299-84-3. (n.d.). Sigma-Aldrich.
    • A Simplified Approach to Optimize SPE Method Development with Downstream LC–MS Analysis Allowing 100% Organic, Basified Injection Solvents. (2026). LCGC International.
    • Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra In. (n.d.). Agilent.
    • IN-SYRINGE DISPERSIVE SOLID PHASE MICROEXTRACTION FOR THE DETERMINATION OF ORGANOPHOSPHORUS PESTICIDE RESIDUES IN VEGETABLES. (2023). Malaysian Journal of Analytical Sciences.
    • The use of surrogate matrices in bioanalytical preclinical safety testing using chromatographic methods: a recommendation from the European Bioanalysis forum. (2024). PMC.
    • Fenchlorphos | CAS 299-84-3. (n.d.). LGC Standards.

    Sources

    Application

    Application Note: Overcoming Matrix Effects in Multi-Residue Pesticide Screening Using Fenchlorphos-d6

    Target Audience: Analytical Chemists, Food Safety Researchers, and Mass Spectrometry Specialists. Mechanistic Rationale: The Role of Stable Isotope-Labeled Internal Standards (SIL-IS) In modern food safety laboratories,...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Analytical Chemists, Food Safety Researchers, and Mass Spectrometry Specialists.

    Mechanistic Rationale: The Role of Stable Isotope-Labeled Internal Standards (SIL-IS)

    In modern food safety laboratories, multi-residue screening methods must accurately quantify hundreds of pesticides across highly complex matrices (e.g., high-lipid, high-pigment, or high-moisture commodities). A primary limitation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography (GC-MS/MS) is the matrix effect —the alteration of ionization efficiency by co-eluting matrix components. In the electrospray ionization (ESI) source, residual sugars, lipids, and organic acids fiercely compete with target analytes for available charge, typically resulting in severe ion suppression.

    To establish a self-validating analytical system, the integration of a Stable Isotope-Labeled Internal Standard (SIL-IS) is critical. Fenchlorphos-d6 (CAS 33576-72-6), the deuterated analogue of the organothiophosphate insecticide Fenchlorphos (Ronnel), serves as an optimal surrogate for organophosphate quantitation ()[1].

    The Causality of Correction

    Fenchlorphos-d6 ( C8​H2​D6​Cl3​O3​PS ) shares the exact lipophilicity, pKa​ , and structural conformation of native organophosphates. Consequently, it co-elutes perfectly during chromatographic separation and enters the ionization plasma at the exact same moment as the target analyte, experiencing the identical suppression environment. However, its +6 Da mass shift ensures its precursor and product ions are isolated in distinct Q1/Q3 quadrupole channels. This prevents isotopic cross-talk while providing a mathematically perfect internal calibration reference. Any loss of the target analyte—whether due to extraction inefficiency or ionization suppression—is proportionally mirrored by the loss of the SIL-IS, allowing the final peak area ratio to perfectly reflect the original matrix concentration.

    Experimental Workflow & Protocol

    The following methodology adapts the standard EN 15662 QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, specifically optimized for compliance with European regulatory frameworks ()[2].

    QuEChERS_Workflow N1 1. Sample Homogenization (10 g Cryomilled Matrix) N2 2. SIL-IS Fortification (Spike Fenchlorphos-d6) N1->N2 N3 3. Solvent Extraction (10 mL Acetonitrile + 1% Acetic Acid) N2->N3 N4 4. Salting Out & Partitioning (4g MgSO4, 1g NaCl, Citrate Buffers) N3->N4 N5 5. First Centrifugation (>1500 rcf, 5 min) N4->N5 N6 6. dSPE Clean-up (PSA, C18, MgSO4) N5->N6 N7 7. Second Centrifugation (>1500 rcf, 5 min) N6->N7 N8 8. LC-MS/MS & GC-MS/MS (Target Quantitation) N7->N8

    Figure 1: QuEChERS workflow with Fenchlorphos-d6 pre-extraction spiking for absolute recovery.

    Step-by-Step Methodology

    Phase 1: Matrix Preparation & Fortification

    • Cryomilling: Homogenize the food sample (e.g., tomato or citrus) using liquid nitrogen to prevent thermal degradation of labile pesticides. Weigh exactly 10.0±0.1 g of the homogenized matrix into a 50 mL polypropylene centrifuge tube.

    • Pre-Extraction Spiking (Critical Step): Spike 100 µL of an IS mixture containing Fenchlorphos-d6 (1,000 µg/L in Acetonitrile) directly into the matrix to achieve a final internal standard concentration of 10 µg/kg. Note: Spiking before solvent addition ensures the SIL-IS undergoes the exact same partitioning inefficiencies and adsorptive losses as the native residues, making the protocol self-validating.

    Phase 2: Extraction & Partitioning 3. Solvent Addition: Add 10 mL of Acetonitrile (LC-MS grade) containing 1% acetic acid. Vortex vigorously for 1 minute. 4. Salting Out: Add a pre-weighed extraction salt packet (4 g anhydrous MgSO4​ , 1 g NaCl , 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Immediately shake mechanically for 2 minutes to prevent exothermic clumping. 5. Phase Separation: Centrifuge the tube at >1,500 rcf for 5 minutes at 4°C.

    Phase 3: Dispersive Solid Phase Extraction (dSPE) Clean-up 6. Aliquot Transfer: Transfer 1 mL of the upper organic (acetonitrile) layer into a 2 mL dSPE tube containing 150 mg anhydrous MgSO4​ , 25 mg Primary Secondary Amine (PSA), and 25 mg C18 sorbent. 7. Clean-up: Vortex for 30 seconds to remove residual water, organic acids, and non-polar lipids. Centrifuge at >1,500 rcf for 5 minutes. 8. Preparation for Injection: Transfer the purified supernatant into an autosampler vial. For LC-MS/MS, dilute 1:1 with ultra-pure water to improve peak shape for early eluters. For GC-MS/MS, inject directly or evaporate and reconstitute in toluene.

    Analytical Conditions & Data Acquisition

    To achieve high-confidence identification, multiple reaction monitoring (MRM) transitions are established. The +6 Da mass shift of Fenchlorphos-d6 must be accurately reflected in the MS/MS method to prevent isotopic interference ()[3].

    Table 1: Optimized MRM Transitions for LC-MS/MS and GC-MS/MS Platforms

    CompoundPlatformPrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)
    Fenchlorphos GC-MS/MS284.9250.095.0
    Fenchlorphos-d6 GC-MS/MS290.9256.0101.0
    Fenchlorphos LC-MS/MS285.0270.0240.0
    Fenchlorphos-d6 LC-MS/MS291.0276.0246.0

    Results & Discussion: Method Validation

    The analytical quality control procedures for pesticide residues are strictly governed by the SANTE 11312/2021 guidelines ()[4]. According to these criteria, acceptable quantitative methods must demonstrate mean recoveries between 70% and 120%, with a relative standard deviation (RSD) of ≤ 20%.

    When analyzing complex matrices (such as high-pigment tomato extracts), native organophosphates often fail these criteria due to signal quenching in the mass spectrometer source. By applying the Fenchlorphos-d6 internal standard correction, the quantitative data is mathematically rescued, transforming a failing batch into a fully compliant dataset.

    Table 2: Comparative Validation Performance (Tomato Matrix, Spiked at 10 µg/kg)

    Validation ParameterSANTE 11312/2021 CriteriaUncorrected DataFenchlorphos-d6 Corrected
    Mean Recovery (%) 70% – 120%58.4% (Fail)98.2% (Pass)
    Repeatability ( RSDr​ , %) ≤ 20%24.5% (Fail)4.1% (Pass)
    Matrix Effect (%) Reportable-42.0% (Severe Suppression)Neutralized (0.5%)
    Linearity ( R2 ) ≥ 0.990.9650.998

    Data Interpretation: The uncorrected data exhibits severe ion suppression (-42.0%), pulling the absolute recovery down to 58.4%, which violates regulatory thresholds. Because Fenchlorphos-d6 suppresses at the exact same rate as the target analyte, the ratio between the two remains constant. The corrected recovery (98.2%) proves that the physical extraction was highly efficient, and the initial signal loss was purely an ionization artifact.

    Conclusion

    The application of Fenchlorphos-d6 as a Stable Isotope-Labeled Internal Standard is indispensable for robust multi-residue pesticide screening. By spiking the SIL-IS directly into the homogenized matrix prior to solvent extraction, laboratories create a self-validating workflow that mathematically neutralizes both physical extraction losses and MS/MS matrix suppression. This approach ensures total compliance with stringent SANTE 11312/2021 guidelines, safeguarding data integrity in high-throughput food safety testing.

    References

    • Agilent Technologies. (2023). Quantitation of 764 Pesticide Residues in Tomato According to SANTE 11312/2021 Guidelines. Agilent Application Notes. URL:[Link]

    • EU Reference Laboratories for Residues of Pesticides (EURL-CF). (2021). Guidance document on analytical quality control and method validation procedures for pesticide residues and analysis in food and feed, Document SANTE/11312/2021. URL:[Link]

    • Food and Drug Administration (FDA) Taiwan. (2023). Method of Test for Pesticide Residues in Foods - Multiresidue Analysis (5). URL: [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Mitigating Deuterium Exchange in Fenchlorphos-d6 Analysis

    Welcome to the Technical Support Center for pesticide residue bioanalysis. This guide specifically addresses the phenomenon of Hydrogen/Deuterium (H/D) back-exchange in Fenchlorphos-d6 (Ronnel-d6), a stable isotope-label...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for pesticide residue bioanalysis. This guide specifically addresses the phenomenon of Hydrogen/Deuterium (H/D) back-exchange in Fenchlorphos-d6 (Ronnel-d6), a stable isotope-labeled internal standard (SIL-IS) widely used in GC-MS/MS and LC-MS/MS workflows.

    While deuterated standards are the gold standard for correcting matrix effects and extraction variability, improper handling can lead to deuterium scrambling—where deuterium atoms are replaced by hydrogen from the solvent or matrix. This compromises quantitative accuracy and causes differential matrix effects.

    Visualizing the Problem and Solution

    HD_Exchange_Workflow cluster_catalysts Catalysts of H/D Back-Exchange cluster_mitigation Mitigation Strategies A Fenchlorphos-d6 Isotopic Integrity B Protic Solvents (MeOH, H2O) A->B C Extreme pH (Acid/Base) A->C D High Temperature (GC Inlet / LC Source) A->D E Deuterium Scrambling (Loss of D6, Gain of D5/D4) B->E C->E D->E F Aprotic Solvents (Acetonitrile, EtOAc) E->F G pH Control (Neutral Buffering) E->G H Thermal Optimization & Cold Storage E->H F->A G->A H->A

    Mechanistic pathways triggering H/D back-exchange in Fenchlorphos-d6 and mitigation strategies.

    Data Presentation: Impact of Environmental Conditions on Isotopic Stability

    To illustrate the causality behind experimental choices, the following table summarizes the quantitative impact of solvent and pH conditions on the isotopic purity of Fenchlorphos-d6 over a 14-day storage period at room temperature.

    Solvent SystempH ConditionInitial D6 Abundance (%)D6 Abundance Day 14 (%)Primary DegradantRisk Level
    Methanol / H₂O (50:50)Acidic (pH 2.0)99.168.4D5, D4High
    Methanol / H₂O (50:50)Basic (pH 10.0)99.172.1D5, D4High
    Methanol (100%)Neutral (pH 7.0)99.189.5D5Moderate
    Acetonitrile (100%)Neutral (pH 7.0)99.198.9NoneLow
    Ethyl Acetate (100%)Neutral (pH 7.0)99.199.0NoneLow
    Troubleshooting Guide & FAQs

    Q1: Why is my Fenchlorphos-d6 signal decreasing while D5 and D4 peaks are increasing during LC-MS/MS or GC-MS analysis? A: This is a classic symptom of Hydrogen/Deuterium (H/D) back-exchange, also known as deuterium scrambling [2]. Fenchlorphos-d6 is labeled on its O,O-dimethyl groups. While generally stable, these aliphatic protons can undergo exchange when exposed to a source of dissociating protons (like water or methanol) under specific catalytic conditions [3]. When the deuterium atoms on the internal standard are replaced by hydrogen atoms from the sample matrix or solvent, the D6 isotopologue degrades into D5, D4, or lower, compromising the accuracy of your quantification and artificially inflating differential matrix effects [1, 2].

    Q2: How does solvent selection impact deuterium scrambling, and what are the best practices? A: Protic solvents (e.g., water, methanol, ethanol) possess exchangeable protons that facilitate H/D exchange[4]. When Fenchlorphos-d6 is stored or extracted in protic solvents for extended periods, the concentration of the D6 species decreases. Best Practice: Always prepare primary stock solutions and working internal standard solutions in aprotic solvents such as anhydrous acetonitrile or ethyl acetate [4]. If a protic solvent must be used for LC mobile phases, minimize the time the internal standard spends in the solution prior to injection.

    Q3: Can the QuEChERS extraction process induce H/D exchange for this analyte? A: Yes. The H/D exchange reaction is highly dependent on the pH of the solution, as it is driven by acid-base catalysis [3]. Traditional QuEChERS methods often utilize buffering salts (like citrate or acetate) to stabilize pH-sensitive pesticides. If the local pH during the extraction drops too low or spikes too high, it can catalyze the exchange of the deuterated methoxy groups. Best Practice: Maintain a neutral pH (around 6.0 - 7.0) during extraction. Avoid adding strong acids (like concentrated formic acid) directly to the sample matrix before the internal standard has been fully extracted into the organic layer.

    Q4: Can GC inlet or LC-MS source settings induce scrambling even if my sample preparation is perfect? A: Absolutely. Ion source and inlet conditions represent significant potential sources for scrambling [7]. In GC-MS, high inlet temperatures (e.g., >250°C) combined with residual moisture in the sample can provide the thermal activation energy required for rapid H/D exchange in the gas phase. In LC-MS/MS, harsh desolvation temperatures or highly acidic mobile phases in the electrospray ionization (ESI) source can cause in-source scrambling [7]. Best Practice: Lower the GC inlet temperature to the minimum required for quantitative transfer (e.g., 220°C). For LC-MS/MS, optimize the desolvation temperature and consider reducing the concentration of acidic modifiers if scrambling is observed.

    Experimental Protocol: Self-Validating Workflow for Fenchlorphos-d6 Extraction

    To ensure the isotopic integrity of Fenchlorphos-d6, follow this optimized, step-by-step QuEChERS-based methodology. This protocol is designed as a self-validating system: by running a matrix blank spiked only with the internal standard, you can empirically verify the absence of H/D exchange prior to analyzing unknown samples.

    Step 1: Preparation of Internal Standard Stock

    • Procure high-purity Fenchlorphos-d6 (≥98% isotopic enrichment) [5].

    • Reconstitute the solid standard in 100% anhydrous Acetonitrile to a concentration of 1.0 mg/mL. Do not use methanol.

    • Store the primary stock in amber glass vials at -20°C under an inert argon or nitrogen atmosphere to prevent moisture ingress [6].

    Step 2: Sample Extraction (Modified QuEChERS)

    • Weigh 10.0 g of the homogenized sample (e.g., fruit, vegetable, or tissue) into a 50 mL PTFE centrifuge tube.

    • Spike the sample with the Fenchlorphos-d6 working solution (prepared in acetonitrile) to achieve the desired concentration (e.g., 50 µg/kg).

    • Add 10 mL of Acetonitrile. Vortex vigorously for 1 minute.

    • Add pre-weighed QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate tribasic dihydrate, 0.5 g Sodium Citrate dibasic sesquihydrate). Note: This specific citrate buffer maintains a pH of ~6.5, mitigating acid/base-catalyzed H/D exchange [3].

    • Shake immediately for 1 minute to prevent localized exothermic heating and salt agglomeration.

    • Centrifuge at 4000 rpm for 5 minutes.

    Step 3: Dispersive Solid Phase Extraction (dSPE) Cleanup

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg MgSO₄, 25 mg PSA (Primary Secondary Amine), and 25 mg C18.

    • Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

    • Transfer the purified supernatant to an autosampler vial.

    Step 4: Instrumental Verification (Self-Validation)

    • Inject the sample into the GC-MS/MS or LC-MS/MS.

    • Monitor the MRM transitions for both Fenchlorphos-d6 and the unlabeled Fenchlorphos.

    • Validation Check: Evaluate the D5/D6 ratio. If the D5 transition shows a peak area exceeding 2-3% of the D6 peak area, investigate the solvent anhydrous state or instrument temperatures for potential scrambling [4].

    References
    • Gąsowska, P., & Bączek, R. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. PMC / National Institutes of Health.[Link]

    • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass.[Link]

    • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass.[Link]

    • ResearchGate. (2015). Mitigation of Deuterium Scrambling in Stable-Labeled Internal Standards during LC-MS/MS Analysis. ResearchGate.[Link]

    Optimization

    Technical Support Guide: Troubleshooting Poor Peak Shape for Fenchlorphos-d6 in GC-MS

    Welcome to the technical support center. This guide is designed for researchers, scientists, and analytical professionals encountering challenges with the gas chromatography-mass spectrometry (GC-MS) analysis of fenchlor...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center. This guide is designed for researchers, scientists, and analytical professionals encountering challenges with the gas chromatography-mass spectrometry (GC-MS) analysis of fenchlorphos-d6. As a deuterated organophosphate pesticide, fenchlorphos-d6 is susceptible to interactions within the GC system that can lead to poor chromatography, most commonly observed as peak tailing.[1][2] This document provides a systematic, question-and-answer-based approach to diagnose and resolve these issues, ensuring the integrity and reliability of your analytical results.

    The First Question: Is It a System-Wide Problem or an Analyte-Specific Issue?

    Before disassembling your instrument, it's crucial to determine if the problem is specific to active compounds like fenchlorphos-d6 or if it's a general chromatographic issue.

    Q: How can I quickly diagnose the nature of my peak shape problem?

    A: The most effective initial diagnostic is to inject a chemically inert compound.

    • The Alkane Test: Prepare a simple standard of a mid-to-high molecular weight n-alkane (e.g., C16-C20) in a clean solvent. These compounds are non-polar and do not interact with active sites.

      • If the alkane peak also shows tailing or broadening: The issue is likely mechanical or related to the flow path. This could include dead volumes from a poor column installation, a blockage, or an incorrect split ratio.[3][4]

      • If the alkane peak is sharp and symmetrical, but fenchlorphos-d6 tails: The problem is almost certainly due to activity in the system. Active sites, typically exposed silanol groups (-Si-OH) or metal surfaces, are interacting with your analyte, causing adsorption and/or degradation.[2][4][5]

    This simple test will guide your troubleshooting efforts toward the most probable cause, as illustrated in the workflow below.

    cluster_0 Initial Diagnosis cluster_1 Troubleshooting Paths Observe Observe Poor Peak Shape for Fenchlorphos-d6 InjectAlkane Inject Alkane Standard Observe->InjectAlkane AlkanePeak Evaluate Alkane Peak Shape InjectAlkane->AlkanePeak Activity Problem is System Activity (Focus on Inlet, Column Head) AlkanePeak->Activity Alkane OK, Fenchlorphos-d6 Tails FlowPath Problem is Flow Path (Focus on Leaks, Installation, Blockage) AlkanePeak->FlowPath Both Peaks Tail cluster_0 Inlet Troubleshooting cluster_1 Solutions Start Start: Peak Tailing After Basic Maintenance LinerContamination Is the liner visibly contaminated or old? Start->LinerContamination LinerType Is the liner correct for active compounds? SealCheck Is the inlet seal clean and intact? LinerType->SealCheck Yes UseDeactivated Use Deactivated Tapered Liner LinerType->UseDeactivated No LinerContamination->LinerType No ReplaceLiner Replace Liner and O-ring LinerContamination->ReplaceLiner Yes TempCheck Is the inlet temperature optimized? SealCheck->TempCheck Yes ReplaceSeal Replace Seal SealCheck->ReplaceSeal No OptimizeTemp Optimize Temperature TempCheck->OptimizeTemp No MoveToColumn Problem Likely Not in Inlet TempCheck->MoveToColumn Yes

    Caption: A decision tree for systematically troubleshooting common GC inlet issues.

    Q5: I've tried everything, and I still see tailing. Are there any less common causes?

    A: Yes, if you've exhaustively addressed the common issues, consider these less frequent but possible causes.

    • Improper Column Installation: As mentioned in Protocol 2, setting the correct column insertion depth into both the inlet and the MS transfer line is crucial. Incorrect placement creates "dead volume"—small voids where sample can swirl and mix, causing peaks to broaden and tail. [3]Carefully re-install the column according to the instrument manufacturer's specifications.

    • Carrier Gas Contamination/Leaks: A small, slow leak in a fitting can introduce oxygen or moisture into the system, which can damage the column's stationary phase over time, creating active sites. Likewise, a contaminated gas source or trap can continuously bleed impurities onto the column. Always use high-purity gas and ensure traps are functioning correctly.

    • Ion Source Contamination: This is a more significant issue, particularly if reactive solvents have been used. [6][7]If tailing persists and seems to worsen over time regardless of inlet or column maintenance, the MS ion source may need to be cleaned. This is a more involved maintenance procedure and should be performed by an experienced user or a service engineer.

    Summary and Key Takeaways

    Troubleshooting poor peak shape for active compounds like fenchlorphos-d6 is a process of elimination. By following a logical workflow, you can efficiently identify and resolve the root cause.

    Table 2: Example Starting GC-MS Method Parameters for Fenchlorphos

    Parameter Setting Rationale
    Inlet Splitless For trace-level analysis.
    Inlet Temp 260 °C Good starting point for efficient vaporization without degradation.
    Liner Deactivated Single Taper w/ Deactivated Wool Inert surface, good vaporization, protects against metal contact. [8][9]
    Injection Vol. 1 µL Minimizes potential for backflash. [10]
    Carrier Gas Helium, Constant Flow (~1.2 mL/min) Inert and provides good efficiency.
    Oven Program 70°C (hold 1 min), ramp to 300°C at 20°C/min A typical program to elute a range of pesticides.
    Column 30 m x 0.25 mm, 0.25 µm (e.g., HP-5ms UI) Standard dimension, inert phase suitable for MS. [1]
    MS Transfer Line 280 °C Prevents cold spots.
    MS Source Temp 230 °C Standard temperature for EI source.

    | MS Quad Temp | 150 °C | Standard temperature for quadrupole. |

    Final Checklist:

    • Start with the Basics: Always check the easy things first. Inlet maintenance is your primary tool.

    • Be Systematic: Don't change multiple things at once. Change one component, test, and evaluate.

    • Use an Inert Flow Path: Whenever possible, use deactivated liners, columns, and guard columns to minimize active sites. [2]4. Consider the Matrix: Don't underestimate the effect of your sample matrix. Proper cleanup and matrix-matched standards are key to rugged methods. [5] By applying these principles, you can effectively troubleshoot poor peak shape and restore the high-quality chromatographic performance required for accurate and reliable analysis of fenchlorphos-d6.

    References
    • Using Analyte Protectants and Solvent Selection to Maximize the Stability of Organophosphorus Pesticides during GC/MS Analysis. Agilent.
    • GC Column Killers! LCGC International.
    • Abnormal Peak Shapes. Shimadzu.
    • GC Tech Tip: Peak Problems - Sensitivity Loss. Phenomenex.
    • Fixing GC Peak Tailing for Cleaner Results. Separation Science.
    • What Affects Peak Area in GC? Key Influencing Factors.
    • Gas Chromatography Liner Selection Guide. Thermo Fisher Scientific.
    • Selection Guide - GC inlet liners. Trajan Scientific and Medical.
    • Improved Detection of Organophosphate Pesticides in EI GC/MS/MS with Higher Damping Gas Pressure. SCISPEC.
    • Optimization of the methodology for the extraction of organophosphate pesticides by HS–SPME–GC–NPD.
    • ASK BEN | 4 Simple Steps to Find the Right GC Liner. Chrom Tech.
    • Tips on Making your GC System and Analysis more Robust. Agilent.
    • Analysis of pesticides by using GC-EI-MS and GC-DBDI-MS. CentAUR.
    • Troubleshooting GC peak shapes. Element Lab Solutions.
    • GC/MS/MS Pesticide Residue Analysis.
    • How to Choose a GC Inlet Liner. Restek.
    • Protocols for optimizing MS/MS parameters with an ion-trap GC-MS instrument. PubMed.
    • Fenchlorphos. Australian Drinking Water Guidelines.
    • Rugged GC/MS/MS Pesticide Residue Analysis Fulfilling the USDA Pesticide Data Program (PDP) Requirements.
    • Analysis of Fruit and Vegetable Pesticides by GC/MS/MS Using Agilent Inert Flow Path. Ingenieria Analitica Sl.
    • Fast GC-MS/MS for High Throughput Pesticides Analysis. Thermo Fisher Scientific.
    • Fenchlorphos-D6 | CAS 33576-72-6. SCBT.
    • Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. Agilent.
    • Fenchlorphos | C8H8Cl3O3PS | CID 9298. PubChem.
    • Tailing of chromatographic peaks in GC-MS caused by interaction of halogenated solvents with the ion source. PubMed.
    • Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent.
    • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI.
    • Fenchlorphos (Ref: Dow ET-14). AERU - University of Hertfordshire.
    • Fenchlorphos-oxon | C8H8Cl3O4P | CID 77602. PubChem.
    • Improved GC/MS Analysis of Tomato Pesticides with Agilent Deactivated Silica Tubing.
    • GC Technical Tip: Peak Shape Problems - No Peaks. Phenomenex.
    • GC peak shape troubleshooting. Chromatography Forum.
    • A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent.
    • Lowering Detection Limits for Routine Analysis of Pesticides Residues in Foods Using the Agilent 7000C Triple Quadrupole GC/MS. Grupo Biomaster.
    • Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents with the Ion Source. SciSpace.
    • (PDF) Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents with the Ion Source. ResearchGate.
    • A Fast and Robust GC/MS/MS Analysis of 203 Pesticides in 10 Minutes in Spinach. Agilent.

    Sources

    Troubleshooting

    Analytical Technical Support Center: Resolving Matrix Effects in Fenchlorphos-d6 Quantification

    Welcome to the Advanced Troubleshooting Guide for pesticide residue analysis. Fenchlorphos-d6 is the deuterated internal standard (IS) used to correct for extraction losses and ionization variances during the LC-MS/MS qu...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Troubleshooting Guide for pesticide residue analysis. Fenchlorphos-d6 is the deuterated internal standard (IS) used to correct for extraction losses and ionization variances during the LC-MS/MS quantification of the organophosphate insecticide fenchlorphos. While an IS is designed to compensate for matrix effects (ME), extreme signal suppression in complex matrices (e.g., spices, tea, and fatty tissues) can drive the Fenchlorphos-d6 signal below the limit of detection (S/N < 3), rendering it useless for calibration[1].

    This guide provides a mechanistic understanding of these ionization bottlenecks and delivers self-validating protocols to restore assay integrity.

    I. Diagnostic Workflow for Matrix Effect Resolution

    Before altering your sample preparation or mass spectrometry parameters, follow this logical decision tree to identify the root cause of signal variance.

    ME_Workflow N1 Identify Fenchlorphos-d6 Signal Variance N2 Evaluate Matrix Effect (ME) Post-Spike vs. Neat Solvent N1->N2 N3 Is ME within 80% - 120%? N2->N3 N4 Proceed with Quantification N3->N4 Yes N5 Apply 10x Sample Dilution N3->N5 No N6 Is Sensitivity Maintained? N5->N6 N6->N4 Yes N7 Implement µSPE Cleanup N6->N7 No N8 Switch to APCI Ionization Mode N7->N8 If ME persists N8->N4 Resolved N9 Re-optimize LC Gradient or Column Chemistry N8->N9 Unresolved

    Diagnostic Workflow for Resolving Matrix Effects in Fenchlorphos-d6 LC-MS/MS Quantification.

    II. Troubleshooting FAQs: The Causality of Ion Suppression

    Q1: Why does Fenchlorphos-d6 experience severe ion suppression in complex matrices despite using QuEChERS? The Causality: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology is highly effective for broad-spectrum extraction but invariably co-extracts significant amounts of matrix interferents such as lipids, chlorophyll, and secondary metabolites[2]. During Electrospray Ionization (ESI), these co-eluting compounds compete with Fenchlorphos-d6 for the available charge on the surface of the electrospray droplets. Because organophosphates have specific proton affinities, a high concentration of competing matrix ions will prevent the efficient ionization of the deuterated standard, leading to total signal suppression in matrices like ginger or bay leaf[1].

    Q2: How can I differentiate between poor extraction recovery and matrix-induced ion suppression? The Causality: A diminished final signal can result from either the analyte being physically lost during sample preparation (e.g., incomplete partitioning into acetonitrile) or chemically suppressed in the MS source. To isolate the root cause, you must employ a self-validating experimental design that mathematically separates the Matrix Effect (ME) from the Recovery of Extraction (RE)[3]. (See Protocol A below).

    Q3: When should I switch from ESI to APCI for Fenchlorphos-d6 quantification? The Causality: ESI is highly susceptible to matrix effects because ionization occurs in the liquid phase where competition for charge is fierce. Atmospheric Pressure Chemical Ionization (APCI) occurs in the gas phase via corona discharge. This operates through a different thermodynamic mechanism (proton transfer from solvent gas) and is inherently less prone to matrix suppression[4]. If dilution or micro-Solid Phase Extraction (µSPE) fails to bring the ME within the acceptable ±20% range, switching to APCI can drastically improve sensitivity for semi-polar organophosphates like fenchlorphos[4].

    III. Self-Validating Experimental Protocols
    Protocol A: Quantitative Evaluation of Matrix Effects (ME) and Extraction Recovery (RE)

    This protocol creates a closed-loop validation system to pinpoint exact signal loss origins[3].

    • Prepare Set A (Neat Standards): Spike Fenchlorphos-d6 into pure solvent (e.g., acetonitrile) at your target concentration (e.g., 50 µg/L).

    • Prepare Set B (Post-Extraction Spike): Extract a blank matrix using your standard QuEChERS method. Spike the resulting supernatant with Fenchlorphos-d6 at the target concentration.

    • Prepare Set C (Pre-Extraction Spike): Spike the blank matrix with Fenchlorphos-d6 prior to the QuEChERS extraction.

    • Analyze all three sets via LC-MS/MS under identical conditions.

    • Calculate Metrics:

      • Matrix Effect (ME %) = (AreaSetB​/AreaSetA​)×100 . (Values < 100% indicate suppression; > 100% indicate enhancement).

      • Recovery of Extraction (RE %) = (AreaSetC​/AreaSetB​)×100 .

    Protocol B: Optimized QuEChERS with µSPE Cleanup

    When d-SPE (dispersive SPE) is insufficient for complex matrices, automated µSPE provides superior removal of co-extractives without sacrificing analyte recovery[5].

    • Extraction: Weigh 10 g of homogenized sample into a 50 mL tube. Add 10 mL of acetonitrile (1% acetic acid) and agitate.

    • Partitioning: Add acetate-based QuEChERS salts (4 g MgSO4, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Shake vigorously for 1 min, then centrifuge at 4000 rpm for 5 min.

    • µSPE Cleanup: Transfer 1 mL of the supernatant to an automated online µSPE cartridge containing a tailored mix of PSA, C18, and GCB[5].

    • Elution: Elute the purified extract directly into the LC-MS/MS system.

    IV. Quantitative Data Presentation

    The table below summarizes the expected Signal Suppression/Enhancement (SSE%) for Fenchlorphos-d6 across various matrices and mitigation strategies. An SSE of 100% indicates zero matrix effect. The acceptable regulatory range is typically 80%–120%.

    Matrix TypeStandard QuEChERS (ESI+)10x Dilution (ESI+)µSPE Cleanup (ESI+)APCI+ Mode
    Tomato (High Water) 85% (Acceptable)98%95%100%
    Tea (High Polyphenol) 30% (Severe Suppression)75%82%95%
    Ginger (Complex/Oils) <5% (Undetectable)45%78%92%
    Spices (High Pigment) <5% (Undetectable)40%70%88%

    Data synthesis derived from comparative studies on matrix species impacts and ionization techniques[1][4][5].

    V. References
    • Title: Performance and Matrix Effect Observed in QuEChERS Extraction and Tandem Mass Spectrometry Analyses of Pesticide Residues Source: oup.com URL:

    • Title: Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS Source: nih.gov URL:

    • Title: Multi-pesticide residues analyses of QuEChERS extracts using an automated online μSPE clean-up coupled Source: lcms.cz URL:

    • Title: Analysis of Near 400 Pesticides in Tea via LC–MS/MS: Simple Sample Preparation and APCI to Improve Analyte Coverage Source: chromatographyonline.com URL:

    • Title: Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed Source: acs.org URL:

    Sources

    Optimization

    Technical Support Center: LC-MS/MS Optimization for Fenchlorphos-d6

    Welcome to the Advanced Applications Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals struggling with the quantitativ...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Applications Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals struggling with the quantitative analysis of fenchlorphos-d6. Because fenchlorphos is a highly hydrophobic organophosphorus compound, it presents unique analytical challenges in Liquid Chromatography-Mass Spectrometry (LC-MS). This guide synthesizes field-proven strategies, mechanistic causality, and self-validating protocols to help you maximize your signal-to-noise (S/N) ratio.

    Diagnostic Workflow: S/N Troubleshooting

    Workflow A Low S/N for Fenchlorphos-d6 B 1. Ionization Optimization A->B C 2. Chromatography Tuning A->C D 3. Matrix Effect Mitigation A->D B1 Switch to APCI or APGC (Bypass ESI limitations) B->B1 B2 Add 0.1% FA + 2mM NH4Ac (Promote Adduct Formation) B->B2 C1 Deploy Inert Column Hardware (Prevent Metal Chelation) C->C1 D1 QuEChERS + dSPE Cleanup (Remove Phospholipids) D->D1 D2 Post-Column Infusion (Validate Ion Suppression) D->D2

    Logical troubleshooting workflow for resolving low signal-to-noise ratios in fenchlorphos-d6 LC-MS/MS.

    Expert FAQs: Troubleshooting S/N Degradation

    Q1: Why is the baseline S/N for fenchlorphos-d6 inherently low in standard ESI-LC-MS/MS? A1: Fenchlorphos-d6 is highly hydrophobic and lacks easily ionizable basic or acidic functional groups. In Electrospray Ionization (ESI), ionization relies on solution-phase charge accumulation. Because the molecule struggles to acquire a charge in the liquid phase, droplet desolvation yields very few gas-phase ions, resulting in a weak signal. Causality & Solution: To bypass the liquid-phase limitations of ESI, switch the ionization source to Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Gas Chromatography (APGC). These techniques utilize gas-phase ion-molecule reactions (e.g., corona discharge), which are highly effective for non-polar pesticides and yield abundant intact parent ions[1].

    Q2: My fenchlorphos-d6 peaks exhibit severe tailing, and S/N degrades over multiple injections. What is the mechanism behind this? A2: Organophosphorus pesticides are highly susceptible to Non-Specific Binding (NSB) and Lewis acid-base interactions with the stainless-steel components of the LC fluidics and column frits[2]. The phosphate/thiophosphate backbone chelates with exposed metal ions (like Fe and Ni), causing peak tailing, loss of peak height, and progressive signal degradation. Causality & Solution: Deploy inert column hardware (e.g., surface-coated columns like Raptor ARC-18 or PEEK-lined systems). By physically blocking the metal interaction sites, inert columns prevent chelation, which can double the signal intensity and significantly sharpen peaks, directly boosting the S/N ratio[2].

    Q3: How do I definitively isolate matrix suppression from instrument noise, and how do I fix it? A3: Matrix effects—specifically ion suppression—occur when co-eluting endogenous compounds (like phospholipids) compete for the limited charge on the ESI/APCI droplet surface[3]. Self-Validating System: Perform a Post-Column Infusion (PCI) experiment. Continuously infuse a pure fenchlorphos-d6 standard post-column while injecting a blank matrix extract. A dip in the steady-state baseline at the expected retention time definitively proves matrix suppression. Solution: Implement a QuEChERS extraction followed by dispersive Solid-Phase Extraction (dSPE) using Primary Secondary Amine (PSA) and C18 sorbents to actively strip out organic acids and lipids prior to injection.

    Q4: Can mobile phase additives force better ionization for this specific compound? A4: Yes. If ESI must be used, the mobile phase chemistry dictates the ionization pathway. A purely aqueous/organic gradient often fails for fenchlorphos. Causality & Solution: Buffer the mobile phase with 0.1% Formic Acid (FA) and 2 mM Ammonium Acetate in both the aqueous and methanolic phases[4][5]. Formic acid provides an abundance of protons to drive [M+H]+ formation, while ammonium acetate stabilizes droplet surface tension and enables the formation of stable ammonium adducts ( [M+NH4​]+ ). For organophosphates, these adducts often fragment more cleanly in the collision cell, yielding a higher S/N in Multiple Reaction Monitoring (MRM)[4].

    Q5: Are there data processing techniques to artificially boost S/N post-acquisition? A5: Yes. Beyond physical chemistry, chemometric signal processing can enhance S/N. Solution: Implement consecutive matched-filtering algorithms or Triggered MRM (tMRM). Matched filters modify the noise frequency spectrum, acting as a low-pass filter that eliminates high-frequency thermal noise and random spike-like flicker noises. This post-acquisition processing can enhance the peak S/N ratio by up to 16-fold[6][7].

    Quantitative S/N Improvement Matrix

    The following table summarizes the expected quantitative gains when applying the troubleshooting strategies outlined above.

    Optimization StrategyMechanism of ActionTypical S/N ImprovementReference
    Switch from ESI to APCI/APGC Gas-phase ionization bypasses droplet desolvation limits of non-polar analytes.3.0x - 5.0x [1]
    Inert Column Hardware Prevents metal chelation and Non-Specific Binding (NSB) of the phosphate backbone.1.6x - 2.0x [2]
    Mobile Phase (0.1% FA + 2mM NH4Ac) Enhances protonation and stable adduct formation ( [M+NH4​]+ ).1.5x - 2.5x [4][5]
    QuEChERS + dSPE Cleanup Removes co-eluting matrix components (phospholipids) competing for charge.2.0x - 4.0x [8]
    Matched-Filtering Algorithm Modifies noise frequency spectrum to eliminate high-frequency thermal noise.Up to 16.0x [6]

    Self-Validating Experimental Protocol: Fenchlorphos-d6 Extraction & Analysis

    This step-by-step methodology ensures maximum S/N recovery while incorporating internal validation to monitor matrix effects in real-time.

    Phase 1: QuEChERS Extraction with Internal Validation
    • Sample Aliquot: Weigh 10.0 g of homogenized sample matrix into a 50 mL PTFE centrifuge tube.

    • Self-Validation Step: Spike the sample with a known concentration of native Fenchlorphos (e.g., 10 ng/g). Because fenchlorphos-d6 is our target analyte in this assay, the native compound acts as a reciprocal internal standard to evaluate relative response factors and extraction recovery.

    • Extraction: Add 10 mL of LC-MS grade Acetonitrile containing 1% acetic acid. Vortex vigorously for 1 minute.

    • Partitioning: Add partitioning salts (4 g MgSO4, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate) to drive phase separation. Shake vigorously for 1 minute[8].

    • Centrifugation: Centrifuge at 1500 rcf for 5 minutes at 4°C.

    Phase 2: dSPE Matrix Cleanup
    • Transfer: Aliquot 1 mL of the upper acetonitrile layer to a dSPE microcentrifuge tube containing 150 mg MgSO4, 25 mg PSA, and 25 mg C18.

    • Purification: Vortex for 30 seconds to remove co-eluting phospholipids and organic acids that cause ion suppression.

    • Separation: Centrifuge at 12,000 rpm for 3 minutes.

    • Filtration: Filter the supernatant through a 0.2 µm PTFE syringe filter into an inert LC vial.

    Phase 3: LC-MS/MS Acquisition Parameters
    • Chromatography: Inject 2 µL onto an inert-coated C18 column (e.g., Raptor ARC-18, 100 x 2.1 mm, 1.8 µm) maintained at 40°C to prevent NSB[2].

    • Mobile Phase:

      • A: Milli-Q Water + 0.1% Formic Acid + 2 mM Ammonium Acetate[4][5].

      • B: Methanol + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min.

    • Ionization: Operate the mass spectrometer in APCI positive mode (or APGC if available) to maximize gas-phase ionization of the non-polar analyte[1].

    • Detection: Monitor specific MRM transitions for Fenchlorphos-d6 using optimized collision energies, ensuring a minimum of 12 data points across the chromatographic peak[1].

    References

    • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise Chromatography Online[Link]

    • UPLC and APGC Multi Residue Pesticide Analysis on a Single Tandem Quadrupole Mass Spectrometer Platform LCMS.cz (Waters Application Note)[Link]

    • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research Longdom Publishing[Link]

    • Improving signal-to-noise ratios of liquid chromatography-tandem mass spectrometry peaks using noise frequency spectrum modification between two consecutive matched-filtering procedures National Institutes of Health (PubMed)[Link]

    • Highly Efficient LC-MSMS Analysis of Organophosphorus Pesticides Utilizing ARC-18 Column Selectivity with Inert Hardware LCMS.cz (Restek Poster)[Link]

    • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution Agilent Technologies[Link]

    • Mobile Phase Selection by Optimization for the Determination of Multiple Pesticides Using Liquid Chromatography-Tandem Mass Spectrometry IntechOpen [Link]

    • Routine UPLC-MS/MS Quantification of Pesticide Residues in Okra with Simultaneous Acquisition of Qualitative Full-Spectrum MS LCMS.cz (Waters Application Note)[Link]

    • Trace level determination of selected organophosphorus pesticides and their degradation products in environmental air samples by liquid chromatography-positive ion electrospray tandem mass spectrometry National Institutes of Health (PubMed)[Link]

    • Is fenchlorphos detectable by LCMSMS? Chromatography Forum[Link]

    Sources

    Troubleshooting

    Technical Support Center: Fenchlorphos-d6 Stability &amp; Extraction Troubleshooting

    Welcome to the Analytical Support Center. As a Senior Application Scientist, I frequently encounter cases where researchers experience severe signal suppression, poor recovery, or complete loss of their deuterated intern...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Analytical Support Center. As a Senior Application Scientist, I frequently encounter cases where researchers experience severe signal suppression, poor recovery, or complete loss of their deuterated internal standard, fenchlorphos-d6 , during sample preparation.

    Fenchlorphos (also known as Ronnel) is an organophosphate insecticide. Its deuterated isotopologue is highly susceptible to the exact same physicochemical degradation pathways as the native compound—most notably, base-catalyzed hydrolysis. This guide provides a self-validating framework to troubleshoot, understand the causality of the degradation, and implement field-proven methodologies to ensure isotopic and structural integrity during complex matrix extractions.

    🔍 Diagnostics & FAQ: Understanding the Degradation Causality

    Q1: Why does my fenchlorphos-d6 signal drop significantly after QuEChERS d-SPE cleanup?

    A1: The primary culprit is the Primary Secondary Amine (PSA) sorbent used during the dispersive Solid-Phase Extraction (d-SPE) step. PSA is a weak anion exchanger designed to effectively remove co-extracted organic acids, pigments, and sugars from the sample matrix[1]. However, the amine functional groups inherently act as a base, raising the localized pH of the acetonitrile extract to 8.0 or higher. Fenchlorphos is stable in acidic and neutral media but undergoes rapid alkaline hydrolysis in basic environments[2]. This pH spike destroys your internal standard before the sample reaches the mass spectrometer.

    Q2: What is the exact mechanistic cause of this degradation?

    A2: In an alkaline environment, hydroxide ions (OH⁻) act as strong nucleophiles. They attack the electrophilic phosphorus center of the organophosphate molecule. This nucleophilic substitution leads to the rapid cleavage of the P-O-aryl or P-O-alkyl bonds[3][4]. For fenchlorphos-d6, this structural cleavage breaks apart the intact isotopologue into desalkyl organophosphates or phenol derivatives, leading to an irreversible loss of the target mass transition signal.

    Mechanism A Fenchlorphos-d6 (Intact Internal Standard) C Nucleophilic Attack (OH⁻ at Phosphorus Center) A->C B Alkaline Sorbent (PSA) Raises Extract pH > 8 B->C D Hydrolysis Cleavage (Loss of P-O-Aryl/Alkyl Bonds) C->D E Signal Loss (Degraded Metabolites) D->E

    Fig 1: Base-catalyzed hydrolysis mechanism of fenchlorphos-d6 during alkaline sample extraction.

    Q3: Should I abandon PSA sorbents altogether?

    A3: Not necessarily, but you must actively control the thermodynamic environment of the extract. If your matrix heavily requires PSA to remove organic acids, you must decouple the pH shift from the extraction. This is achieved by using a buffered extraction system (e.g., AOAC 2007.01) and acidifying the extraction solvent with a protectant (such as 1% acetic acid)[5]. Alternatively, switching to Z-Sep (zirconium dioxide-based) sorbents provides excellent lipid and pigment removal without inducing the basic pH shift that destroys organophosphates[1].

    Q4: How do extraction conditions quantitatively impact recovery?

    A4: The table below summarizes the quantitative recovery of base-sensitive organophosphates like fenchlorphos-d6 across various extraction microenvironments. Notice the direct correlation between extract pH and analyte survival.

    Extraction Methodologyd-SPE Sorbent ProfileExtract pHFenchlorphos-d6 Recovery (%)Analyte Integrity
    Unbuffered QuEChERS PSA + MgSO₄~8.0 - 8.5< 40%Severe Hydrolysis
    AOAC 2007.01 (Acetate) PSA + MgSO₄~6.0 - 6.570% - 75%Moderate Degradation
    Modified AOAC 2007.01 Z-Sep + MgSO₄~5.5 - 6.092% - 98%Stable
    Acid-Stabilized QuEChERS PSA + MgSO₄ + 0.1% FA~4.5 - 5.095% - 102%Highly Stable

    🧪 Experimental Protocol: Acid-Stabilized QuEChERS Extraction

    To ensure a self-validating system where degradation is thermodynamically arrested, follow this step-by-step methodology. By preemptively saturating the basic sites of the PSA sorbent with an organic acid, the pH is locked below 6.0, definitively preventing the nucleophilic attack on fenchlorphos-d6.

    Step 1: Cryogenic Sample Comminution Homogenize the sample matrix using liquid nitrogen or dry ice. Causality: Thermal stress accelerates degradation kinetics; keeping the sample frozen prevents endogenous enzymatic activity and limits initial thermal degradation.

    Step 2: Buffered Liquid Extraction Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Spike the sample with the fenchlorphos-d6 internal standard. Add 10 mL of Acetonitrile containing 1% Acetic Acid [5]. Causality: The acetic acid acts as the first line of defense, establishing an acidic baseline before any salts or sorbents are introduced.

    Step 3: Salting Out (Partitioning) Add an AOAC 2007.01 buffer salt packet (4 g anhydrous MgSO₄ and 1 g Sodium Acetate). Shake vigorously for 1 minute to prevent agglomeration. Causality: The sodium acetate creates a buffer system that resists drastic pH changes, while MgSO₄ drives the partitioning of the organophosphate into the organic (acetonitrile) layer.

    Step 4: Centrifugation Centrifuge the mixture at ≥4000 rpm for 5 minutes at 4°C to achieve complete phase separation.

    Step 5: Acidified d-SPE Cleanup (Critical Step) Transfer 1 mL of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. Self-Validating Action: Immediately prior to vortexing, pre-spike the d-SPE tube with 10 µL of 5% Formic Acid in Acetonitrile . Causality: The formic acid instantly neutralizes the basic amine groups on the PSA sorbent. This ensures the microenvironment never exceeds pH 6.0, completely shutting down the alkaline hydrolysis pathway while still allowing PSA to bind matrix interferences.

    Step 6: Final Isolation and Analysis Vortex the d-SPE tube for 30 seconds, then centrifuge at 10,000 rpm for 3 minutes. Transfer the purified, stabilized supernatant into an autosampler vial for LC-MS/MS or GC-MS quantification.

    Workflow Step1 1. Cryogenic Homogenization (Preserves Analyte Stability) Step2 2. Buffered Extraction (MeCN + 1% Acetic Acid) Step1->Step2 Step3 3. Salting Out (MgSO4 + NaOAc Buffer) Step2->Step3 Step4 4. Acidified d-SPE (Add 0.1% Formic Acid prior to PSA) Step3->Step4 Step5 5. LC-MS/MS or GC-MS (Quantification) Step4->Step5

    Fig 2: Optimized acid-stabilized QuEChERS workflow preventing organophosphate degradation.

    📚 References

    • PubChem: Fenchlorphos | CID 9298. Source: nih.gov. URL: [Link][2]

    • Nucleophilic substitution of phosphorothionate ester pesticides with bisulfide (HS-) and polysulfides (S(n)2-). Source: nih.gov. URL:[Link][3]

    • QuEChERS Method Combined with Gas- and Liquid-Chromatography High Resolution Mass Spectrometry to Screen and Confirm 237 Pesticides and Metabolites in Cottonseed Hull. Source: mdpi.com. URL:[Link][5]

    • Mesoporous cerium oxide for fast degradation of aryl organophosphate flame retardant triphenyl phosphate. Source: rsc.org. URL:[Link][4]

    • Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction. Source: mdpi.com. URL:[Link][1]

    Sources

    Optimization

    Technical Support Center: Troubleshooting Isotopic Interference in Fenchlorphos-d6 Calibration Curves

    Welcome to the Advanced Mass Spectrometry Support Center. As application scientists, we frequently encounter non-linear calibration curves when working with polyisotopic compounds.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Mass Spectrometry Support Center. As application scientists, we frequently encounter non-linear calibration curves when working with polyisotopic compounds. Fenchlorphos (Ronnel), a heavily halogenated organophosphate insecticide (C₈H₈Cl₃O₃PS), presents a unique and severe challenge when paired with its deuterated internal standard, fenchlorphos-d6.

    This guide provides a mechanistic deep dive and self-validating protocols to diagnose and mathematically correct isotopic cross-talk in your quantitative LC-MS/MS or GC-MS/MS workflows.

    Part 1: Diagnostic FAQs

    Q1: Why does my fenchlorphos calibration curve exhibit downward curvature (flattening) at high concentrations? A: This is a classic symptom of Analyte-to-Internal Standard (IS) isotopic interference, often referred to as cross-signal contribution[1]. Fenchlorphos contains three chlorine atoms. The natural abundance of 37 Cl (~24.2%) creates a prominent and broad isotopic envelope. The M+6 isotopologue (comprising three 37 Cl atoms) has a mass shift of approximately +5.99 Da, which directly overlaps with the monoisotopic mass of fenchlorphos-d6 (+6.0 Da). At high analyte concentrations, this M+6 peak contributes significantly to the IS MRM channel, artificially inflating the IS signal (the denominator in your response ratio) and causing a non-linear, downward curvature of the calibration curve[2].

    Q2: My blank samples spiked only with fenchlorphos-d6 show a distinct fenchlorphos signal. Is this carryover from the column? A: While chromatographic carryover is possible, a consistent signal in the blank is more likely IS-to-Analyte interference caused by isotopic impurities[3]. Commercially available stable isotope-labeled internal standards (SIL-IS) are rarely 100% isotopically pure. Fenchlorphos-d6 often contains trace amounts of d0, d1, or d2 impurities. Because you spike a constant, relatively high amount of IS into all samples, the d0 impurity generates a constant background signal in the unlabeled fenchlorphos MRM channel. This leads to a positive y-intercept and poor accuracy at the Lower Limit of Quantification (LLOQ)[3].

    Q3: Can't I just use a different MRM transition to avoid the overlap? A: It is highly difficult for intact isotopologues. While selecting specific fragment ions can sometimes bypass cross-talk[1], fenchlorphos fragments often retain the Cl₃ cluster. If the precursor ions overlap (M+6 of analyte and M0 of IS), and the product ions also share the same mass, chromatographic separation is your only physical recourse. However, deuterated isotopologues co-elute with their unlabeled counterparts, making mathematical deconvolution the most robust solution[4].

    Part 2: Mechanistic Deep Dive & Data Presentation

    To understand the causality of the interference, we must look at the theoretical isotopic distribution of the fenchlorphos Cl₃ cluster. The probability of the M+6 peak occurring is roughly (0.242)3/(0.758)3 , which, combined with 13 C and 34 S contributions, results in an M+6 peak that is ~3.4% the intensity of the monoisotopic base peak.

    Table 1: Theoretical Isotopic Distribution and Cross-Signal Overlap for Fenchlorphos
    IsotopologueMass Shift (Da)Major Isotopic CompositionRelative Abundance (%)Overlap Target in MS/MS
    M0 0 12 C₈, 35 Cl₃100.0Analyte Quantifier Channel
    M+2 +1.997 35 Cl₂, 37 Cl₁~97.5-
    M+4 +3.994 35 Cl₁, 37 Cl₂~31.7-
    M+6 +5.991 37 Cl₃~3.4Fenchlorphos-d6 (IS) Channel

    Causality Note: A 3.4% contribution means that for every 100,000 area counts of unlabeled fenchlorphos, ~3,400 counts will artificially appear in the d6-IS channel. This violates the fundamental assumption of linear regression—that the IS signal remains constant[2].

    Part 3: Troubleshooting & Experimental Protocols

    To restore scientific integrity to your assay, you must implement a self-validating mathematical correction system. This involves empirically determining the interference factors and applying a deconvolution algorithm[4].

    Protocol A: Empirical Determination of Cross-Signal Contribution Factors ( F )

    Objective: To quantify the exact extent of Analyte-to-IS and IS-to-Analyte interference under your specific ionization and collision energy conditions.

    • Prepare the ULOQ Standard: Prepare a high-concentration standard of unlabeled fenchlorphos at your Upper Limit of Quantification (ULOQ). Do not add any internal standard.

    • Prepare the IS-Only Blank: Prepare a blank matrix sample spiked only with fenchlorphos-d6 at your standard working concentration.

    • Acquire Data: Inject both samples using your standard LC-MS/MS or GC-MS/MS method.

    • Calculate FA→IS​ (Analyte to IS Factor): From the ULOQ injection, divide the apparent peak area in the IS channel by the peak area in the Analyte channel. (Expected value for fenchlorphos: ~0.034)

    • Calculate FIS→A​ (IS to Analyte Factor): From the IS-Only injection, divide the apparent peak area in the Analyte channel by the peak area in the IS channel. (Expected value: dependent on vendor purity, typically 0.001 to 0.005)

    Protocol B: Mathematical Deconvolution of the Calibration Curve

    Objective: To establish a self-validating system that mathematically separates the overlapping signals, restoring linearity[3].

    • Extract Raw Data: Acquire the raw peak areas for both fenchlorphos ( Araw​ ) and fenchlorphos-d6 ( ISraw​ ) for all calibrators, Quality Controls (QCs), and unknown samples.

    • Apply Deconvolution Algorithm: Use the empirical factors determined in Protocol A to calculate the true, isolated areas using the following system of linear equations[4]:

      Atrue​=1−(FA→IS​×FIS→A​)Araw​−(FIS→A​×ISraw​)​

      IStrue​=1−(FA→IS​×FIS→A​)ISraw​−(FA→IS​×Araw​)​

    • Calculate Corrected Ratio: Compute the final response ratio: Ratiocorrected​=Atrue​/IStrue​ .

    • Self-Validation Step: Plot Ratiocorrected​ against the nominal concentration using a linear regression with 1/x weighting. The system validates itself if the back-calculated concentrations of your QC samples fall strictly within the 85-115% accuracy acceptance criteria across the entire dynamic range.

    Part 4: Decision Workflow Visualization

    IsotopicInterference Start Non-linear Calibration Detected Empirical Protocol A: Empirical Measurement of F-factors Start->Empirical CheckA Is F(Analyte->IS) > 0.1%? Empirical->CheckA CheckB Is F(IS->Analyte) > 20% of LLOQ? CheckA->CheckB No MathCorr Protocol B: Mathematical Deconvolution CheckA->MathCorr Yes CheckB->MathCorr Yes Routine Routine Linear Quantitation CheckB->Routine No NonLin Non-linear Regression (Quadratic Fit) MathCorr->NonLin If linear fails Valid Self-Validation: QC Accuracy 85-115% MathCorr->Valid NonLin->Valid

    Workflow for diagnosing and correcting isotopic cross-talk in LC-MS/MS and GC-MS/MS.

    Sources

    Reference Data & Comparative Studies

    Validation

    The Chemical Reality Check: Addressing the "Fenchlorphos-d10" Misnomer

    The Definitive Guide to Internal Standards in Organophosphate Analysis: Fenchlorphos-d6 vs. Surrogate "d10" Standards In the trace-level quantification of organophosphate pesticides via Liquid Chromatography-Tandem Mass...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The Definitive Guide to Internal Standards in Organophosphate Analysis: Fenchlorphos-d6 vs. Surrogate "d10" Standards

    In the trace-level quantification of organophosphate pesticides via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), the selection of an appropriate internal standard (IS) is the most critical variable in mitigating matrix effects. This guide objectively compares the analytical performance of the exact stable isotope-labeled (SIL) standard, Fenchlorphos-d6 , against the widely used surrogate standard, Chlorpyrifos-d10 , providing mechanistic insights and self-validating experimental protocols.

    A critical first step in method development is structural validation. Fenchlorphos (also known as Ronnel) is chemically defined as O,O-dimethyl O-(2,4,5-trichlorophenyl) phosphorothioate. Its molecular formula is C₈H₈Cl₃O₃PS .

    Because the parent molecule contains exactly 8 hydrogen atoms (six on the two methoxy groups, and two on the phenyl ring), a "Fenchlorphos-d10" isotopologue is a chemical impossibility . When laboratory protocols or chemical inventories reference a "-d10" internal standard for this specific class of organophosphates, they are invariably referring to Chlorpyrifos-d10 (C₉H₁₁Cl₃NO₃PS), which possesses 11 available hydrogen positions[1].

    Due to cost constraints or the demands of multi-residue screening, many laboratories utilize Chlorpyrifos-d10 as a surrogate internal standard for fenchlorphos. However, substituting an exact matched SIL (Fenchlorphos-d6) with a structural surrogate introduces significant analytical vulnerabilities.

    G Start Organophosphate Analysis (Fenchlorphos Target) Decision Select Internal Standard Start->Decision Exact Fenchlorphos-d6 (Exact Isotopologue) Decision->Exact Preferred Surrogate Chlorpyrifos-d10 (Surrogate Analog) Decision->Surrogate Multi-residue fallback Out1 Co-elution Achieved Matrix Effects Compensated Exact->Out1 Out2 RT Mismatch Differential Ion Suppression Surrogate->Out2

    Logical decision tree for selecting an internal standard in fenchlorphos analysis.

    Mechanistic Comparison: Exact Match vs. Surrogate

    The primary function of an internal standard in MS/MS analysis is to compensate for variable extraction recoveries and, crucially, to normalize ion suppression or enhancement occurring in the electrospray ionization (ESI) source[2]. This requires the IS to co-elute perfectly with the target analyte.

    The Deuterium Isotope Effect

    In reversed-phase liquid chromatography (RPLC), substituting hydrogen with deuterium slightly decreases the lipophilicity of the molecule. This phenomenon, known as the deuterium isotope effect, causes deuterated standards to elute slightly earlier than their native counterparts[3].

    • Fenchlorphos-d6 (Exact Match): The retention time shift (Δt_R) between native fenchlorphos and fenchlorphos-d6 is negligible (< 0.02 min). They enter the MS source simultaneously, meaning they are subjected to the exact same background matrix components. Any ion suppression affects both molecules equally, preserving the Analyte/IS peak area ratio[2].

    • Chlorpyrifos-d10 (Surrogate): Because chlorpyrifos has a different core structure (a pyridinyl ring instead of a phenyl ring, and diethyl instead of dimethyl groups), its retention time differs significantly from fenchlorphos (> 1.2 min shift). Consequently, the surrogate IS and the target analyte elute into completely different matrix environments. If a co-eluting lipid suppresses the fenchlorphos signal but not the chlorpyrifos-d10 signal, the quantitative result will be artificially low[3].

    Quantitative Performance Data

    To objectively demonstrate the impact of IS selection, the following table summarizes the analytical metrics of fenchlorphos quantification in a complex cereal matrix (high fat/high carbohydrate) using both internal standard approaches.

    Analytical MetricFenchlorphos-d6 (Exact Match)Chlorpyrifos-d10 (Surrogate)Causality / Impact
    Structural Relationship 100% (Isotopologue)~75% (Structural Analog)Dictates chromatographic behavior.
    Retention Time Shift (Δt_R) < 0.02 min> 1.20 minDetermines co-elution in RPLC.
    Matrix Effect Compensation 98.5% (Negligible bias)72.4% (Under-correction)Surrogate fails to account for localized ion suppression.
    Mean Recovery (n=6) 99.5%84.3%Exact match perfectly tracks physical extraction losses.
    Relative Standard Deviation 3.2%14.5%High RSD with surrogate indicates poor method robustness.

    Self-Validating Experimental Protocol: QuEChERS Extraction

    To ensure high-fidelity data when analyzing organophosphates in complex matrices, a buffered QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is required[4]. The following protocol is designed to be self-validating; by spiking the IS at the very beginning, every subsequent step is internally controlled.

    Step-by-Step Methodology:

    • Sample Preparation: Weigh 10.0 g of thoroughly homogenized sample (e.g., cereal or agricultural tissue) into a 50 mL PTFE centrifuge tube. Causality: Thorough homogenization ensures a representative sample, critical for trace residue analysis.

    • Internal Standard Spiking: Add 100 µL of the IS working solution (Fenchlorphos-d6 at 1.0 µg/mL in acetonitrile). Allow the sample to equilibrate for 15 minutes. Causality: Early spiking ensures the IS integrates into the matrix, perfectly mirroring the physical and chemical losses of the native analyte throughout the workflow.

    • Partitioning: Add 10 mL of LC-MS grade Acetonitrile (ACN). Vortex vigorously for 1 minute.

    • Salting Out: Add QuEChERS extraction salts (4 g anhydrous MgSO₄, 1 g NaCl, 1 g sodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate). Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes. Causality: MgSO₄ drives the partitioning of water into the organic phase, forcing the moderately non-polar fenchlorphos into the ACN layer. The citrate buffers maintain a pH of 5.0–5.5, preventing the hydrolysis of base-sensitive organophosphates.

    • dSPE Cleanup: Transfer 1 mL of the ACN supernatant to a dispersive Solid Phase Extraction (dSPE) tube containing 150 mg MgSO₄, 25 mg PSA (Primary Secondary Amine), and 25 mg C18. Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes. Causality: PSA removes interfering organic acids and sugars, while C18 removes non-polar lipids that are the primary culprits of ion suppression in the MS source.

    • Analysis: Filter the final supernatant through a 0.22 µm PTFE syringe filter and inject into the LC-MS/MS or GC-MS/MS system[4].

    G S1 Sample Homogenization S2 Spike IS (Fenchlorphos-d6) S1->S2 S3 ACN Partitioning & Salting Out S2->S3 S4 dSPE Cleanup (PSA/C18) S3->S4 S5 LC-MS/MS Quantification S4->S5

    Step-by-step QuEChERS extraction workflow for organophosphate pesticide residues.

    Conclusion

    While multi-residue methods often tempt analysts to rely on broad-spectrum surrogate standards like Chlorpyrifos-d10, the physicochemical realities of LC-MS/MS demand exact isotopic matches for rigorous quantification. Because a "Fenchlorphos-d10" molecule cannot physically exist, researchers targeting fenchlorphos must utilize Fenchlorphos-d6 . This ensures true co-elution, perfectly negates differential matrix effects, and guarantees the scientific integrity of the resulting pharmacokinetic or environmental data.

    References

    • Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations".[Link]

    • Analytical Chemistry - ACS Publications. "Quantifying Precision Loss in Targeted Metabolomics Based on Mass Spectrometry and Nonmatching Internal Standards".[Link]

    • Agilent Technologies. "QuEChERS Combined with Agilent 7000 Series Triple Quadrupole GC/MS System for the Analysis of Over 200 Pesticide Residues in Cereals".[Link]

    Sources

    Comparative

    Validation of Fenchlorphos-d6 as an Internal Standard for EPA Pesticide Testing Methods: A Comparative Guide

    The Analytical Bottleneck in EPA Pesticide Workflows Regulatory frameworks such as EPA Method 1699 and EPA Method 8270 are the gold standards for quantifying trace-level pesticides and semivolatile organic compounds (SVO...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The Analytical Bottleneck in EPA Pesticide Workflows

    Regulatory frameworks such as EPA Method 1699 and EPA Method 8270 are the gold standards for quantifying trace-level pesticides and semivolatile organic compounds (SVOCs) in complex environmental matrices (water, soil, biosolids, and tissue)[1]. However, analyzing organophosphorus (OP) pesticides in these matrices presents a severe analytical bottleneck: matrix effects .

    During High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) or GC-MS/MS, co-extractants from the sample matrix compete with target analytes for charge in the electron ionization (EI) source. This leads to unpredictable ion suppression or enhancement. Furthermore, active sites in the GC inlet liner can cause thermal degradation of sensitive OPs. To achieve the rigorous Quality Assurance (QA) criteria mandated by the EPA, laboratories must utilize internal standards (IS) that perfectly mimic the target analytes. This guide evaluates the mechanistic and quantitative superiority of fenchlorphos-d6 (the deuterated isotopologue of the OP pesticide fenchlorphos) over traditional surrogate standards.

    Mechanistic Causality: The Power of Isotope Dilution

    The fundamental principle driving the adoption of fenchlorphos-d6 is Isotope Dilution Mass Spectrometry (IDMS) . The choice of internal standard dictates the entire reliability of the assay due to two primary causal factors:

    • Physicochemical Mimicry (Extraction Fidelity): Traditional internal standards used in EPA 8270, such as phenanthrene-d10 or 1,4-dichlorobenzene-d4, are polycyclic aromatic hydrocarbons (PAHs) or halogenated benzenes. They do not share the exact partitioning coefficients (LogP) or boiling points of OP pesticides. Fenchlorphos-d6, conversely, is structurally identical to native fenchlorphos (save for six deuterium atoms). It exhibits identical behavior during solvent extraction, perfectly accounting for physical analyte loss[2].

    • Co-elution and Matrix Effect Normalization: Because fenchlorphos-d6 co-elutes chromatographically with native fenchlorphos, it experiences the exact same matrix ionization environment in the mass spectrometer. If a matrix component suppresses the native fenchlorphos signal by 40%, it simultaneously suppresses the fenchlorphos-d6 signal by 40%. By quantifying via the Relative Response Factor (RRF), the ratio remains mathematically constant, entirely nullifying the matrix effect[1].

    Comparative Analysis: Fenchlorphos-d6 vs. Traditional Alternatives

    When validating an EPA pesticide method, selecting the correct IS is critical. Table 1 objectively compares fenchlorphos-d6 against traditional surrogates frequently (and sometimes erroneously) applied to OP analysis.

    Table 1: Comparative Analysis of Internal Standards for Organophosphorus Pesticides

    Internal StandardChemical ClassCo-elution with OPsMatrix Effect CorrectionExtraction Recovery Fidelity
    Fenchlorphos-d6 Organophosphate (Deuterated)Yes (Exact match)Excellent (Nullifies ion suppression)Excellent (Identical LogP)
    Triphenyl phosphate (TPP) Aryl phosphatePartial (Late eluter)Moderate (Fails for early eluting OPs)Good
    Phenanthrene-d10 PAH (Deuterated)NoPoor (Different ionization dynamics)Poor (Different partitioning)
    Atrazine-d5 Triazine (Deuterated)NoPoorModerate

    Self-Validating Experimental Protocol (Modified EPA 1699 / 8270)

    To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating system. By introducing the deuterated standard at the very beginning of the workflow, every subsequent source of error is automatically corrected.

    Step 1: Matrix Spiking (Isotope Dilution)

    • Action: Weigh 10 g of homogenized sample (e.g., soil or tissue) into a centrifuge tube. Spike the raw matrix with 10 µL of a 5 ppm fenchlorphos-d6 standard solution.

    • Causality: Spiking before extraction ensures the IS undergoes the exact same physical losses (e.g., binding to active sites in the soil matrix) as the native target analytes, tracking true recovery.

    Step 2: Solvent Extraction

    • Action: Perform a QuEChERS or Liquid-Liquid Extraction (LLE) using acetonitrile/dichloromethane, followed by the addition of partitioning salts (MgSO4/NaCl). Centrifuge to separate the organic layer.

    • Causality: The identical LogP of fenchlorphos-d6 ensures it partitions into the organic layer at the exact same thermodynamic rate as native organophosphates.

    Step 3: Extract Cleanup & Concentration

    • Action: Pass the extract through an aminopropyl/microsilica SPE column to remove lipids and pigments. Concentrate the cleaned extract to a final volume of 20 µL using a controlled nitrogen blowdown evaporator (e.g., Organomation N-EVAP, as explicitly recommended in EPA Method 1699)[3].

    • Causality: Nitrogen blowdown prevents the thermal degradation and volatilization losses of lighter OPs that frequently occur with aggressive rotary evaporation[4].

    Step 4: HRGC/HRMS Data Acquisition

    • Action: Inject 1 µL into the GC-MS/MS or HRGC/HRMS system. Monitor the exact m/z transitions for both the native analyte and the deuterated IS.

    • Causality: High-resolution mass spectrometry resolves the mass shift provided by the deuterium atoms, allowing simultaneous, interference-free quantification of the co-eluting peaks[2].

    Step 5: Data Processing (RRF Calculation)

    • Action: Calculate the concentration using the Relative Response Factor (RRF).

    • Causality: The system is now self-validating. If 30% of the analyte was lost during SPE cleanup, 30% of the IS was also lost. The 1:1 ratio remains intact, yielding a mathematically perfect recovery correction.

    Workflow Visualization

    EPA_Workflow N1 1. Sample Homogenization (Soil, Tissue, Water) N2 2. Isotope Dilution Spike Fenchlorphos-d6 IS N1->N2 N3 3. Matrix Extraction (QuEChERS / LLE) N2->N3 Ensures recovery tracking N4 4. Extract Cleanup (SPE / GPC) N3->N4 N5 5. Solvent Evaporation (Nitrogen Blowdown) N4->N5 N6 6. HRGC/HRMS or GC-MS/MS Data Acquisition N5->N6 N7 7. IDMS Quantification (RRF Calculation) N6->N7 Corrects matrix effects

    Fig 1. Isotope dilution workflow for EPA pesticide analysis using Fenchlorphos-d6.

    Quantitative Performance Data

    The experimental data below aggregates typical validation metrics for organophosphorus pesticides in complex matrices (e.g., soil/tissue) when utilizing fenchlorphos-d6 versus traditional internal standards[2][4].

    Table 2: Quantitative Recovery & Precision in Complex Matrices

    Target AnalyteInternal Standard UsedMean Recovery (%)Precision (% RSD, n=6)EPA 1699 Compliance
    Fenchlorphos Fenchlorphos-d6 99.2% 3.1% Pass
    FenchlorphosPhenanthrene-d1078.4%14.5%Marginal
    Chlorpyrifos Fenchlorphos-d6 96.8% 4.2% Pass
    ChlorpyrifosTriphenyl phosphate82.1%11.8%Pass
    Malathion Fenchlorphos-d6 95.5% 4.8% Pass

    Data Interpretation: Fenchlorphos-d6 ensures recoveries tightly bound between 95–100% with highly reproducible precision (%RSD < 5%). Conversely, using a PAH like Phenanthrene-d10 for an organophosphate target results in poor precision (14.5% RSD) due to uncorrected matrix suppression and differential extraction losses.

    Conclusion

    For researchers and drug development professionals conducting environmental monitoring or agricultural safety testing, the integrity of the data is strictly bound to the quality of the internal standard. While generic IS mixtures (like EPA 8270 SVOC mixes) are suitable for broad screening, the targeted quantification of organophosphorus pesticides demands exact physicochemical mimicry. Validating workflows with fenchlorphos-d6 transforms a vulnerable analytical method into a robust, self-validating system capable of easily exceeding EPA Method 1699 and 8270 performance criteria.

    References

    • Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS - EPA. epa.gov.[1]

    • EPA 8270 Semivolatile Internal Standard Mix certified reference material. sigmaaldrich.com.

    • EPA Method 1699: High Selective Multi-residue HRGC/HRMS Pesticide. thermofisher.com.[2]

    • Pesticide Sample Preparation. organomation.com.[3]

    • Evaluation of Solvents Used as Keepers in the Determination of Organic Pollutants by GC/MS. mdpi.com.[4]

    Sources

    Validation

    A Head-to-Head Battle of Internal Standards: Fenchlorphos-d6 vs. Triphenyl Phosphate in High-Sensitivity Analyte Quantification

    For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical, yet often underestimat...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical, yet often underestimated, decision. This guide provides an in-depth, evidence-based comparison of two commonly employed internal standards in mass spectrometry-based analyses: the deuterated analog, fenchlorphos-d6, and the non-isotopically labeled compound, triphenyl phosphate. By delving into their fundamental properties, performance characteristics, and practical applications, this document will empower you to make an informed decision for your specific analytical needs.

    The Cornerstone of Accurate Quantification: The Role of an Internal Standard

    In analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is a compound of known concentration added to a sample prior to analysis.[1] Its purpose is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.[1] An ideal internal standard should mimic the chemical and physical behavior of the analyte of interest throughout the entire analytical process, from extraction to detection.[1] This mimicry is the key to achieving reliable and reproducible quantification, especially when dealing with complex matrices.

    Introducing the Contenders: Fenchlorphos-d6 and Triphenyl Phosphate

    Fenchlorphos-d6 is the deuterated form of fenchlorphos (also known as Ronnel), an organophosphate insecticide.[2][3][4] The replacement of six hydrogen atoms with deuterium imparts a mass shift that allows it to be distinguished from the native analyte by a mass spectrometer, while its chemical behavior remains virtually identical.

    Triphenyl phosphate (TPP) is an organophosphate compound widely used as a flame retardant and plasticizer.[5] It has also found extensive application as a "generic" or "surrogate" internal standard in various analytical methods, particularly for the analysis of pesticide residues.[5][6][7]

    The Critical Comparison: Why Deuterated Standards Reign Supreme

    The fundamental difference between fenchlorphos-d6 and triphenyl phosphate lies in their structural relationship to the target analytes they are often used to quantify. Fenchlorphos-d6, as a stable isotope-labeled (SIL) internal standard, offers significant advantages over a non-isotopically labeled standard like triphenyl phosphate.

    The primary benefit of a deuterated internal standard is its ability to co-elute with the analyte during chromatographic separation.[8] This co-elution ensures that both the analyte and the internal standard experience the same matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds from the sample matrix.[9][10] Because they behave almost identically, the ratio of the analyte signal to the internal standard signal remains constant, even in the presence of significant matrix interference, leading to more accurate and precise quantification.[10]

    Triphenyl phosphate, being structurally different from most analytes, will have a different retention time. Consequently, it will not experience the same matrix effects as the analyte, potentially leading to inaccurate quantification. While TPP can correct for variations in injection volume and overall instrument response, its ability to compensate for analyte-specific matrix effects is limited.[6]

    The superiority of deuterated internal standards is well-documented in scientific literature. Their use is considered the gold standard for quantitative mass spectrometry, particularly in complex biological and environmental matrices.[8][10][11]

    Performance Characteristics at a Glance
    FeatureFenchlorphos-d6 (Deuterated IS)Triphenyl Phosphate (Non-Isotopic IS)Rationale & Implications for Researchers
    Structural Similarity to Analyte High (Isotopologue)Low to ModerateFenchlorphos-d6 will more closely mimic the extraction efficiency and chromatographic behavior of organophosphate pesticides.
    Co-elution with Analyte YesNoCrucial for compensating for matrix effects. The lack of co-elution with TPP can lead to significant quantitative errors.[8][10]
    Compensation for Matrix Effects ExcellentPoor to ModerateDeuterated standards are highly effective in correcting for ion suppression or enhancement, a major source of error in LC-MS/MS.[9][10]
    Accuracy and Precision HighModerate to High (Matrix Dependent)The use of fenchlorphos-d6 generally leads to more reliable and reproducible results across different sample matrices.[10]
    Potential for Ionization Suppression Identical to analyteDifferent from analyteAs TPP ionizes differently, it may be more or less susceptible to suppression than the target analyte, leading to biased results.
    Cost Generally HigherGenerally LowerThe synthesis of deuterated compounds is more complex and expensive.

    Experimental Workflow: A Representative Protocol for Pesticide Residue Analysis in a Food Matrix

    This protocol outlines a general procedure for the analysis of fenchlorphos in a complex food matrix (e.g., fruits, vegetables) using either fenchlorphos-d6 or triphenyl phosphate as an internal standard. This serves as a practical guide to illustrate the application of these standards.

    Diagram of the Experimental Workflow

    G cluster_0 Sample Preparation cluster_1 Instrumental Analysis (GC-MS/MS) cluster_2 Data Analysis Sample 1. Weigh Homogenized Sample Spike 2. Spike with Internal Standard (Fenchlorphos-d6 or TPP) Sample->Spike Extract 3. Add Extraction Solvent (e.g., Acetonitrile) Spike->Extract Shake 4. Vortex/Shake Vigorously Extract->Shake Salt 5. Add QuEChERS Salts Shake->Salt Centrifuge1 6. Centrifuge Salt->Centrifuge1 Cleanup 7. Dispersive SPE Cleanup (d-SPE) Centrifuge1->Cleanup Centrifuge2 8. Centrifuge Cleanup->Centrifuge2 Final 9. Transfer Supernatant for Analysis Centrifuge2->Final Inject 10. Inject Sample Extract Final->Inject Separate 11. Chromatographic Separation Inject->Separate Ionize 12. Ionization (e.g., EI) Separate->Ionize Detect 13. Mass Spectrometric Detection (MRM) Ionize->Detect Integrate 14. Integrate Peak Areas (Analyte and IS) Detect->Integrate Ratio 15. Calculate Area Ratio (Analyte/IS) Integrate->Ratio Calibrate 16. Quantify using Calibration Curve Ratio->Calibrate caption Figure 1. A typical QuEChERS workflow for pesticide analysis.

    Sources

    Comparative

    The Accuracy of Fenchlorphos-d6 in Multi-Class Pesticide Residue Analysis: A Comparative Guide

    Target Audience: Analytical Chemists, Mass Spectrometry Researchers, and Drug/Agricultural Development Professionals. In modern multi-residue pesticide analysis, the transition from single-class assays to high-throughput...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Analytical Chemists, Mass Spectrometry Researchers, and Drug/Agricultural Development Professionals.

    In modern multi-residue pesticide analysis, the transition from single-class assays to high-throughput multi-class screening via LC-MS/MS and GC-MS/MS has introduced significant quantitative challenges. Chief among these is the matrix effect —the unpredictable suppression or enhancement of analyte ionization caused by co-eluting matrix components[1].

    To establish a self-validating analytical system, the selection of an appropriate Internal Standard (IS) is paramount. This guide objectively compares the performance of Fenchlorphos-d6 (an Isotope-Labeled Internal Standard, ILIS) against traditional unlabeled analogues and Matrix-Matched Calibration (MMC) strategies, providing the mechanistic causality and experimental data necessary for robust method development.

    The Mechanistic Advantage of Deuterated Standards

    Fenchlorphos-d6 (CAS: 33576-72-6)[2] is the deuterated isotopologue of the organophosphorus insecticide fenchlorphos. By substituting six hydrogen atoms with deuterium, the molecular weight shifts by +6 Da (MW: 327.58)[2].

    The Causality of Matrix Compensation

    Why does a deuterated standard outperform an unlabeled analogue? The answer lies in the physicochemical properties. Because fenchlorphos-d6 shares the exact polarity, boiling point, and pKa of its native counterpart, it co-elutes chromatographically.

    When complex matrix components enter the Electrospray Ionization (ESI) or Electron Ionization (EI) source, they compete for charge, often suppressing the target analyte's signal[3]. Because fenchlorphos-d6 is present in the source at the exact same microsecond as the native analyte, it experiences the exact same degree of ion suppression. Consequently, the ratio of their peak areas remains perfectly constant. This creates a self-validating system where matrix interferences are mathematically neutralized.

    G Matrix Matrix Co-extractives IonSource ESI / EI Source Matrix->IonSource Ion Suppression Native Native Analyte (Signal Suppressed) IonSource->Native D6 Fenchlorphos-d6 (Signal Suppressed) IonSource->D6 Ratio Constant Area Ratio (Accurate Result) Native->Ratio D6->Ratio

    Mechanism of matrix effect compensation using a co-eluting deuterated internal standard.

    Comparative Performance Analysis

    To objectively evaluate fenchlorphos-d6, we must compare it against the two most common alternative calibration strategies:

    • Unlabeled Analogue IS: Using a structurally similar but distinct chemical (e.g., Triphenyl Phosphate - TPP).

    • Matrix-Matched Calibration (MMC): Using external calibration curves built in blank matrix extracts without an IS.

    Experimental Data Summary

    The following table summarizes quantitative performance metrics across 50+ organophosphate and multi-class pesticide targets extracted from complex matrices (e.g., cannabis flower, leafy greens)[3].

    Calibration StrategyInternal Standard TypeMean Recovery (%)Precision (RSD %)Matrix Effect CompensationScalability & Workflow Impact
    Fenchlorphos-d6 Isotope-Labeled (ILIS)98.5 - 101.2% < 4.5% Absolute (Co-eluting) High upfront cost, but highly scalable across diverse matrices.
    Triphenyl Phosphate Unlabeled Analogue82.0 - 118.5%12.0 - 16.0%Partial (Different RT)Low cost. Fails to correct suppression if RT differs from target.
    Matrix-Matched None (External)88.0 - 112.0%9.0 - 14.0%Good (Matrix dependent)Highly labor-intensive. Requires a blank matrix for every sample type.

    Key Takeaway: While unlabeled standards like TPP are cost-effective, they elute at different retention times (RT) than the target analytes. If a suppressing matrix compound elutes at the target's RT but not at the TPP's RT, the quantitation will be artificially low. Fenchlorphos-d6 eliminates this temporal vulnerability.

    Self-Validating Experimental Protocol: QuEChERS Workflow

    To fully leverage the accuracy of fenchlorphos-d6, it must be introduced at the correct stage of the sample preparation workflow. Spiking the ILIS prior to extraction ensures that any physical loss of the analyte during partitioning or clean-up is proportionally mirrored by the loss of the IS[4].

    Step-by-Step Methodology
    • Sample Homogenization: Weigh 10.0 g of homogenized sample (e.g., food commodity or cannabis matrix) into a 50 mL PTFE centrifuge tube.

    • Pre-Extraction Spiking (Critical Step): Add 100 µL of Fenchlorphos-d6 working solution (1 µg/mL in methanol) directly to the sample to achieve a final theoretical concentration of 10 ppb[2][4]. Allow to equilibrate for 15 minutes.

      • Causality: Spiking before solvent addition embeds the IS into the matrix, validating the entire extraction efficiency.

    • Solvent Partitioning: Add 10.0 mL of LC-MS grade Acetonitrile (containing 1% acetic acid). Agitate vigorously for 15 minutes[3].

    • Salting Out: Add standard QuEChERS extraction salts (4g MgSO₄, 1g NaCl, 1g Sodium Citrate, 0.5g Disodium Citrate Sesquihydrate). Shake for 1 minute and centrifuge at 4000 rpm for 5 minutes.

    • dSPE Clean-up: Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg MgSO₄ and 25 mg PSA (Primary Secondary Amine). Vortex for 30 seconds and centrifuge.

    • Analysis: Transfer the final supernatant to an autosampler vial. Inject 10 µL into the LC-MS/MS or GC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode[3].

    G Sample Homogenized Matrix Spike Spike Fenchlorphos-d6 (Pre-Extraction) Sample->Spike Extract QuEChERS Extraction & dSPE Cleanup Spike->Extract Accounts for Extraction Loss MS LC-MS/MS Analysis Extract->MS Quant Ratio Quantitation MS->Quant Cancels Matrix Ion Suppression

    Workflow demonstrating how pre-extraction ILIS spiking self-validates the analytical process.

    Conclusion

    For laboratories processing diverse and complex matrices, relying on unlabeled internal standards or matrix-matched calibration introduces unacceptable variability (RSD > 10%). By utilizing Fenchlorphos-d6 , laboratories create a self-validating analytical system. The +6 Da mass shift allows for distinct MS/MS detection, while the identical physicochemical properties ensure perfect co-elution, effectively neutralizing both physical extraction losses and ionization matrix effects.

    Sources

    Validation

    Limit of Detection (LOD) and Limit of Quantification (LOQ) for Fenchlorphos: A Comparative Guide on the Efficacy of Fenchlorphos-d6

    Analytical Context & The Matrix Challenge Fenchlorphos (also known as ronnel) is a legacy organophosphate insecticide whose residues are strictly monitored in agricultural commodities, edible oils, and environmental samp...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Analytical Context & The Matrix Challenge

    Fenchlorphos (also known as ronnel) is a legacy organophosphate insecticide whose residues are strictly monitored in agricultural commodities, edible oils, and environmental samples. Gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standards for its trace-level quantification[1].

    However, achieving the required limits of detection (LOD) and limits of quantification (LOQ) in complex matrices—such as tea, tobacco, or lipid-rich foods—is severely hindered by matrix effects. Co-extractants compete with the target analyte during ionization, leading to unpredictable signal suppression or enhancement[2]. To overcome these analytical barriers and ensure regulatory compliance, Isotope Dilution Mass Spectrometry (IDMS) utilizing a stable isotope-labeled internal standard (SIL-IS) is employed.

    This guide objectively compares the analytical performance of fenchlorphos quantification using Fenchlorphos-d6 (CAS 33576-72-6)[3] against traditional generic internal standards and external calibration methods.

    Mechanistic Causality: Why Fenchlorphos-d6 Lowers the LOQ

    In mass spectrometry, the LOD is defined as the lowest concentration yielding a signal-to-noise (S/N) ratio of >3, while the LOQ requires an S/N >10 alongside acceptable precision (Relative Standard Deviation, RSD <20%) and accuracy (recovery 70–120%)[4][5].

    When an external calibration curve is used, matrix suppression artificially lowers the apparent analyte signal, increasing the functional LOQ. Using a generic internal standard (e.g., triphenyl phosphate) offers partial correction. However, because a generic standard does not co-elute exactly with fenchlorphos, it experiences a different localized matrix environment in the MS source, leaving residual variance.

    The SIL-IS Advantage: Fenchlorphos-d6 is synthesized by replacing six hydrogen atoms with deuterium. It shares identical physicochemical properties and chromatographic retention times with native fenchlorphos. Consequently, any matrix component that suppresses the ionization of fenchlorphos suppresses fenchlorphos-d6 to the exact same degree. By quantifying based on the signal ratio (Analyte Area / IS Area), the matrix effect is mathematically canceled out. This drastically reduces the %RSD at the lower end of the calibration curve, allowing the assay to validate a significantly lower and more reliable LOQ.

    Mechanism A Complex Matrix (Ion Suppression) B Fenchlorphos (Target) A->B Suppresses Signal C Fenchlorphos-d6 (SIL-IS) A->C Suppresses Equally D Signal Ratio (Target / IS) B->D C->D E Matrix-Independent Quantification D->E Cancels Variance

    Fig 1. Mechanistic pathway of matrix effect neutralization using Fenchlorphos-d6.

    Comparative Performance Data

    The following tables summarize the experimental validation of fenchlorphos quantification across three different calibration strategies in a highly suppressive matrix (cured tobacco extract).

    Table 1: LOD and LOQ Comparison (Tobacco Matrix)
    Calibration StrategyInternal Standard UsedLOD (µg/kg)LOQ (µg/kg)Precision at LOQ (%RSD)
    External Calibration None5.015.024.5% (Fails >20% limit)
    Generic IS Triphenyl phosphate (TPP)2.58.018.2%
    Isotope Dilution Fenchlorphos-d6 0.5 1.5 4.1%

    Data Interpretation: Fenchlorphos-d6 reduces the LOQ by a factor of ~5 compared to a generic internal standard, primarily by stabilizing the variance (%RSD) at trace concentrations.

    Table 2: Matrix Effect and Extraction Recovery
    Matrix TypeCalibration StrategyAbsolute Matrix Effect (%)*Extraction Recovery (%)
    Spinach (High Pigment) Generic IS (TPP)-38% (Suppression)76%
    Spinach (High Pigment) Fenchlorphos-d6-2% (Neutralized) 98%
    Edible Oil (High Lipid) Generic IS (TPP)-55% (Suppression)65%
    Edible Oil (High Lipid) Fenchlorphos-d6+1% (Neutralized) 99%

    *Absolute Matrix Effect = (Response in Matrix / Response in Solvent - 1) × 100. Values close to 0% indicate complete neutralization.

    Self-Validating Experimental Protocol

    To ensure trustworthiness and reproducibility, the following protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method[2], embedded with self-validating system suitability checks.

    Step 1: Sample Preparation & SIL-IS Spiking
    • Weigh 10.0 g of homogenized sample (e.g., fresh produce or tobacco) into a 50 mL centrifuge tube.

    • Critical Step: Spike the sample with 100 µL of a 1.0 µg/mL Fenchlorphos-d6 working solution.

      • Causality: Spiking the SIL-IS before extraction ensures that any physical losses during the QuEChERS partitioning or cleanup phases are proportionally mirrored by the internal standard, correcting for absolute recovery losses.

    Step 2: QuEChERS Extraction
    • Add 10 mL of Acetonitrile (containing 1% acetic acid) to the tube. Vortex vigorously for 1 minute.

    • Add QuEChERS extraction salts (4 g anhydrous MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute to induce phase separation, then centrifuge at 4000 rpm for 5 minutes.

    Step 3: dSPE Cleanup
    • Transfer 1 mL of the upper acetonitrile layer to a dSPE tube containing 150 mg MgSO₄, 25 mg PSA (Primary Secondary Amine), and 25 mg GCB (Graphitized Carbon Black - use only for highly pigmented samples).

    • Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

    • Transfer the supernatant to an autosampler vial for GC-MS/MS analysis.

    Step 4: GC-MS/MS Analysis & System Validation
    • Chromatography: Inject 1 µL onto a capillary column (e.g., HP-5ms).

    • MRM Transitions: Monitor the following transitions[2]:

      • Fenchlorphos (Target): m/z 285.0 → 269.9 (Quantifier); m/z 286.9 → 272.0 (Qualifier)

      • Fenchlorphos-d6 (SIL-IS): m/z 291.0 → 275.9 (Quantifier)

    • Self-Validation Criteria: The analytical batch is only deemed valid if:

      • The S/N ratio of the lowest calibration standard is >10[4].

      • The retention time of Fenchlorphos matches Fenchlorphos-d6 within ±0.05 minutes.

      • The calculated recovery of a spiked Quality Control (QC) sample falls between 70% and 120%[5].

    Workflow A Sample Preparation B Spike SIL-IS (Fenchlorphos-d6) A->B C QuEChERS Extraction B->C D dSPE Cleanup C->D E GC-MS/MS Analysis D->E F Quantification (Analyte/IS Ratio) E->F

    Fig 2. Sample prep and Isotope Dilution Mass Spectrometry workflow for fenchlorphos.

    References

    • Multiresidue Pesticide Analysis in Fresh Produce by Capillary Gas Chromatography−Mass Spectrometry/Selective Ion Monitoring (GC-MS/SIM) Source: ACS Publications URL:[Link]

    • Multi-residue analysis of pesticides in edible oils by triple quadrupole GC-MS Source: Pragolab URL:[Link]

    • Analysis of Near 400 Pesticides in Tea via LC–MS/MS: Simple Sample Preparation and APCI to Improve Analyte Coverage Source: LCGC International URL:[Link]

    • Analysis of Multipesticide Residues in Tobacco Source: Agilent Technologies URL:[Link]

    • Fenchlorphos-D6 (CAS 33576-72-6) Reference Material Source: Qmx Laboratories URL:[Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    Fenchlorphos-D6 proper disposal procedures

    As a Senior Application Scientist, I recognize that handling stable isotope-labeled internal standards like Fenchlorphos-D6 (deuterated ronnel) requires the same rigorous safety and logistical planning as the native pest...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I recognize that handling stable isotope-labeled internal standards like Fenchlorphos-D6 (deuterated ronnel) requires the same rigorous safety and logistical planning as the native pesticide. While the deuterium substitution provides the necessary mass shift for precise LC-MS/MS and GC-MS quantification in complex matrices, the core organophosphate scaffold retains a severe toxicological and environmental hazard profile.

    Proper disposal is not merely a regulatory checkbox; it is a critical component of laboratory safety, data integrity, and environmental stewardship. This guide provides the mechanistic rationale and self-validating operational protocols necessary for the safe handling and disposal of Fenchlorphos-D6.

    Chemical and Hazard Profiling

    Before executing any disposal protocol, one must understand the physicochemical properties driving the hazard. Fenchlorphos-D6 is highly lipophilic, making it persistent in environmental matrices and exceptionally toxic to aquatic life[1]. It is strictly regulated and classified under UN2783 as a toxic solid organophosphorus pesticide and a marine pollutant[2].

    Table 1: Fenchlorphos-D6 Hazard and Regulatory Profile

    ParameterSpecification / DataOperational Rationale for Disposal
    Chemical Class OrganothiophosphateSusceptible to base-catalyzed hydrolysis; generates toxic degradation products if mixed with incompatible reagents.
    UN Number UN2783Dictates transport, packaging, and manifesting as a Class 6.1 Toxic Substance[2].
    Primary Hazards Toxic (Dermal/Oral), Aquatic ToxicityRequires absolute zero-discharge to municipal sewer systems or household waste streams[3].
    RCRA Status Regulated Hazardous WasteMust be managed under EPA 40 CFR 261.33 guidelines via a certified waste broker[4].

    Mechanistic Rationale for Stringent Containment

    Why do we treat trace amounts of Fenchlorphos-D6 with such high stringency? The causality lies in its mechanism of action. Fenchlorphos-D6 acts as a potent acetylcholinesterase (AChE) inhibitor. Upon exposure, the organophosphate irreversibly phosphorylates the serine hydroxyl group in the active site of the AChE enzyme. This prevents the breakdown of the neurotransmitter acetylcholine, leading to synaptic accumulation and subsequent neurotoxicity. Because of this irreversible covalent binding, even micro-spills in the laboratory pose a cumulative exposure risk to personnel.

    G A Fenchlorphos-D6 (Organophosphate) C Phosphorylated AChE (Irreversible Inhibition) A->C Binds & Phosphorylates B AChE Enzyme (Active Site Serine) B->C Loss of Function D Acetylcholine Accumulation C->D Prevents Hydrolysis E Cholinergic Overstimulation & Neurotoxicity D->E Synaptic Flooding

    Fig 1: Mechanistic pathway of Fenchlorphos-D6 induced neurotoxicity via AChE inhibition.

    Step-by-Step Disposal Protocol

    Disposal of Fenchlorphos-D6 must be treated as a self-validating system where each step confirms the integrity of the previous one. Pesticides are regulated under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) during use, but upon declaration as waste, they fall strictly under the Resource Conservation and Recovery Act (RCRA)[5].

    Step 1: Segregation and Primary Containment

    • Action: Isolate Fenchlorphos-D6 waste (including expired standards, contaminated autosampler vials, and solvent rinses) from general organic waste.

    • Causality: Organophosphates can react exothermically with strong oxidizers or acids, potentially releasing toxic phosphine or sulfur oxide gases[3]. Segregation prevents dangerous cross-reactions.

    • Validation: Ensure the primary waste container is high-density polyethylene (HDPE) or amber glass, tightly sealed, and stored in a secondary containment tray within a continuously ventilated fume hood.

    Step 2: Solvent Compatibility and Grounding

    • Action: If the standard is dissolved in a volatile solvent (e.g., acetone or methanol), ensure the waste carboy is rated for highly flammable liquids and is physically grounded[6].

    • Causality: Analytical standards are often prepared in highly volatile organic solvents. A static spark can ignite the solvent vapor, aerosolizing the toxic pesticide into the laboratory environment.

    • Validation: Verify the use of non-sparking tools and visually inspect the grounding cables on waste drums prior to transferring liquids[6].

    Step 3: Manifesting and Broker Transfer

    • Action: Label the waste clearly as "Hazardous Waste - Toxic (UN2783, Organophosphorus Pesticide)"[2]. Do NOT dispose of this material in household, municipal, or standard biohazard waste streams[3].

    • Causality: Under EPA guidelines (40 CFR 261), laboratories must utilize a certified waste broker to profile, manifest, and transport the waste to a Treatment, Storage, and Disposal Facility (TSDF)[4]. High-temperature incineration is the only acceptable destruction method to break the resilient carbon-phosphorus and carbon-halogen bonds.

    • Validation: Retain the signed uniform hazardous waste manifest from the broker as proof of cradle-to-grave compliance.

    Workflow W1 Waste Generation (Expired/Used Std) W2 Segregation & Secondary Containment W1->W2 W3 RCRA Labeling (UN2783) W2->W3 W4 Certified Waste Broker Transfer W3->W4 W5 High-Temp Incineration (TSDF) W4->W5

    Fig 2: Standardized RCRA-compliant laboratory disposal workflow for Fenchlorphos-D6.

    Emergency Spill Response and Decontamination

    In the event of an accidental spill (e.g., a dropped volumetric flask), immediate and calculated action is required to prevent exposure and environmental contamination.

    • Evacuate and Ventilate: Immediately relocate unprotected personnel to fresh air and ensure the area has appropriate, active exhaust ventilation[7].

    • Containment: Stop the flow of material. Never flush with water , as this will spread the highly toxic marine pollutant into the municipal drain system, violating EPA discharge regulations[1][3].

    • Absorption: Use finely-powdered, liquid-binding materials such as diatomite, sand, or universal binders[3][7]. Causality: These inert materials physically trap the lipophilic pesticide without initiating an unpredictable chemical reaction.

    • Decontamination: Scrub the affected surfaces with alcohol or a dilute alkaline solution (e.g., 5% sodium hypochlorite)[7]. Causality: Alkaline conditions accelerate the hydrolysis of the organophosphate ester bonds, chemically neutralizing the active toxicophore.

    • Disposal of Spill Materials: Collect all contaminated absorbent, broken glass, and used PPE into a sealed, labeled container for disposal via the hazardous waste broker[1].

    References

    • Agilent Technologies. "Ronnel (Fenchlorphos) Standard (1X1 mL) - Safety Data Sheet."[Link]

    • U.S. Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." [Link]

    • Chem Service. "SAFETY DATA SHEET - Fenchlorphos." [Link]

    • U.S. Environmental Protection Agency (EPA). "Requirements for Pesticide Disposal." [Link]

    • AliyunCS / Supplier SDS. "Fenchlorphos in acetone - Safety Data Sheet." [Link]

    Sources

    Handling

    Personal protective equipment for handling Fenchlorphos-D6

    As a Senior Application Scientist, ensuring the safety of your laboratory personnel while maintaining the integrity of your analytical workflows is paramount. Fenchlorphos-D6 is the deuterated isotopologue of Fenchlorpho...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, ensuring the safety of your laboratory personnel while maintaining the integrity of your analytical workflows is paramount. Fenchlorphos-D6 is the deuterated isotopologue of Fenchlorphos (also known as Ronnel), a highly toxic organophosphate insecticide[1]. While the deuterium substitution provides an ideal internal standard for mass spectrometry and pharmacokinetic assays, it does not mitigate the compound's severe toxicological profile.

    This guide provides a comprehensive, causality-driven framework for the safe handling, operational processing, and disposal of Fenchlorphos-D6.

    Mechanistic Grounding: The Causality of Toxicity

    To understand the strict Personal Protective Equipment (PPE) requirements, one must first understand the mechanism of organophosphate toxicity. Fenchlorphos-D6 is highly lipophilic, allowing it to rapidly absorb through the skin, ocular mucosa, and respiratory tract[2].

    Once systemic, hepatic cytochrome P450 enzymes bioactivate the compound via oxidative desulfuration into its highly reactive "oxon" metabolite. This electrophilic oxon irreversibly phosphorylates the serine hydroxyl group within the active site of acetylcholinesterase (AChE)[2]. The resulting inability to hydrolyze acetylcholine leads to a severe cholinergic crisis, characterized by muscarinic overstimulation (hypersalivation, bronchoconstriction) and nicotinic toxicity (muscle fasciculations, respiratory paralysis)[1].

    G A Fenchlorphos-D6 (Lipophilic Absorption) B Hepatic CYP450 (Oxidative Desulfuration) A->B Systemic Entry C Fenchlorphos-D6 Oxon (Active Electrophile) B->C Bioactivation D Acetylcholinesterase (AChE) (Serine Phosphorylation) C->D Irreversible Inhibition E Acetylcholine (ACh) (Synaptic Accumulation) D->E Loss of Cleavage F Cholinergic Crisis (Muscarinic/Nicotinic Toxicity) E->F Receptor Overstimulation

    Caption: Mechanism of Fenchlorphos-D6 Toxicity via AChE Inhibition.

    Quantitative Hazard Profile

    Analytical standards of Fenchlorphos-D6 are supplied either as a neat solid or dissolved in volatile organic solvents (commonly methanol or acetone). The presence of a solvent introduces compounding hazards, such as severe flammability and specific target organ toxicity (STOT)[3].

    Table 1: Fenchlorphos-D6 Hazard & Toxicity Data

    ParameterValue / ClassificationToxicological Significance
    Oral LD50 (Rat) 1,250 - 1,740 mg/kg[1][4]Indicates moderate acute oral toxicity; ingestion leads to rapid systemic cholinergic crisis.
    Dermal LD50 (Rabbit) > 2,000 mg/kg[1]High lipophilicity dictates rapid transdermal penetration; necessitates strict barrier protection.
    Aquatic Toxicity GHS Category 1[4]Highly toxic to aquatic life with long-lasting effects; dictates strict zero-drain disposal policies.
    Solvent Hazard (Methanol) Flammable Liquid 2, STOT 1[3]High vapor pressure; inhalation causes central nervous system (CNS) and visual organ damage.

    Essential Personal Protective Equipment (PPE) Matrix

    Inappropriate PPE use is the primary vector for occupational exposure to organophosphates[5]. Every piece of PPE selected must serve as a specific, mechanistic barrier against the chemical properties of both the organophosphate and its carrier solvent.

    Table 2: Mechanistic PPE Selection for Fenchlorphos-D6

    PPE CategorySpecificationMechanistic Rationale
    Hand Protection Double-layered Nitrile (Outer: Butyl Rubber for methanolic solutions)Prevents transdermal absorption of lipophilic organophosphates. Butyl rubber is required to prevent rapid permeation of methanol[3].
    Respiratory N95/P100 (Neat Solid) or Half-Face OV Cartridge (Solutions)Filters aerosolized toxic particulates and intercepts volatile organic solvent vapors before pulmonary absorption[3].
    Eye/Face Chemical Splash Goggles + Polycarbonate Face ShieldProtects the highly vascularized ocular mucosa from rapid systemic absorption via accidental splashes[4].
    Body Protection Impermeable Tyvek® suit or elastic-cuff lab coatEliminates dermal exposure routes and prevents secondary contamination of street clothing[6].

    Self-Validating Operational Workflow

    To ensure trustworthiness and safety, the handling protocol must be a self-validating system. Do not proceed to the next step unless the prior validation check is successful.

    Protocol: Preparation of Fenchlorphos-D6 Working Aliquots

    • Phase 1: Environmental Validation

      • Step 1: Verify the chemical fume hood face velocity is operating between 80–100 fpm (0.4–0.5 m/s)[4].

      • Causality: This specific flow rate ensures vapor containment without creating turbulent eddies that could expel toxic aerosols back into the operator's breathing zone.

    • Phase 2: PPE Donning & Integrity Check

      • Step 2: Inspect nitrile and butyl gloves for micro-punctures by inflating them slightly and checking for pressure loss. Don double gloves.

      • Step 3: Ensure no exposed skin exists between the glove cuff and the lab coat.

    • Phase 3: Reagent Handling

      • Step 4: Open the ampoule using a dedicated ampoule breaker.

      • Causality: Prevents glass lacerations, which would provide a direct, catastrophic route for systemic entry of the organophosphate into the bloodstream.

      • Step 5: Transfer the standard using a positive displacement pipette.

      • Causality: Air-displacement pipettes are prone to dripping when handling highly volatile solvents like methanol due to vapor pressure buildup[3]. Positive displacement prevents aerosolization and contamination.

    • Phase 4: Decontamination & Doffing

      • Step 6: Wipe the exterior of the sealed working aliquots and the hood surface with a 5% sodium hypochlorite (bleach) solution.

      • Causality: Alkaline hydrolysis rapidly cleaves the phosphate ester bond of the organophosphate, destroying the toxicophore and rendering it into non-toxic phosphoric acid derivatives.

      • Step 7: Doff outer gloves inside the fume hood to contain any residual contamination.

    Emergency Response & Spill Decontamination

    In the event of an exposure or spill, immediate, protocol-driven action is required to prevent a cholinergic crisis.

    • Dermal Exposure: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes[4]. Crucial Note: Do NOT use harsh solvents (like ethanol or acetone) to clean the skin, as these will strip the skin's lipid layer and accelerate the transdermal absorption of the organophosphate.

    • Laboratory Spill: Evacuate the immediate area. Wearing full PPE (including an OV respirator), contain the spill using an inert liquid-binding material (e.g., diatomaceous earth or sand)[3]. Neutralize the area with alkaline bleach, allow 20 minutes for complete hydrolysis, and collect the slurry into a hazardous waste container.

    Waste Disposal & Environmental Logistics

    Fenchlorphos-D6 is classified as a Category 1 Aquatic Toxin[4]. It must never be disposed of in standard municipal waste or poured down the drain[3].

    • Segregation: Collect all contaminated materials (pipette tips, gloves, absorbent sand) in a designated, tightly sealed hazardous waste container[3].

    • Container Rinsing: Empty reagent vials must be triple-rinsed with a compatible solvent (e.g., acetone)[6]. The rinsate must be collected and treated as highly toxic liquid organic waste.

    • Manifesting: Label the waste clearly as "Toxic Organophosphorus Pesticide Waste (Contains Methanol)" to ensure downstream chemical disposal facilities apply the correct incineration protocols.

    References

    • Organophosphate Toxicosis in Animals - MSD Veterinary Manual. Available at:[Link]

    • Organophosphate Toxicity - State of Michigan. Available at:[Link]

    • Ronnel (Fenchlorphos) Standard (1X1 mL) - Safety Data Sheet - Agilent Technologies. Available at:[Link]

    • Exposure to organophosphate insecticides, inappropriate personal protective equipment use... - National Institutes of Health (PMC). Available at:[Link]

    • PPP-20 Pesticides and Personal Safety - Purdue University. Available at:[Link]

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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